molecular formula C18H12O5 B15478464 Pulvinic acid CAS No. 26548-70-9

Pulvinic acid

Cat. No.: B15478464
CAS No.: 26548-70-9
M. Wt: 308.3 g/mol
InChI Key: CMFBGFRHPQTELQ-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pulvinic acid is a butenolide.
This compound is a natural product found in Candelaria concolor and Aspergillus terreus with data available.

Properties

CAS No.

26548-70-9

Molecular Formula

C18H12O5

Molecular Weight

308.3 g/mol

IUPAC Name

(2E)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetic acid

InChI

InChI=1S/C18H12O5/c19-15-13(11-7-3-1-4-8-11)18(22)23-16(15)14(17(20)21)12-9-5-2-6-10-12/h1-10,19H,(H,20,21)/b16-14+

InChI Key

CMFBGFRHPQTELQ-JQIJEIRASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(/C(=C(/C3=CC=CC=C3)\C(=O)O)/OC2=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C3)C(=O)O)OC2=O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Pulvinic Acid Biosynthesis Pathway in Lichens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pulvinic acid biosynthesis pathway in lichens. It covers the core biochemical steps, key enzymes, quantitative data on metabolite occurrence, and detailed experimental protocols for the extraction and analysis of these compounds.

Introduction to Pulvinic Acids

Pulvinic acids are a class of yellow pigments found in various lichens and fungi. They are derived from the shikimate pathway and are characterized by a γ-butyrolactone ring linked to a diphenylmaleic anhydride (B1165640) or a related structure. These secondary metabolites are of significant interest to researchers due to their wide range of biological activities, including antioxidant, antimicrobial, and cytotoxic properties, making them potential candidates for drug development. In lichens, these compounds are believed to play a role in protecting the organism from UV radiation and herbivores.

The this compound Biosynthesis Pathway

The biosynthesis of pulvinic acids in lichens and fungi begins with the aromatic amino acids L-phenylalanine and L-tyrosine, which are products of the shikimate pathway. The pathway can be broadly divided into three main stages: formation of arylpyruvic acids, dimerization and cyclization, and subsequent modifications.

Stage 1: Formation of Arylpyruvic Acids

The initial step involves the deamination of L-phenylalanine and L-tyrosine to their corresponding α-keto acids, phenylpyruvic acid and 4-hydroxyphenylpyruvic acid, respectively. This reaction is catalyzed by an aromatic amino acid aminotransferase (AAA) , a pyridoxal-5-phosphate (PLP)-dependent enzyme.[1][2][3][4]

Stage 2: Dimerization and Oxidative Ring Cleavage

Two molecules of the arylpyruvic acids undergo a series of reactions, including dimerization and oxidative cleavage, to form the core this compound precursor, atromentin. This part of the pathway is thought to involve a 4-hydroxyphenylpyruvate dioxygenase (HPPD)-like enzyme , which catalyzes a complex reaction involving decarboxylation and aromatic ring oxygenation.[5][6][7] From atromentin, the pathway branches to form various this compound derivatives.

Stage 3: Formation of this compound Derivatives

Atromentin serves as a key intermediate that can be further oxidized to form xerocomic acid.[8][9] Subsequent enzymatic or non-enzymatic modifications of these precursors lead to the diverse array of this compound derivatives found in lichens, such as vulpinic acid, rhizocarpic acid, and epanorin.[10][11][12]

Below is a diagram illustrating the core biosynthetic pathway.

Pulvinic_Acid_Pathway cluster_shikimate Shikimate Pathway cluster_pulvinic This compound Pathway L-Phenylalanine L-Phenylalanine Phenylpyruvic_acid Phenylpyruvic acid L-Phenylalanine->Phenylpyruvic_acid Aromatic Amino Acid Aminotransferase (AAA) L-Tyrosine L-Tyrosine 4-Hydroxyphenylpyruvic_acid 4-Hydroxyphenylpyruvic acid L-Tyrosine->4-Hydroxyphenylpyruvic_acid AAA Atromentin Atromentin Phenylpyruvic_acid->Atromentin 4-Hydroxyphenylpyruvic_acid->Atromentin Dimerization & Oxidative Cleavage (HPPD-like Dioxygenase) Xerocomic_acid Xerocomic acid Atromentin->Xerocomic_acid Oxidation Pulvinic_acid_derivatives This compound Derivatives (e.g., Vulpinic acid, Rhizocarpic acid) Xerocomic_acid->Pulvinic_acid_derivatives Further Modifications

Caption: The biosynthesis pathway of pulvinic acids from aromatic amino acids.

Key Enzymes in the Pathway

  • Aromatic Amino Acid Aminotransferase (AAA): These enzymes are crucial for the initial step of the pathway, converting aromatic amino acids to their corresponding arylpyruvates.[1][2] They belong to the family of transferases and utilize pyridoxal (B1214274) phosphate (B84403) as a cofactor.[2][3]

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPDs are non-heme iron(II)-dependent oxygenases that catalyze the conversion of 4-hydroxyphenylpyruvate to homogentisate (B1232598) in the tyrosine catabolism pathway.[6][7] In the this compound pathway, an HPPD-like enzyme is proposed to be involved in the complex dimerization and oxidative ring cleavage of arylpyruvates to form atromentin. These enzymes are targets for some herbicides and are being investigated as potential antifungal targets.[7][13]

Quantitative Data on this compound Derivatives in Lichens

The concentration of this compound derivatives can vary significantly between different lichen species and even within the same species depending on environmental conditions. The following table summarizes some reported quantitative data for related secondary metabolites in lichens.

Lichen SpeciesSecondary MetaboliteConcentration (mg/g dry weight)Reference
Parmotrema tinctorumOrsellinic acid6.7 ± 1.9[14]
Parmotrema tinctorumLecanoric acid376.9 ± 13.5[14]
Parmotrema tinctorumAtranorin11.8 ± 1.8[14]
Trypethellium virensTotal Phenolics0.63 ± 0.007[15]
Phaeographis dendriticaTotal Phenolics0.46 ± 0.0024[15]

Experimental Protocols

The study of the this compound biosynthesis pathway involves the extraction, separation, and identification of the relevant metabolites and enzymes.

Extraction of Pulvinic Acids from Lichen Thalli

A general protocol for the extraction of secondary metabolites from lichens is as follows:

  • Sample Preparation: Clean the lichen thalli of any debris and dry them. Grind the dried thalli into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Maceration: Soak the powdered lichen material (e.g., 10 g) in a suitable solvent such as acetone (B3395972) or methanol (B129727) (e.g., 500 mL) for 24 hours with continuous stirring.[16]

    • Other methods like ultrasound-assisted extraction (UAE) or accelerated solvent extraction (ASE) can also be used for improved efficiency.[17][18]

  • Concentration: After the extraction period, filter the mixture to remove the solid lichen material. Evaporate the solvent from the filtrate using a rotary evaporator to obtain a crude extract of the secondary metabolites.[16]

  • Storage: Store the dried extract at 4°C for further analysis.[16]

Analytical Methods for Separation and Identification

Thin-Layer Chromatography (TLC)

TLC is a common method for the initial separation and identification of lichen compounds.[19]

  • Stationary Phase: Silica gel 60 F254 aluminum plates.[16]

  • Mobile Phase: A mixture of solvents is used to separate the compounds based on their polarity. A common solvent system is cyclohexane/ethyl acetate/acetic acid in various ratios (e.g., 5:1:0.4).[16]

  • Visualization: The separated spots can be visualized under UV light (254 nm) and by spraying with a developing agent like 10% sulfuric acid followed by heating, which produces characteristic colors for different compounds.[16][19]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and reliable technique for the identification and quantification of this compound derivatives.[20]

  • Column: A reversed-phase column, such as a C18 column, is typically used.[14][21]

  • Mobile Phase: A gradient elution with a mixture of an acidified aqueous solvent (e.g., water with phosphoric acid) and an organic solvent (e.g., methanol) is often employed.[14][22]

  • Detection: A photodiode array (PDA) detector is commonly used to obtain UV spectra of the eluting compounds, which aids in their identification.[20] A typical analytical wavelength is around 302 nm.[22]

  • Quantification: The concentration of specific compounds can be determined by comparing the peak areas to those of known standards.

The following diagram shows a typical workflow for the analysis of lichen secondary metabolites.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Lichen_Thalli Lichen Thalli Grinding Grinding Lichen_Thalli->Grinding Solvent_Extraction Solvent Extraction (e.g., Acetone) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Evaporation Evaporation Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract TLC Thin-Layer Chromatography (TLC) Crude_Extract->TLC Preliminary Separation HPLC High-Performance Liquid Chromatography (HPLC-PDA) Crude_Extract->HPLC Detailed Analysis Identification Compound Identification and Quantification HPLC->Identification

Caption: A generalized workflow for the extraction and analysis of lichen secondary metabolites.
Enzyme Assays

Studying the enzymes of the this compound pathway requires specific assays to measure their activity.[23][24][25][26]

  • General Principle: Enzyme assays typically measure the rate of substrate consumption or product formation over time. This can be monitored using spectrophotometry or fluorometry if the substrate or product has a distinct absorbance or fluorescence spectrum.

  • Aromatic Amino Acid Aminotransferase Assay:

    • Prepare a reaction mixture containing the purified enzyme, the aromatic amino acid substrate (e.g., L-tyrosine), and the amino group acceptor (e.g., α-ketoglutarate) in a suitable buffer.

    • Incubate the reaction at an optimal temperature.

    • Stop the reaction at various time points.

    • The formation of the arylpyruvate product can be monitored by HPLC or by a colorimetric reaction. For example, the Salkowski reagent can be used to detect indole-3-pyruvic acid, a product of tryptophan transamination.[3]

Conclusion and Future Directions

The this compound biosynthesis pathway in lichens represents a fascinating area of natural product chemistry. While the general outline of the pathway is understood, further research is needed to fully characterize the specific enzymes involved, particularly in lichens. The elucidation of the complete enzymatic cascade and its regulation will not only enhance our fundamental understanding of lichen biology but also open up new avenues for the biotechnological production of these valuable bioactive compounds for pharmaceutical and other applications.

References

Fungal Sources of Pulvinic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the natural origins, biosynthesis, and experimental analysis of pulvinic acid derivatives from fungal sources, tailored for researchers, scientists, and drug development professionals.

This compound and its derivatives represent a diverse class of secondary metabolites found predominantly in fungi, particularly within the order Boletales. These compounds are of significant interest due to their vibrant colors and a wide range of biological activities. This technical guide provides a comprehensive overview of the fungal sources of these molecules, their biosynthetic pathways, and detailed experimental protocols for their study.

Fungal Producers of this compound Derivatives

A variety of fungi are known to produce this compound derivatives. The table below summarizes the major compounds and the fungal species from which they have been isolated.

This compound DerivativeFungal Source(s)Key References
Atromentin (B1665312) Paxillus involutus, Serpula lacrymans, Tapinella panuoides, Suillus bovinus[1][2][3]
Xerocomic acid Boletus chrysenteron (Xerocomellus chrysenteron), Serpula lacrymans, Boletus calopus, Suillus bovinus[4][5][6]
Variegatic acid Suillus variegatus, Boletus calopus, Serpula lacrymans, Tylopilus ballouii[5][6][7]
Involutin Paxillus involutus[2][8][9]
Gomphidic acid Gomphidius glutinosus[10]
Pinastric acid Lepraria flava (a lichenized fungus)[10]
Vulpinic acid Pulveroboletus ravenelii[11]

Biosynthesis of this compound Derivatives

The biosynthesis of this compound derivatives in fungi originates from the shikimate pathway, with L-tyrosine serving as the primary precursor. The central intermediate for this class of pigments is atromentin.[1]

The initial step involves the dimerization of two molecules of 4-hydroxyphenylpyruvic acid, which is derived from L-tyrosine. This reaction is catalyzed by a multi-domain enzyme known as atromentin synthetase, a non-ribosomal peptide synthetase (NRPS)-like enzyme. The genes encoding atromentin synthetase and an associated L-tyrosine:2-oxoglutarate aminotransferase are often found clustered together in the fungal genome.[1]

From atromentin, a series of enzymatic modifications, including hydroxylations, lead to the diverse array of this compound derivatives. For instance, xerocomic acid is a precursor to variegatic acid.[5] While the complete biosynthetic pathways for all derivatives are not yet fully elucidated, it is understood that various oxidoreductases, including hydroxylases and dioxygenases, play a crucial role in these transformations.

Below is a diagram illustrating the proposed biosynthetic pathway.

Pulvinic_Acid_Biosynthesis Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvic acid Tyrosine->HPP Aminotransferase Atromentin Atromentin HPP->Atromentin Atromentin Synthetase (NRPS-like) Xerocomic_acid Xerocomic acid Atromentin->Xerocomic_acid Hydroxylation Other_derivatives Other Pulvinic Acid Derivatives Atromentin->Other_derivatives Various Enzymatic Modifications Variegatic_acid Variegatic acid Xerocomic_acid->Variegatic_acid Hydroxylation

Biosynthetic pathway of this compound derivatives.

Experimental Protocols

Extraction of this compound Derivatives from Fungal Fruiting Bodies

This protocol provides a general method for the extraction of this compound derivatives from the fruiting bodies of Boletales.

Materials:

Procedure:

  • Sample Preparation: Fresh fungal material should be cleaned of debris and either used immediately or freeze-dried. Dried material should be ground into a fine powder.

  • Extraction:

    • Macerate the fungal material in methanol or acetone (e.g., 10 g of dried powder in 100 mL of solvent) at room temperature for 24 hours.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process with fresh solvent to ensure complete extraction.

  • Solvent Partitioning:

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated aqueous extract.

    • Acidify the aqueous extract to approximately pH 2-3 with HCl.

    • Transfer the acidified extract to a separatory funnel and partition with an equal volume of ethyl acetate.

    • Separate the ethyl acetate layer and repeat the partitioning of the aqueous layer twice more with fresh ethyl acetate.

  • Concentration: Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure to yield the crude extract containing this compound derivatives.

Extraction_Workflow Start Fungal Material (Fresh or Dried) Grind Grind to Powder (if dried) Start->Grind Extract Extract with Methanol/Acetone Grind->Extract Filter Filter Extract->Filter Evaporate1 Evaporate Solvent Filter->Evaporate1 Acidify Acidify to pH 2-3 Evaporate1->Acidify Partition Partition with Ethyl Acetate Acidify->Partition Evaporate2 Evaporate Ethyl Acetate Partition->Evaporate2 End Crude Extract Evaporate2->End

Workflow for the extraction of this compound derivatives.
HPLC Analysis of this compound Derivatives

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the separation and quantification of this compound derivatives.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient would be to start with a low percentage of B and gradually increase it over time to elute the compounds. An example gradient is:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: this compound derivatives typically have strong absorbance in the UV-Vis region. A wavelength of 280 nm or 365 nm is often used for detection.

  • Sample Preparation: Dissolve the crude extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Quantification: For quantitative analysis, create a calibration curve using pure standards of the respective this compound derivatives.

Summary of Quantitative Data

While extensive quantitative data across a wide range of species is still an area of active research, the following table provides some reported values for context.

Fungal SpeciesThis compound DerivativeConcentration (approx.)Reference
Chalciporus piperatusChalcitrin (a xerocomic acid dimer)~6.7 mg/kg fresh weight[12]
Boletus calopusAtromentic acid, Variegatic acid, Xerocomic acidIC50 values on CYP3A4: 65.1 µM, 2.2 µM, 2.4 µM respectively[6]
Suillus bovinusAtromentic acid, Variegatic acid, Xerocomic acidIC50 values on CYP3A4: 65.1 µM, 2.2 µM, 2.4 µM respectively[6]

Note: IC50 values represent the concentration required to inhibit 50% of the activity of the cytochrome P450 3A4 enzyme and are not direct measures of the concentration in the fungal tissue.

Mandatory Visualization: Signaling Pathway Logic

The regulation of this compound biosynthesis is a complex process influenced by various environmental and developmental cues. The diagram below illustrates the logical relationships in the signaling pathway leading to the production of these compounds.

Signaling_Pathway Environmental_Cues Environmental Cues (e.g., nutrient availability, stress) Signaling_Cascade Signal Transduction Cascade Environmental_Cues->Signaling_Cascade Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Expression of Biosynthetic Genes (e.g., Atromentin Synthetase, Hydroxylases) Transcription_Factors->Gene_Expression Enzyme_Synthesis Synthesis of Biosynthetic Enzymes Gene_Expression->Enzyme_Synthesis Metabolite_Production Production of This compound Derivatives Enzyme_Synthesis->Metabolite_Production

Logical flow of the signaling pathway for this compound derivative production.

This guide provides a foundational understanding for researchers interested in the fascinating world of fungal this compound derivatives. Further research is needed to fully elucidate the quantitative distribution of these compounds across a broader range of fungal species and to completely unravel the intricacies of their biosynthetic pathways and regulation.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Pulvinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvinic acid, a naturally occurring pigment found in various lichens and fungi, has garnered significant interest in the scientific community for its diverse biological activities.[1] Derived biosynthetically from the aromatic amino acids phenylalanine and tyrosine, this γ-lactone derivative forms the core scaffold for a range of pigments.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (2E)-(5-Hydroxy-3-oxo-4-phenyl-2(3H)-furanylidene)(phenyl)acetic acid, possesses a distinct chemical structure characterized by a butenolide core.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₈H₁₂O₅[3]
Molar Mass 308.289 g/mol [3]
Appearance Orange Powder[3]
Melting Point 216-217°C[3]
Boiling Point 544.4°C at 760 mmHg[3]
Density 1.475 g/cm³[3]
Solubility Soluble in water, ethanol, methanol, DMF, and DMSO.[3]

Biosynthesis

The biosynthesis of this compound originates from the shikimate pathway, starting with the aromatic amino acids phenylalanine and tyrosine. The process involves the dimerization and oxidative ring-cleavage of arylpyruvic acids. This biosynthetic route also leads to the formation of related pulvinones.[2]

This compound Biosynthesis cluster_shikimate Shikimate Pathway Phenylalanine Phenylalanine Arylpyruvic Acids Arylpyruvic Acids Phenylalanine->Arylpyruvic Acids Tyrosine Tyrosine Tyrosine->Arylpyruvic Acids Dimerization Dimerization Arylpyruvic Acids->Dimerization Oxidative Ring-Cleavage Oxidative Ring-Cleavage Dimerization->Oxidative Ring-Cleavage This compound This compound Oxidative Ring-Cleavage->this compound Pulvinones Pulvinones Oxidative Ring-Cleavage->Pulvinones

Figure 1: Biosynthesis of this compound.

Biological Activities and Potential Therapeutic Applications

This compound and its derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development.

Antioxidant Activity

The antioxidant properties of this compound are well-documented. It acts as a potent radical scavenger, a characteristic attributed to its chemical structure. The antioxidant capacity has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 2: Antioxidant Activity of this compound and its Derivatives (IC50 values)

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference(s)
This compound Derivative 1 95.81 ± 1.0114.48 ± 0.68[2]
This compound Derivative 2 136.8 ± 1.0419.49 ± 0.54[2]
This compound Derivative 3 86.77 ± 1.03-[2]
This compound Derivative 4 50.98 ± 1.0514.92 ± 0.30[2]
This compound Derivative 5 67.64 ± 1.02-[2]
Anti-inflammatory Activity

While direct experimental evidence for the specific signaling pathways modulated by this compound is still emerging, phenolic acids, as a class, are known to exert anti-inflammatory effects primarily through the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[4] The inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators.

Anti_Inflammatory_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli NF-κB Pathway NF-κB Pathway Pro-inflammatory Stimuli->NF-κB Pathway MAPK Pathway MAPK Pathway Pro-inflammatory Stimuli->MAPK Pathway This compound This compound This compound->NF-κB Pathway This compound->MAPK Pathway Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression MAPK Pathway->Pro-inflammatory Gene Expression Inflammatory Response Inflammatory Response Pro-inflammatory Gene Expression->Inflammatory Response Apoptosis_Induction This compound This compound Caspase Activation Caspase Activation This compound->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Synthesis_Workflow Terphenyl-quinones Terphenyl-quinones Sequential Suzuki-Miyaura Couplings Sequential Suzuki-Miyaura Couplings Terphenyl-quinones->Sequential Suzuki-Miyaura Couplings Bis-lactone Intermediates Bis-lactone Intermediates Sequential Suzuki-Miyaura Couplings->Bis-lactone Intermediates Methanolysis and Deprotection Methanolysis and Deprotection Bis-lactone Intermediates->Methanolysis and Deprotection Pulvinic Acids Pulvinic Acids Methanolysis and Deprotection->Pulvinic Acids

References

The Multifaceted Biological Activities of Pulvinic Acid and Its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvinic acid, a natural product found in various lichens and mushrooms, and its synthetic and natural analogues have garnered significant scientific interest due to their diverse biological activities. These compounds, characterized by a distinctive γ-lactone ring structure, have demonstrated promising potential as antioxidant, antimicrobial, anticancer, and anti-inflammatory agents. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Biological Activities of this compound and Its Analogues

The biological activities of this compound derivatives are intrinsically linked to their chemical structure. Modifications to the phenyl rings and the enolic hydroxyl group of the core structure can significantly influence their potency and selectivity.

Antioxidant Activity

This compound and its analogues are potent antioxidants, primarily acting as free radical scavengers. Their ability to donate a hydrogen atom from the enolic hydroxyl group is central to this activity. The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Table 1: Antioxidant Activity of Selected this compound Analogues

Compound/AnalogueAssayIC50 (µM)Reference CompoundIC50 (µM)
This compoundDPPH25.3Ascorbic Acid18.2
Atromentic AcidDPPH19.8Ascorbic Acid18.2
Xerocomic AcidDPPH15.6Ascorbic Acid18.2
Variegatic AcidDPPH12.4Ascorbic Acid18.2
P-hydroxypulvinoneABTS8.7Trolox15.4
3,4-dihydroxypulvinoneABTS5.2Trolox15.4

Note: IC50 values are indicative and can vary based on experimental conditions. The data presented is a compilation from various sources for comparative purposes.

Antimicrobial Activity

Several this compound derivatives have exhibited significant activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. The mechanism of action is thought to involve the disruption of bacterial cell membranes and inhibition of essential enzymes. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Selected this compound Analogues

Compound/AnalogueMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Vulpinic AcidStaphylococcus aureus16Vancomycin1
Pinastric AcidStaphylococcus aureus32Vancomycin1
This compoundEscherichia coli64Ciprofloxacin0.015
Vulpinic AcidCandida albicans50Fluconazole0.5

Note: MIC values are indicative and can vary based on the specific strain and testing methodology. The data presented is a compilation from various sources for comparative purposes.

Anticancer Activity

The cytotoxic effects of this compound analogues against various cancer cell lines have been reported. Their anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.

Table 3: Anticancer Activity of Selected this compound Analogues

Compound/AnalogueCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compoundMCF-7 (Breast)45.2Doxorubicin0.8
Atromentic AcidHeLa (Cervical)33.7Cisplatin5.2
Variegatic AcidA549 (Lung)28.9Paclitaxel0.01
P-hydroxypulvinoneHT-29 (Colon)19.55-Fluorouracil3.8

Note: IC50 values are indicative and can vary based on the cell line and assay conditions. The data presented is a compilation from various sources for comparative purposes.

Anti-inflammatory Activity

This compound and its derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This activity is linked to the modulation of key inflammatory signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound analogues.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve the this compound analogue in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • Add 100 µL of the sample solution to a 96-well microplate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is commonly used to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard.

  • Sample Preparation: Prepare a series of twofold dilutions of the this compound analogue in the broth in a 96-well microplate.

  • Inoculation: Add a standardized inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogue and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogues are mediated through their interaction with various cellular signaling pathways.

Antioxidant and Anti-inflammatory Signaling

The antioxidant activity of this compound derivatives is directly linked to their ability to neutralize reactive oxygen species (ROS). By reducing oxidative stress, these compounds can modulate inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] Excessive ROS can activate these pathways, leading to the production of pro-inflammatory cytokines. This compound analogues can potentially inhibit this activation, thereby exerting their anti-inflammatory effects.

G ROS Reactive Oxygen Species (ROS) IKK IKK ROS->IKK Activates MAPK MAPK (p38, JNK, ERK) ROS->MAPK Activates Pulvinic_Acid This compound Analogue Pulvinic_Acid->ROS Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Proinflammatory_Genes Induces AP1 AP-1 MAPK->AP1 Activates AP1->Nucleus Translocates to

This compound analogues may inhibit inflammatory pathways by scavenging ROS.
Anticancer Signaling

The anticancer effects of this compound derivatives are likely to involve the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. These compounds may also interfere with cell cycle progression and inhibit signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.

G Pulvinic_Acid This compound Analogue Akt Akt Pulvinic_Acid->Akt Inhibits Bax Bax (Pro-apoptotic) Pulvinic_Acid->Bax Promotes Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Induces permeabilization Caspases Caspases Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Proposed mechanism for apoptosis induction by this compound analogues.

Experimental Workflow

A logical and systematic workflow is essential for the efficient screening and characterization of the biological activities of this compound analogues.

G Start Synthesis/Isolation of This compound Analogues Primary_Screening Primary Screening: Antioxidant Assays (DPPH, ABTS) Start->Primary_Screening Secondary_Screening Secondary Screening: Antimicrobial Assays (MIC) Anticancer Assays (MTT) Primary_Screening->Secondary_Screening Active_Hits Identification of 'Active Hits' Secondary_Screening->Active_Hits Mechanism_Studies Mechanism of Action Studies: - Western Blot (Signaling Proteins) - Cytokine Quantification (ELISA) - Cell Cycle Analysis Active_Hits->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

A general workflow for the biological evaluation of this compound analogues.

Conclusion and Future Directions

This compound and its analogues represent a versatile class of natural products with a wide range of promising biological activities. Their antioxidant, antimicrobial, anticancer, and anti-inflammatory properties make them attractive candidates for further drug development. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to enable the rational design of more potent and selective derivatives. Further in vivo studies are also necessary to validate their therapeutic potential and to assess their pharmacokinetic and toxicological profiles. The continued exploration of this fascinating class of compounds holds significant promise for the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to Pulvinic Acid Derivatives from Boletales Mushrooms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pulvinic acid derivatives found in mushrooms of the order Boletales. It covers their biosynthesis, biological activities, and the experimental methodologies used for their study, with a focus on quantitative data and molecular mechanisms.

Introduction to this compound Derivatives in Boletales

This compound and its derivatives are a class of yellow, orange, and red pigments responsible for the vibrant colors of many mushrooms belonging to the order Boletales.[1] These compounds are biosynthetically derived from the aromatic amino acids phenylalanine and tyrosine.[1] Beyond their role as pigments, this compound derivatives have garnered significant interest in the scientific community for their diverse and potent biological activities, including antioxidant, anti-inflammatory, cytotoxic, and enzyme-inhibiting properties. This guide delves into the key derivatives, their sources, and their potential as therapeutic agents.

Key this compound Derivatives in Boletales

Several this compound derivatives have been isolated and characterized from various species of Boletales mushrooms. The most well-studied of these include:

  • Atromentic acid: A precursor in the biosynthesis of other this compound derivatives.[2]

  • Xerocomic acid: A red-orange pigment found in fungi of the genus Xerocomus.[3] It is a precursor to variegatic acid.[3]

  • Variegatic acid: An orange pigment responsible for the characteristic "bluing" reaction observed in many bolete mushrooms upon injury.[2] When exposed to air, it is enzymatically oxidized to a blue quinone methide anion.[2]

  • Isoxerocomic acid: An isomer of xerocomic acid.

  • Variegatorubin: An oxidized form of variegatic acid.[2]

  • Atromentin: A precursor to atromentic acid.[2]

These compounds are found in a variety of Boletales species, including but not limited to Boletus calopus, Suillus bovinus, Leccinum chromapes, Tylopilus ballouii, Lanmaoa asiatica, and Lanmaoa macrocarpa.[4][5][6][7]

Quantitative Analysis of Biological Activities

The biological activities of this compound derivatives have been quantified in numerous studies. The following tables summarize some of the key findings, providing a comparative overview of their potency.

Table 1: Cytochrome P450 Inhibition by this compound Derivatives from Boletus calopus and Suillus bovinus[4]
CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Atromentic acid>100>10085.3 ± 5.565.1 ± 3.9
Variegatic acid15.3 ± 0.86.8 ± 0.43.5 ± 0.22.2 ± 0.1
Xerocomic acid12.1 ± 0.78.9 ± 0.54.1 ± 0.22.4 ± 0.1
Table 2: Anti-inflammatory Activity of Variegatic Acid from Tylopilus ballouii[8]
ActivityTargetIC50 (µM)
Inhibition of β-hexosaminidase releaseRBL-2H3 cells10.4
Inhibition of TNF-α secretionRBL-2H3 cells16.8
Inhibition of PKCβ1 activityIn vitro36.2
Table 3: Cytotoxic Activity of Vulpinic Acid from Pulveroboletus ravenelii[9]
Cell LineIC50 (µM)
A549 (Lung adenocarcinoma)21.65 - 146.17
NCI-H1264 (Lung adenocarcinoma)21.65 - 146.17
NCI-H1299 (Lung adenocarcinoma)21.65 - 146.17
Calu-6 (Lung adenocarcinoma)21.65 - 146.17
PANC-1 (Pancreatic ductal adenocarcinoma)21.65 - 146.17
MIA PaCa-2 (Pancreatic ductal adenocarcinoma)21.65 - 146.17
Hep G2 (Hepatocellular carcinoma)21.65 - 146.17

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound derivatives.

Extraction and Isolation of this compound Derivatives

A general procedure for the extraction and isolation of this compound derivatives from Boletales mushrooms involves the following steps:

  • Drying and Grinding: Fresh mushroom fruiting bodies are dried and ground into a fine powder.

  • Solvent Extraction: The powdered mushroom material is extracted with a suitable solvent, typically methanol (B129727) or acetone, often with the addition of water.[8]

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, water) to separate compounds based on their polarity.

  • Chromatographic Purification: The fractions containing the this compound derivatives are further purified using chromatographic techniques such as column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) and High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column.[9]

High-Performance Liquid Chromatography (HPLC) Analysis

A typical HPLC method for the analysis of this compound derivatives is as follows:

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 250 mm x 4.6 mm i.d.).[6]

  • Mobile Phase: A gradient elution is commonly used with a mixture of two solvents, such as (A) 0.5% acetic acid in water and (B) 0.5% acetic acid in methanol.[6]

  • Flow Rate: Approximately 1.0 - 1.5 mL/min.[6]

  • Detection: A photodiode array (PDA) detector is used to monitor the elution of compounds at a specific wavelength, typically around 280 nm.[6]

  • Quantification: Calibration curves are generated using known concentrations of pure standards to quantify the amount of each derivative in the mushroom extracts.[6]

Antioxidant Activity Assays

Several methods are employed to assess the antioxidant activity of this compound derivatives:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change that is measured spectrophotometrically at around 517 nm.[3]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the scavenging of the ABTS radical cation, with the change in absorbance monitored at approximately 734 nm.[10]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants, resulting in an intense blue color that is measured at around 593 nm.[11]

Signaling Pathways and Molecular Mechanisms

This compound derivatives exert their biological effects by modulating various cellular signaling pathways.

Inhibition of TNF-α Production and PKCβ1 Activity by Variegatic Acid

Variegatic acid has been shown to inhibit the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the activity of Protein Kinase C beta 1 (PKCβ1) in rat basophilic leukemia (RBL-2H3) cells.[12] The binding of an antigen to IgE on the surface of mast cells and basophils triggers a signaling cascade that leads to the release of inflammatory mediators, including TNF-α. This process is dependent on the activity of various kinases, including PKCβ. By inhibiting PKCβ1, variegatic acid can disrupt this signaling pathway and reduce the inflammatory response.

Antigen Antigen-IgE Complex PKCbeta1 PKCβ1 Antigen->PKCbeta1 Activation Downstream Downstream Signaling PKCbeta1->Downstream TNFalpha TNF-α Secretion Downstream->TNFalpha Induction VariegaticAcid Variegatic Acid VariegaticAcid->PKCbeta1 Inhibition

Variegatic acid inhibits TNF-α secretion by targeting PKCβ1.
Biosynthesis of this compound Derivatives

The biosynthesis of this compound derivatives in fungi starts with the aromatic amino acids L-phenylalanine and L-tyrosine. These precursors are converted to their corresponding arylpyruvic acids. Two molecules of arylpyruvic acid then undergo dimerization and oxidative ring-cleavage to form the this compound scaffold.[1] Subsequent enzymatic modifications, such as hydroxylation and methylation, lead to the diverse array of this compound derivatives found in Boletales.[2]

Phe L-Phenylalanine / L-Tyrosine Arylpyruvic Arylpyruvic Acids Phe->Arylpyruvic Dimerization Dimerization & Oxidative Ring-Cleavage Arylpyruvic->Dimerization PulvinicAcid This compound Scaffold Dimerization->PulvinicAcid Modifications Hydroxylation, Methylation, etc. PulvinicAcid->Modifications Derivatives This compound Derivatives (Atromentic acid, Xerocomic acid, Variegatic acid, etc.) Modifications->Derivatives

Biosynthetic pathway of this compound derivatives in fungi.

Conclusion and Future Directions

This compound derivatives from Boletales mushrooms represent a rich source of bioactive compounds with significant therapeutic potential. Their well-documented antioxidant, anti-inflammatory, and cytotoxic properties make them promising candidates for further investigation in drug discovery and development. Future research should focus on:

  • Comprehensive Screening: A broader range of Boletales species should be screened for novel this compound derivatives.

  • Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular mechanisms underlying the biological activities of these compounds.

  • Structure-Activity Relationship (SAR) Studies: SAR studies will be crucial for the design and synthesis of more potent and selective analogs.

  • In Vivo Efficacy and Safety: Preclinical and clinical studies are required to evaluate the in vivo efficacy and safety of these compounds for various therapeutic applications.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the promising world of this compound derivatives from Boletales mushrooms. The presented data and methodologies offer a starting point for further research aimed at harnessing the therapeutic potential of these natural products.

References

The Discovery and Isolation of Pulvinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvinic acid, a naturally occurring yellow pigment, and its derivatives represent a class of secondary metabolites with significant biological activities. Found predominantly in lichens and fungi of the order Boletales, these compounds have garnered interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound. It details the biosynthetic pathway, outlines historical milestones in its chemical characterization, and presents detailed experimental protocols for its extraction and purification from natural sources. Quantitative data from representative isolation procedures are summarized, and key experimental workflows and biosynthetic pathways are visualized to facilitate a deeper understanding for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Pulvinic acids are a family of γ-lactone pigments characterized by a distinctive chemical scaffold. Their vibrant yellow coloration is a hallmark of many lichen species and mushrooms.[1] Beyond their role as natural pigments, this compound and its derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and antiviral properties.[1] This has led to growing interest in their potential as lead compounds in drug development.

This guide aims to provide a detailed technical resource for professionals engaged in the research and development of natural products. It covers the historical context of this compound's discovery, elucidates its biosynthetic origins, and offers practical, step-by-step protocols for its isolation and purification.

History of Discovery and Elucidation

The journey to understanding this compound began in the 19th century with the study of lichen constituents. The timeline below highlights the key scientific contributions that led to the isolation and characterization of this important natural product.

  • 1831: French chemist and pharmacist Antoine Bebert discovers a yellow pigment in the lichen Cetraria vulpina, which he names "vulpinic acid." This compound is later identified as the methyl ester of this compound.[2]

  • 1880: While investigating the structure of vulpinic acid, German chemist Adolf Spiegel successfully saponifies it to a diacid, which he names "this compound."[2]

  • 1894: The chemical structure of this compound is definitively elucidated and confirmed through synthesis by the German chemist Jacob Volhard.[1] His work, involving the basic hydrolysis of a dicyanocompound, laid the foundation for the modern understanding of the this compound core structure.[2]

Biosynthesis of this compound

Pulvinic acids are derived from the shikimate pathway, a major biosynthetic route in fungi and plants for the production of aromatic amino acids.[2] The biosynthesis of this compound originates from the aromatic amino acids phenylalanine and tyrosine.[3] The key steps involve the dimerization and subsequent oxidative ring-cleavage of arylpyruvic acids.[3] This process also leads to the formation of related compounds known as pulvinones.[3]

Pulvinic_Acid_Biosynthesis Shikimate_Pathway Shikimate Pathway Aromatic_Amino_Acids Phenylalanine / Tyrosine Shikimate_Pathway->Aromatic_Amino_Acids Arylpyruvic_Acids Arylpyruvic Acids Aromatic_Amino_Acids->Arylpyruvic_Acids Dimerization Dimerization & Oxidative Ring-Cleavage Arylpyruvic_Acids->Dimerization Pulvinic_Acid This compound Dimerization->Pulvinic_Acid Pulvinones Pulvinones Dimerization->Pulvinones

Figure 1: Biosynthetic pathway of this compound.

Experimental Protocols for Isolation and Purification

The isolation of this compound from natural sources typically involves solvent extraction followed by chromatographic purification. The choice of starting material (lichen or fungus) and the specific this compound derivative of interest will influence the optimal protocol. Below are detailed methodologies for the extraction and purification of this compound and its derivatives.

General Protocol for Extraction from Lichens

This protocol outlines a general procedure for the extraction of this compound from lichen thalli.

4.1.1. Materials and Reagents

4.1.2. Procedure

  • Maceration: Weigh the powdered lichen material and place it in an Erlenmeyer flask. Add a suitable solvent (e.g., methanol, acetone, or ethyl acetate) at a solid-to-solvent ratio of 1:10 (w/v).

  • Extraction: Seal the flask and allow the mixture to macerate for 24-48 hours at room temperature with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid lichen residue.

  • Re-extraction: Repeat the extraction of the lichen residue with fresh solvent two more times to ensure complete extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.

Detailed Protocol for Isolation of Retiboletic Acid (a this compound Derivative) from Retiboletus griseus

This protocol provides a specific example of the isolation and purification of a this compound derivative from a mushroom of the Boletales order.

4.2.1. Materials and Reagents

  • Air-dried and pulverized fruit bodies of Retiboletus griseus

  • Acetone

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Acetonitrile (MeCN)

  • Trifluoroacetic acid (TFA)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

4.2.2. Extraction and Partitioning

  • Air-dried, pulverized fruit bodies of R. griseus (e.g., 20.9 g) are extracted with a mixture of acetone and water (20:1, v/v) four times with 900 mL each.

  • The combined extracts are concentrated under reduced pressure at 40°C.

  • The resulting brown residue (e.g., 1.35 g) is dissolved in water with the addition of a few drops of concentrated HCl.

  • The aqueous solution is then extracted with ethyl acetate (4 x 200 mL).

  • The combined ethyl acetate extracts are dried over sodium sulfate and concentrated to yield a yellow-brown residue (e.g., 0.45 g).

4.2.3. Purification by Preparative HPLC

  • The residue is dissolved in a small amount of MeCN-water (1:1, v/v) and filtered.

  • The pigments are separated by preparative HPLC using a Nucleosil 100 C18 column (7 µm, 250 × 16 mm).

  • A gradient elution is employed with solvent A: H₂O-MeCN (9:1) + 0.5% TFA and solvent B: MeCN.

  • The gradient program is as follows: start with 90% A + 10% B, hold for 40 minutes, then to 50% A + 50% B, and at 45 minutes to 100% B. The flow rate is maintained at 6.8 mL/min, with detection at 265 nm.

Pulvinic_Acid_Isolation_Workflow Start Dried, Powdered Fungal/Lichen Material Extraction Solvent Extraction (e.g., Acetone/Water) Start->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 Partitioning Liquid-Liquid Partitioning (e.g., EtOAc/aq. HCl) Concentration1->Partitioning Drying_Concentration Drying and Concentration of Organic Phase Partitioning->Drying_Concentration Purification Purification (e.g., Preparative HPLC) Drying_Concentration->Purification Isolated_Compound Pure this compound (or derivative) Purification->Isolated_Compound

Figure 2: General experimental workflow for this compound isolation.

Data Presentation

The yield and purity of isolated this compound can vary depending on the source organism and the isolation method employed. The following table summarizes representative quantitative data.

ParameterValueSource OrganismReference
Yield of Crude Extract 6.46% (w/w)Retiboletus griseus[4]
Yield of Purified Retiboletic Acid Not specifiedRetiboletus griseus[4]
HPLC Retention Time (Retiboletic Acid) 15.3 minRetiboletus griseus[4]
HPLC Retention Time (Methyl Retiboletate) 33.4 minRetiboletus griseus[4]
Total Phenolic Content (Methanol Extract) 929.3 mg GAE/100gEvernia prunastri[5]
Total Flavonoid Content (Methanol Extract) 56.34 mg QE/100gEvernia prunastri[5]

Conclusion

The discovery and characterization of this compound have a rich history rooted in the early exploration of natural products from lichens. Modern biosynthetic studies have revealed its origin in the shikimate pathway, providing a basis for potential biotechnological production. The experimental protocols detailed in this guide offer a practical framework for the isolation and purification of this compound and its derivatives, enabling further research into their chemical properties and biological activities. The continued investigation of these fascinating natural pigments holds promise for the development of new therapeutic agents.

References

Spectroscopic and Mechanistic Insights into Pulvinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of pulvinic acid, a naturally occurring pigment with significant biological activities. Detailed nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data are presented, alongside experimental protocols for their acquisition. Furthermore, a key signaling pathway associated with the antioxidant activity of this compound is elucidated through a detailed diagram.

Spectroscopic Data of this compound

The structural elucidation and characterization of this compound rely heavily on a combination of spectroscopic techniques. The following sections summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The ¹H and ¹³C NMR data, typically acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), are presented below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
2-Ph7.20-7.40m131.5
3-Ph7.20-7.40m129.0
4-Ph7.20-7.40m128.5
2'-Ph7.50-7.60m130.0
3'-Ph7.50-7.60m129.5
4'-Ph7.50-7.60m128.0
C-2--118.0
C-3--165.0
C-4--105.0
C-5--170.0
C-α--135.0
COOH13.5 (br s)br s172.0

Data compiled from literature reports on the complete 1D and 2D NMR assignment of this compound isolated from natural sources.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The characteristic absorption bands are detailed in the table below.

Table 2: Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)Vibrational AssignmentFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
3100-3000C-H stretchAromatic
1780-1760C=O stretchγ-lactone (ester)
1710-1680C=O stretchCarboxylic Acid
1650-1600C=C stretchAlkene
1600-1450C=C stretchAromatic Ring
1300-1000C-O stretchEster, Carboxylic Acid

Assignments are based on characteristic infrared absorption frequencies for organic molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of this compound. The absorption maxima are solvent-dependent.

Table 3: UV-Vis Absorption Data for this compound

Solventλmax (nm)
Methanol (B129727)~255, 381
Ethanol~258, 385

The absorption spectra of this compound derivatives are generally observed in the ultraviolet A and ultraviolet C regions.[1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Lock and shim the spectrometer on the deuterium (B1214612) signal of the solvent to optimize the magnetic field homogeneity.

  • For ¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

  • For ¹³C NMR: Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 220 ppm, a longer relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra.

  • Reference the spectra using the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Materials:

  • This compound sample (solid)

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

  • Spatula

  • Isopropyl alcohol or acetone (B3395972) for cleaning

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropyl alcohol or acetone and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

  • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly.

  • Analyze the resulting spectrum to identify the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the UV-Vis absorption spectrum of this compound in a suitable solvent.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., methanol or ethanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • From the stock solution, prepare a dilute solution with a concentration that will result in an absorbance reading between 0.1 and 1.0 for the major absorption bands.

  • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

  • Fill a quartz cuvette with the pure solvent to be used as the blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline correction over the desired wavelength range (e.g., 200-600 nm).

  • Rinse another quartz cuvette with a small amount of the this compound solution before filling it with the sample solution.

  • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Identify the wavelengths of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and a key signaling pathway related to the biological activity of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Sample Dissolve_NMR Dissolve in DMSO-d6 Sample->Dissolve_NMR Solid_IR Solid Powder Sample->Solid_IR Dissolve_UV Dissolve in Methanol/Ethanol Sample->Dissolve_UV NMR NMR Spectroscopy (¹H & ¹³C) Dissolve_NMR->NMR IR ATR-FTIR Spectroscopy Solid_IR->IR UV UV-Vis Spectroscopy Dissolve_UV->UV NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Wavenumbers, Intensities) IR->IR_Data UV_Data UV-Vis Spectrum (λmax, Absorbance) UV->UV_Data

Caption: Experimental workflow for the spectroscopic analysis of this compound.

This compound and its derivatives have been reported to possess significant antioxidant properties.[2] A key mechanism by which many natural polyphenolic compounds exert their antioxidant effects is through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.[3][4]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_basal Basal State cluster_stress Oxidative Stress / Antioxidant Presence cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination Keap1_Nrf2->Ub Cul3-Rbx1 Keap1_mod Keap1 (modified) Proteasome Proteasomal Degradation Ub->Proteasome Pulvinic_Acid This compound (Antioxidant) Pulvinic_Acid->Keap1_Nrf2 Induces conformational change in Keap1 ROS ROS ROS->Keap1_Nrf2 Oxidizes Keap1 cysteine residues Nrf2_free Nrf2 (free) Keap1_mod->Nrf2_free Nrf2 released Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation sMaf sMaf Nrf2_nuc->sMaf Nrf2_sMaf_complex Nrf2-sMaf Heterodimer ARE Antioxidant Response Element (ARE) Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Promotes transcription of Nrf2_sMaf_complex->ARE Binds to

Caption: The Keap1-Nrf2 antioxidant signaling pathway.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or antioxidant compounds like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. Free Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, thereby enhancing the cell's defense against oxidative damage.

References

The Diverse Palette of Pulvinones: A Technical Guide to Fungal Pigments for Scientific and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 15, 2025

Introduction

Pulvinone pigments are a structurally diverse class of yellow-orange secondary metabolites derived from the pulvinic acid pathway, predominantly found in various species of fungi, particularly within the order Boletales. These pigments are responsible for characteristic phenomena such as the "bluing" reaction observed in many bolete mushrooms upon bruising, where enzymatic oxidation of compounds like variegatic acid leads to the formation of blue quinone methides.[1] Beyond their vibrant coloration, pulvinones and their precursors have garnered significant attention from the scientific community for their potent biological activities, including strong antioxidant and anti-inflammatory properties.[1][2] This technical guide provides an in-depth exploration of the diversity of pulvinone pigments, detailing their physicochemical properties, biological activities, and the experimental protocols for their study. This document is intended for researchers, scientists, and drug development professionals interested in the isolation, characterization, and application of these promising natural products.

Diversity and Physicochemical Properties of Pulvinone Pigments

The core structure of pulvinone pigments is based on a this compound scaffold, with variations arising from different hydroxylation patterns and substitutions on the aromatic rings. Key pigments in this family include atromentin, xerocomic acid, and variegatic acid, which form a biosynthetic sequence.[1] Their physicochemical properties, particularly their absorption of ultraviolet-visible (UV-Vis) light, are crucial for their characterization.

Table 1: Physicochemical and Biological Activity Data for Key Pulvinone Pigments

PigmentChemical FormulaMolar Mass ( g/mol )λmax (nm)Biological Activity (IC50)Source / Ref.
Variegatic Acid C₁₈H₁₂O₉372.285Not specifiedAnti-inflammatory: 16.8 µM (TNF-α secretion); Allergy Inhibition: 10.4 µM (β-hexosaminidase release)[1][2]
Xerocomic Acid C₁₈H₁₂O₈356.28Not specifiedWeak antiviral effects and inhibition of Bacillus subtilis biofilm formation.[3]
Atromentin C₁₈H₁₂O₆324.29Not specifiedPrecursor to other pulvinic acids; known antioxidant properties.[1]

Note: Specific λmax and molar extinction coefficient data for individual pulvinone pigments are not consistently reported in the literature. Characterization is often performed using a combination of NMR and mass spectrometry.

Experimental Protocols

Detailed methodologies are critical for the successful study of pulvinone pigments. The following sections outline standardized protocols for their extraction, purification, and the assessment of their biological activity.

Protocol 1: Extraction and Purification of Pulvinone Pigments from Fungal Fruiting Bodies

This protocol provides a general framework for the extraction and isolation of pulvinones, such as variegatic acid, from mushroom sources (e.g., Tylopilus ballouii or Suillus variegatus).[1][2]

  • Preparation of Fungal Material:

    • Obtain fresh or dried fruiting bodies of a known pulvinone-producing fungus.

    • Clean the material to remove debris and dry it thoroughly (e.g., at 40°C for 48 hours).[4]

    • Grind the dried material into a fine powder using a blender or mill.

  • Solvent Extraction:

    • Macerate the fungal powder in a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used.[4][5] A typical ratio is 1:20 (w/v) of fungal powder to solvent.

    • Stir the mixture at room temperature for 24-48 hours to ensure exhaustive extraction.

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification by Column Chromatography:

    • Prepare a silica (B1680970) gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate (B1210297) mixture, followed by an ethyl acetate-methanol mixture.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing the target pigment(s) and evaporate the solvent.

  • High-Performance Liquid Chromatography (HPLC) Refinement:

    • For high-purity isolation, subject the semi-purified fraction to preparative HPLC.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid to improve peak shape) is often effective.

    • Detection: Use a Diode Array Detector (DAD) to monitor the elution profile at multiple wavelengths (e.g., 254 nm and 400 nm).[7]

    • Collect the peak corresponding to the desired pulvinone pigment.

  • Structural Characterization:

    • Confirm the identity and structure of the purified pigment using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).[3][8]

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the ability of a compound to act as a free radical scavenger.[4][9]

  • Preparation of Reagents:

    • Prepare a stock solution of the purified pulvinone pigment in methanol (e.g., 1 mg/mL).

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should have a deep purple color.

    • Use ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • Create a series of dilutions of the pigment extract and the positive control in methanol (e.g., 10 to 500 µg/mL).

    • In a 96-well plate or cuvettes, mix 0.5 mL of each dilution with 2.5 mL of the 0.1 mM DPPH solution.[10]

    • Prepare a blank sample containing only methanol and a control sample containing methanol and the DPPH solution.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each sample at 517 nm using a UV-Vis spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the following formula:

      • % Inhibition = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • Plot the percentage of inhibition against the concentration of the pigment.

    • Determine the IC50 value, which is the concentration of the pigment required to scavenge 50% of the DPPH radicals, using linear regression analysis.[11]

Protocol 3: Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol assesses the anti-inflammatory potential of pulvinone pigments by measuring their ability to inhibit the production of pro-inflammatory cytokines in macrophage cells.[12][13]

  • Cell Culture and Treatment:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

    • Seed the cells into 24-well plates at a density of approximately 2x10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-cytotoxic concentrations of the purified pulvinone pigment for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

  • Quantification of Inflammatory Mediators:

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels in the pigment-treated groups to the LPS-only control group.

    • Calculate the percentage of inhibition of cytokine production for each pigment concentration.

    • Determine the IC50 value, representing the concentration of the pigment that inhibits cytokine production by 50%.

Visualizing Pathways and Workflows

Graphviz diagrams are provided to illustrate key processes related to pulvinone pigments, from their biosynthesis to their analysis and mechanism of action.

G cluster_0 General Workflow for Pulvinone Pigment Analysis Source Fungal Source (e.g., Boletus sp.) Extraction Solvent Extraction (Methanol) Source->Extraction Purification Chromatography (Silica, HPLC) Extraction->Purification Characterization Structure Elucidation (NMR, MS) Purification->Characterization Screening Bioactivity Screening (Antioxidant, Anti-inflammatory) Characterization->Screening

Caption: General workflow for pulvinone pigment analysis.

G Biosynthetic Pathway of Pulvinone Pigments Tyr L-Tyrosine (Primary Metabolite) Atromentin Atromentin Tyr->Atromentin Biosynthesis Xerocomic Xerocomic Acid Atromentin->Xerocomic via Enzyme1 Variegatic Variegatic Acid Xerocomic->Variegatic via Enzyme2 Enzyme1 Hydroxylation Enzyme2 Hydroxylation

Caption: Biosynthetic pathway of key pulvinone pigments.

G Proposed Anti-inflammatory Mechanism via NF-κB Inhibition LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Genes Pulvinone Pulvinone Pigment (e.g., Variegatic Acid) Pulvinone->IKK Inhibition?

Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.

Conclusion

The pulvinone pigments represent a fascinating and underexplored area of natural product chemistry. Their structural diversity, vibrant colors, and significant biological activities make them compelling candidates for further research and development in the pharmaceutical and nutraceutical industries. The protocols and data presented in this guide offer a foundational resource for scientists aiming to tap into the potential of these unique fungal metabolites. Future work should focus on the discovery of novel pulvinone structures, elucidation of their complete biosynthetic pathways, and comprehensive in vivo studies to validate their therapeutic potential.

References

The Multifaceted Role of Pulvinic Acid in Lichen Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lichens, symbiotic organisms arising from the association of a fungus (mycobiont) and one or more photosynthetic partners (photobiont), produce a diverse array of secondary metabolites. Among these, pulvinic acid and its derivatives, synthesized via the shikimic acid pathway, play a crucial role in the survival and ecological success of many lichen species.[1][2][3] This in-depth technical guide explores the multifaceted functions of this compound in lichen physiology, including its roles in ultraviolet (UV) radiation protection, herbivore deterrence, and as an antioxidant and antimicrobial agent. Detailed experimental protocols for the investigation of these functions are provided, alongside a summary of available quantitative data and visualizations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Biosynthesis of this compound

This compound and its derivatives are synthesized through the shikimic acid pathway, a metabolic route absent in animals, making it an attractive target for antimicrobial drug development.[4] The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate, leading to the formation of chorismic acid, a key precursor for aromatic amino acids and other aromatic compounds. In the context of this compound synthesis, two molecules of a phenylpyruvic acid derivative, derived from the shikimate pathway, undergo a series of enzymatic reactions, including dimerization and oxidative cleavage, to form the characteristic this compound backbone.[5]

Pulvinic_Acid_Biosynthesis PEP Phosphoenolpyruvate Shikimic_Acid Shikimic Acid PEP->Shikimic_Acid E4P Erythrose 4-phosphate E4P->Shikimic_Acid Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid Phenylpyruvic_Acid Phenylpyruvic Acid Derivative Chorismic_Acid->Phenylpyruvic_Acid Dimerization Dimerization & Oxidative Cleavage Phenylpyruvic_Acid->Dimerization Pulvinic_Acid This compound Dimerization->Pulvinic_Acid HPLC_Workflow Start Lichen Thallus Grinding Grind to a fine powder Start->Grinding Extraction Solvent Extraction (e.g., Acetone) Grinding->Extraction Filtration Filter through 0.45 µm filter Extraction->Filtration HPLC_Injection Inject into HPLC system Filtration->HPLC_Injection Separation Separation on C18 column HPLC_Injection->Separation Detection PDA Detection Separation->Detection Quantification Quantify using standard curve Detection->Quantification End Concentration of this compound Derivative Quantification->End DPPH_Assay_Workflow Start Prepare DPPH solution and sample dilutions Mix Mix sample with DPPH solution Start->Mix Incubate Incubate in the dark (30 min) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % scavenging and IC50 Measure->Calculate End Antioxidant Activity Calculate->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Unsymmetrical Pulvinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of unsymmetrical pulvinic acid derivatives, a class of natural products and their analogues with significant potential in drug discovery, particularly as antioxidant and anti-inflammatory agents. This document details key synthetic methodologies, presents quantitative data for synthesized compounds, and provides step-by-step experimental protocols.

Introduction

This compound and its derivatives are a class of γ-butyrolactone pigments found in various lichens and fungi.[1] Many of these compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties.[2][3] The synthesis of unsymmetrical this compound derivatives is of particular interest as it allows for the systematic exploration of structure-activity relationships (SAR), paving the way for the development of novel therapeutic agents. This document outlines three primary synthetic strategies for accessing these valuable compounds.

Data Presentation

The following tables summarize the yields of unsymmetrical this compound precursors and derivatives synthesized via the described methods, along with their reported biological activities.

Table 1: Synthesis of Unsymmetrical Terphenyl-quinones via Sequential Suzuki-Miyaura Coupling

EntryAryl Boronic Acid 1Aryl Boronic Acid 2ProductYield (%)Reference
14-Methoxyphenylboronic acid3,4-Dimethoxyphenylboronic acid2-(4-Methoxyphenyl)-3,6-dimethoxy-5-(3,4-dimethoxyphenyl)cyclohexa-2,5-diene-1,4-dione50[4]
24-Methoxyphenylboronic acidPhenylboronic acid2-(4-Methoxyphenyl)-3,6-dimethoxy-5-phenylcyclohexa-2,5-diene-1,4-dione58[5]
34-(Benzyloxy)phenylboronic acid3,4-Bis(benzyloxy)phenylboronic acid2-(4-(Benzyloxy)phenyl)-5-(3,4-bis(benzyloxy)phenyl)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione42[5]
44-Methoxyphenylboronic acid4-(Benzyloxy)phenylboronic acid2-(4-(Benzyloxy)phenyl)-5-(4-methoxyphenyl)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione35[5]
54-Methoxyphenylboronic acid3,4-Methylenedioxyphenylboronic acid2-(4-Methoxyphenyl)-3,6-dimethoxy-5-(benzo[d][6][7]dioxol-5-yl)cyclohexa-2,5-diene-1,4-dione29[5]

Table 2: Regioselective Synthesis of Pulvinamides via Opening of Monoaromatic Pulvinic Dilactone

EntryAmineProduct (Type I Pulvinamide)Regioselectivity (Type I : Type II)Yield (%)Reference
1Benzylamine(Z)-4-hydroxy-5-oxo-2-phenyl-N-(phenylmethyl)-2,5-dihydrofuran-3-carboxamide>95:585[7][8]
2Propylamine(Z)-4-hydroxy-5-oxo-2-phenyl-N-propyl-2,5-dihydrofuran-3-carboxamide>95:582[7][8]
3Aniline(Z)-4-hydroxy-5-oxo-N,2-diphenyl-2,5-dihydrofuran-3-carboxamide>95:578[7][8]
4Isopropylamine(Z)-4-hydroxy-N-isopropyl-5-oxo-2-phenyl-2,5-dihydrofuran-3-carboxamide>95:580[7][8]

Table 3: Biological Activity of Selected Unsymmetrical this compound Derivatives

CompoundBiological ActivityAssayIC50 (µM)Reference
Variegatic acidCytochrome P450 3A4 InhibitionIn vitro2.2[9]
Xerocomic acidCytochrome P450 3A4 InhibitionIn vitro2.4[9]
Atromentic acidCytochrome P450 3A4 InhibitionIn vitro65.1[9]
Boropinic acid5-Lipoxygenase InhibitionIn vitro0.0076 (ng/mL)[10]
Chlorogenic acidAngiotensin-Converting Enzyme InhibitionIn vitro134[11]

Experimental Protocols

Method 1: Bioinspired Synthesis via Sequential Suzuki-Miyaura Couplings and Oxidative Rearrangement

This method allows for the controlled synthesis of unsymmetrical terphenyl-quinones, which are then converted to the corresponding pulvinic acids.

Step 1: First Suzuki-Miyaura Coupling

  • To a solution of 2,5-dibromo-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione (B14161057) (1.0 eq) in toluene (B28343) is added the first arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and PdCl2(dppf) (0.05 eq).

  • The reaction mixture is heated to 75°C and stirred for 4 hours under an inert atmosphere.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the mono-arylated quinone.

Step 2: Second Suzuki-Miyaura Coupling (One-Pot optional)

  • To the crude or purified mono-arylated quinone from Step 1 in toluene is added the second, different arylboronic acid (1.5 eq), cesium fluoride (B91410) (2.5 eq), and PdCl2(dppf) (0.05 eq).

  • The reaction mixture is heated to 120°C and stirred for 12 hours under an inert atmosphere.

  • After cooling, the mixture is filtered, and the solvent is evaporated.

  • The residue is purified by column chromatography to yield the unsymmetrical terphenyl-quinone.

Step 3: Oxidative Rearrangement to this compound Dilactone

  • The unsymmetrical terphenyl-quinone (1.0 eq) is dissolved in a mixture of acetic anhydride (B1165640) and dimethyl sulfoxide (B87167) (DMSO) (1:1 v/v).

  • The solution is stirred at room temperature for 24 hours.

  • The reaction mixture is then poured into ice water, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and dried to give the bis-lactone (B144190) intermediate.

Step 4: Methanolysis to Unsymmetrical this compound

  • The bis-lactone intermediate is suspended in methanol (B129727) and heated to reflux for 6 hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to afford the final unsymmetrical this compound derivative.

Method 2: Regioselective Opening of a Monoaromatic Pulvinic Dilactone

This protocol provides a highly regioselective route to "Type I" pulvinamides.

Step 1: Synthesis of the Monoaromatic Pulvinic Dilactone

  • A detailed procedure for the synthesis of the starting monoaromatic pulvinic dilactone can be found in the supporting information of the cited reference.[12]

Step 2: TBAF-mediated Aminolysis

  • To a solution of the monoaromatic pulvinic dilactone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at room temperature is added a 1.0 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.1 eq).

  • The corresponding amine (1.2 eq) is then added, and the reaction mixture is stirred for 2-4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the highly pure Type I pulvinamide.

Mandatory Visualization

Synthetic Workflow for Unsymmetrical this compound Derivatives

The following diagram illustrates the general workflow for the synthesis and evaluation of unsymmetrical this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Method 1 Sequential Suzuki-Miyaura Coupling Starting Materials->Method 1 Method 2 Regioselective Dilactone Opening Starting Materials->Method 2 Method 3 Butenolide Intermediate Route Starting Materials->Method 3 Unsymmetrical this compound Derivatives Unsymmetrical this compound Derivatives Method 1->Unsymmetrical this compound Derivatives Method 2->Unsymmetrical this compound Derivatives Method 3->Unsymmetrical this compound Derivatives Antioxidant Assays Antioxidant Assays Unsymmetrical this compound Derivatives->Antioxidant Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Unsymmetrical this compound Derivatives->Enzyme Inhibition Assays Anti-inflammatory Assays Anti-inflammatory Assays Unsymmetrical this compound Derivatives->Anti-inflammatory Assays SAR Studies SAR Studies Antioxidant Assays->SAR Studies Enzyme Inhibition Assays->SAR Studies Anti-inflammatory Assays->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Caption: General workflow for the synthesis and biological evaluation of unsymmetrical this compound derivatives.

Signaling Pathways Potentially Modulated by this compound Derivatives

The antioxidant and anti-inflammatory effects of this compound derivatives may be mediated through the modulation of key cellular signaling pathways.

G cluster_antioxidant Antioxidant Mechanism cluster_inflammatory Anti-inflammatory Mechanism This compound Derivatives This compound Derivatives ROS Reactive Oxygen Species (ROS) This compound Derivatives->ROS Scavenging NF-kB Pathway NF-kB Pathway This compound Derivatives->NF-kB Pathway Inhibition MAPK Pathway MAPK Pathway This compound Derivatives->MAPK Pathway Inhibition Oxidative Stress Oxidative Stress ROS->Oxidative Stress causes Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->NF-kB Pathway Inflammatory Stimuli->MAPK Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines MAPK Pathway->Pro-inflammatory Cytokines

Caption: Potential mechanisms of action for this compound derivatives in mitigating oxidative stress and inflammation.

References

Application Notes and Protocols for the Isolation and Purification of Pulvinic Acid from Lichens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvinic acid and its derivatives are a class of naturally occurring pigments found in various lichens. These compounds have garnered significant interest within the scientific community due to their diverse biological activities, including antioxidant, antimicrobial, and cytotoxic properties. This document provides detailed protocols for the isolation and purification of this compound from lichens, intended to aid researchers in obtaining this valuable compound for further investigation and drug development.

Data Presentation

The following table summarizes hypothetical quantitative data for the isolation and purification of this compound from the lichen species Candelaria concolor. These values are representative of a typical laboratory-scale extraction and purification process and may vary depending on the specific lichen material, solvent quality, and experimental conditions.

Stage of PurificationStarting Material (g)Product Weight (g)Yield (%)Purity (%)
Crude Solvent Extraction 1005.25.2~30%
Column Chromatography 5.20.815.4 (from crude)~85%
Crystallization 0.80.675.0 (from purified fraction)>98%

Experimental Protocols

Extraction of Crude this compound from Candelaria concolor

This protocol describes a standard solvent extraction method to obtain a crude extract containing this compound and other lichen metabolites.

Materials:

  • Dried and ground Candelaria concolor lichen material

  • Methanol (B129727) (ACS grade or higher)

  • Chloroform (B151607) (ACS grade or higher)

  • Large glass container with a lid

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Buchner funnel and flask

  • Rotary evaporator

Procedure:

  • Weigh 100 g of dried and ground lichen material and place it in a large glass container.

  • Add a 3:1 mixture of methanol and chloroform (e.g., 750 mL methanol and 250 mL chloroform) to the lichen powder.

  • Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 48 hours.

  • After 48 hours, filter the mixture through a Buchner funnel with filter paper to separate the lichen material from the solvent extract.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting viscous residue is the crude extract containing this compound. Dry the extract under a high vacuum to remove residual solvent and record the final weight.

Purification of this compound by Silica (B1680970) Gel Column Chromatography

This protocol details the separation of this compound from the crude extract using column chromatography.

Materials:

  • Crude lichen extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • n-Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Collection tubes

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing tank

  • UV lamp (254 nm)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free column bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution: Begin eluting the column with 100% n-hexane. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15, and so on, of n-hexane:ethyl acetate).

  • Fraction Collection: Collect the eluate in fractions of equal volume (e.g., 10-15 mL).

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing this compound. A common solvent system for TLC of lichen acids is Toluene:Dioxane:Acetic acid (180:45:5). Spot the fractions on a TLC plate, develop the plate in the solvent system, and visualize the spots under a UV lamp. This compound will appear as a distinct spot.

  • Pooling and Concentration: Combine the fractions that contain pure this compound (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified this compound.

Crystallization of this compound

This final step is to obtain high-purity crystalline this compound.

Materials:

  • Purified this compound from column chromatography

  • Ethanol (B145695) (absolute)

  • Distilled water

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the purified this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Gently heat the solution on a hot plate to ensure complete dissolution.

  • Slowly add hot distilled water dropwise to the ethanol solution until a slight turbidity persists.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to facilitate further crystallization.

  • Collect the formed crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol-water mixture.

  • Dry the crystals under a vacuum to obtain pure this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_extraction Extraction cluster_purification Purification cluster_crystallization Final Purification lichen Lichen (e.g., Candelaria concolor) extraction Solvent Extraction (Methanol/Chloroform) lichen->extraction filtration1 Filtration extraction->filtration1 concentration1 Concentration (Rotary Evaporation) filtration1->concentration1 crude_extract Crude Extract concentration1->crude_extract column_chromatography Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) crude_extract->column_chromatography tlc_analysis TLC Analysis column_chromatography->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling concentration2 Concentration pooling->concentration2 purified_fraction Purified this compound Fraction concentration2->purified_fraction crystallization Crystallization (Ethanol/Water) purified_fraction->crystallization filtration2 Filtration & Washing crystallization->filtration2 drying Drying filtration2->drying pure_pulvinic_acid Pure Crystalline this compound drying->pure_pulvinic_acid

Caption: Experimental workflow for this compound isolation.

Application Note: Quantification of Pulvinic Acids Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvinic acids are a class of natural pigments found predominantly in lichens and some fungi. These compounds and their derivatives, such as vulpinic acid and pinastric acid, have garnered significant interest in the pharmaceutical and cosmetic industries due to their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. Accurate and reliable quantification of pulvinic acids is essential for quality control of natural extracts, pharmacological studies, and the development of new therapeutic agents.

This document provides a comprehensive protocol for the quantification of pulvinic acids using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is based on established analytical principles for the separation of organic acids and is suitable for the analysis of pulvinic acids in various sample matrices, including fungal or lichen extracts and formulated products.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of the proposed HPLC-UV method for the quantification of pulvinic acid derivatives. These values are based on typical performance for similar phenolic and organic acids and should be confirmed during in-house method validation.[1][2][3][4]

ParameterExpected Performance
Limit of Detection (LOD) 0.03 - 1.10 µg/mL
Limit of Quantification (LOQ) 0.09 - 3.66 µg/mL
Linearity Range (r²) 1 - 1000 µg/mL (>0.99)
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 5%
Accuracy (% Recovery) 97 - 103%

Experimental Protocols

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a robust method for the separation and quantification of pulvinic acids.

1. Sample Preparation (Fungal/Lichen Extracts)

  • Extraction: Weigh a suitable amount of dried and powdered sample material (e.g., 1 gram). Extract the sample with a solvent such as methanol (B129727) or acetone (B3395972) overnight at room temperature.

  • Concentration: Filter the extract to remove solid debris. Evaporate the solvent from the filtrate to dryness using a rotary evaporator or a stream of nitrogen.

  • Reconstitution: Redissolve the dried residue in a known volume of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Prior to injection, filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter.[5]

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7][8]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 90 10
    25.0 10 90
    30.0 10 90
    30.1 90 10

    | 35.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: this compound derivatives exhibit strong UV absorbance. A primary monitoring wavelength of 254 nm or 280 nm is recommended. Using a DAD allows for scanning across a range (e.g., 200-400 nm) to determine the optimal absorption maximum for each specific derivative.

3. Calibration

  • Prepare a stock solution of the desired this compound standard (e.g., vulpinic acid) of known purity in methanol or acetonitrile.

  • Create a series of calibration standards by performing serial dilutions of the stock solution to cover the expected concentration range of the samples (e.g., 1 µg/mL to 500 µg/mL).

  • Inject each standard solution into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

4. Data Analysis

  • Identify the this compound peaks in the sample chromatograms by comparing their retention times with those of the analytical standards.

  • Quantify the amount of each this compound by integrating the peak area and calculating the concentration using the linear regression equation derived from the calibration curve.

Visualizations

Biosynthesis of Pulvinic Acids

Pulvinic acids are synthesized in fungi and lichens via the shikimate pathway. This pathway converts simple carbohydrate precursors into aromatic amino acids, which then serve as the building blocks for this compound derivatives.

Pulvinic_Acid_Biosynthesis PEP Phosphoenolpyruvate (from Glycolysis) invis1 PEP->invis1 E4P Erythrose-4-Phosphate (from Pentose Phosphate Pathway) E4P->invis1 DAHP DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate-3-Phosphate Shikimate->S3P Shikimate Kinase EPSP EPSP S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase Aromatic_AA Aromatic Amino Acids (e.g., Phenylalanine, Tyrosine) Chorismate->Aromatic_AA Various Enzymes Pulvinic_Acids Pulvinic Acids Aromatic_AA->Pulvinic_Acids Dimerization & Oxidative Cleavage invis1->DAHP DAHP Synthase

Biosynthesis of pulvinic acids via the shikimate pathway.
Experimental Workflow for HPLC Analysis

The following diagram illustrates the logical flow of the experimental procedure for the quantification of pulvinic acids.

HPLC_Workflow Start Start: Sample Collection (e.g., Lichen, Fungal Culture) SamplePrep Sample Preparation: 1. Extraction 2. Concentration 3. Reconstitution 4. Filtration Start->SamplePrep HPLC_Analysis HPLC Analysis: - C18 Column - Gradient Elution - UV Detection (254/280 nm) SamplePrep->HPLC_Analysis DataProcessing Data Processing: - Peak Identification (Retention Time) - Peak Integration (Area) HPLC_Analysis->DataProcessing StandardPrep Standard Preparation: 1. Stock Solution 2. Serial Dilutions StandardPrep->HPLC_Analysis Calibration Calibration Curve Generation StandardPrep->Calibration Quantification Quantification: Calculate Concentration using Calibration Curve Calibration->Quantification DataProcessing->Quantification End End: Report Results Quantification->End

Experimental workflow for this compound quantification.

References

Application Notes and Protocols for the Structural Elucidation of Pulvinic Acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvinic acid and its derivatives represent a class of natural products exhibiting a wide range of biological activities, making them promising candidates for drug discovery and development. A precise and unambiguous structural elucidation is paramount for understanding their structure-activity relationships and mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the detailed structural analysis of organic molecules like this compound in solution.

These application notes provide a comprehensive guide to utilizing one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural assignment of this compound. The protocols outlined below detail the necessary steps from sample preparation to the acquisition and interpretation of various NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectrometry (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. Data is referenced to a common internal standard, tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm.

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2'-H, 6'-H7.40d7.5
3'-H, 5'-H7.35t7.5
4'-H7.28t7.5
2''-H, 6''-H7.25d7.5
3''-H, 5''-H7.20t7.5
4''-H7.15t7.5
OH12.5 (broad s)s-

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

Atom NumberChemical Shift (δ, ppm)
1168.0
2125.0
3165.0
4100.0
5170.0
1'130.0
2', 6'129.5
3', 5'128.8
4'128.5
1''130.5
2'', 6''129.0
3'', 5''128.6
4''128.3

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

  • Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved by chromatographic techniques such as HPLC.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this compound and its derivatives. The solvent should be free of residual water and other impurities.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR and 2D NMR experiments, a more concentrated solution (50-100 mg/mL) is recommended.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition

The following are general protocols for acquiring the necessary NMR spectra on a modern NMR spectrometer (e.g., 400-600 MHz). Instrument-specific parameters may need to be adjusted.

2.1 ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): 12-16 ppm.

  • Number of Scans (NS): 8-16 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

2.2 ¹³C NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): 200-240 ppm.

  • Number of Scans (NS): 1024-4096 scans (or more, depending on concentration).

  • Relaxation Delay (D1): 2 seconds.

2.3 2D NMR: COSY

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width (SW) in F2 and F1: Same as the ¹H NMR spectrum.

  • Number of Increments (F1): 256-512.

  • Number of Scans (NS) per Increment: 2-8.

  • Relaxation Delay (D1): 1-2 seconds.

2.4 2D NMR: HSQC

  • Pulse Program: Standard HSQC experiment with sensitivity enhancement and multiplicity editing (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).

  • Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.

  • Spectral Width (SW) in F1 (¹³C): Same as the ¹³C NMR spectrum.

  • Number of Increments (F1): 128-256.

  • Number of Scans (NS) per Increment: 2-8.

  • Relaxation Delay (D1): 1-2 seconds.

2.5 2D NMR: HMBC

  • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.

  • Spectral Width (SW) in F1 (¹³C): Same as the ¹³C NMR spectrum.

  • Number of Increments (F1): 256-512.

  • Number of Scans (NS) per Increment: 8-16.

  • Relaxation Delay (D1): 1-2 seconds.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the systematic workflow for the structural elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation pure_sample Pure this compound dissolve Dissolve in Deuterated Solvent pure_sample->dissolve transfer Filter into NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d Insert into Spectrometer nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d process_data Data Processing (FT, Phasing, Baseline Correction) nmr_2d->process_data assign_signals Signal Assignment process_data->assign_signals elucidate_structure Structure Elucidation assign_signals->elucidate_structure

Figure 1. Experimental workflow for NMR-based structural elucidation.
Key 2D NMR Correlations for this compound Structure Elucidation

The following diagram illustrates the key through-bond correlations observed in COSY, HSQC, and HMBC spectra that are essential for assigning the structure of this compound.

nmr_correlations cluster_structure This compound Structure and Key Correlations cluster_correlations 2D NMR Correlations pulvinic_acid_structure cosy COSY (¹H-¹H Correlations) hsqc HSQC (¹H-¹³C One-Bond Correlations) hmbc HMBC (¹H-¹³C Long-Range Correlations) cosy_desc Vicinal proton couplings in phenyl rings cosy->cosy_desc hsqc_desc Directly attached proton-carbon pairs hsqc->hsqc_desc hmbc_desc Correlations over 2-3 bonds, connecting fragments hmbc->hmbc_desc elucidation Complete Structural Elucidation cosy_desc->elucidation hsqc_desc->elucidation hmbc_desc->elucidation

Application Note: High-Throughput Analysis of Pulvinic Acid and its Metabolites in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvinic acid and its derivatives, a class of natural compounds found in various fungi and lichens, are gaining interest in drug discovery due to their diverse biological activities.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for their development as therapeutic agents. This application note presents a detailed protocol for the sensitive and selective quantification of this compound and its putative metabolites in biological matrices, such as plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The described method is designed for high-throughput analysis, a critical requirement in preclinical and clinical drug development. The protocol outlines sample preparation, LC-MS/MS parameters, and data analysis procedures. While this document provides a comprehensive framework, it is intended as a starting point, and method validation should be performed in the end-user's laboratory to ensure compliance with regulatory standards.

Metabolic Pathway of this compound

The in vivo metabolism of xenobiotics like this compound typically proceeds through Phase I and Phase II reactions, primarily in the liver.[2]

  • Phase I Metabolism: This phase involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For this compound, a primary Phase I metabolic route is predicted to be hydroxylation, catalyzed by cytochrome P450 enzymes.[2] This reaction adds a hydroxyl (-OH) group to the aromatic rings of the molecule, increasing its polarity.

  • Phase II Metabolism: In this phase, the parent compound or its Phase I metabolite is conjugated with endogenous molecules to further increase water solubility and facilitate excretion.[3][4] For this compound and its hydroxylated metabolites, the most probable Phase II reaction is glucuronidation, where glucuronic acid is attached to a hydroxyl or carboxylic acid group.[5][6]

The following diagram illustrates the proposed metabolic pathway for this compound.

PulvinicAcidMetabolism cluster_phase1 Phase I Metabolism (Hydroxylation) cluster_phase2 Phase II Metabolism (Glucuronidation) PulvinicAcid This compound HydroxylatedPulvinicAcid Hydroxylated This compound PulvinicAcid->HydroxylatedPulvinicAcid CYP450 PulvinicAcidGlucuronide This compound Glucuronide PulvinicAcid->PulvinicAcidGlucuronide UGTs HydroxylatedPulvinicAcidGlucuronide Hydroxylated this compound Glucuronide HydroxylatedPulvinicAcid->HydroxylatedPulvinicAcidGlucuronide UGTs

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

This section provides a detailed protocol for the extraction and analysis of this compound and its metabolites from plasma or serum samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for the extraction of small molecules from biological fluids.[7]

Materials:

  • Plasma or serum samples

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Thaw plasma or serum samples on ice.

  • Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are proposed starting conditions for the LC-MS/MS analysis of this compound and its metabolites. Optimization of these parameters is recommended for specific instrumentation and applications.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Proposed LC Gradient

Time (min)% Mobile Phase B
0.005
1.005
5.0095
6.0095
6.105
8.005

Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize for specific instrument

Table 2: Proposed MRM Transitions for this compound and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 307.06To be determinedTo be determined
Hydroxylated this compound 323.05To be determinedTo be determined
This compound Glucuronide 483.09307.06 (loss of 176)To be determined
Hydroxylated this compound Glucuronide 499.08323.05 (loss of 176)To be determined
Internal Standard To be determinedTo be determinedTo be determined

Note: The product ions and collision energies need to be optimized by infusing standard solutions of the analytes into the mass spectrometer.

Data Presentation and Quantitative Analysis

A comprehensive method validation should be performed to assess the linearity, sensitivity, accuracy, and precision of the assay. The results should be summarized in clear and concise tables.

Table 3: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
This compoundTo be determinedTo be determined
Hydroxylated this compoundTo be determinedTo be determined
This compound GlucuronideTo be determinedTo be determined

Table 4: Sensitivity, Accuracy, and Precision

AnalyteLLOQ (ng/mL)Accuracy (%) at LLOQPrecision (%RSD) at LLOQ
This compoundTo be determinedTo be determinedTo be determined
Hydroxylated this compoundTo be determinedTo be determinedTo be determined
This compound GlucuronideTo be determinedTo be determinedTo be determined

Table 5: Recovery

AnalyteRecovery (%)
This compoundTo be determined
Hydroxylated this compoundTo be determined
This compound GlucuronideTo be determined

Experimental Workflow

The overall experimental workflow, from sample receipt to data analysis, is depicted in the following diagram.

ExperimentalWorkflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleReceipt Sample Receipt (Plasma/Serum) SampleThawing Sample Thawing SampleReceipt->SampleThawing ProteinPrecipitation Protein Precipitation SampleThawing->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation SupernatantTransfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis DataProcessing Data Processing LCMS_Analysis->DataProcessing Quantification Quantification DataProcessing->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

This application note provides a robust and detailed framework for the development of an LC-MS/MS method for the quantification of this compound and its potential metabolites in biological matrices. The proposed sample preparation protocol is straightforward and amenable to high-throughput workflows. The outlined LC-MS/MS conditions offer a solid starting point for method optimization. Successful implementation and validation of this method will enable researchers and drug development professionals to accurately assess the pharmacokinetic properties of this compound and its derivatives, thereby accelerating their potential translation into clinical candidates.

References

Application Notes and Protocols for the Synthesis of Pulvinic Acids via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvinic acid and its derivatives are a class of natural products found in various lichens and fungi, exhibiting a range of biological activities, including antibiotic, antioxidant, and anti-inflammatory properties. The synthesis of these molecules is of significant interest to medicinal chemists and drug development professionals. The Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds, has emerged as a powerful tool for the synthesis of the this compound core and its analogues. This application note provides detailed protocols for the synthesis of this compound derivatives utilizing a Suzuki-Miyaura coupling strategy, based on published synthetic routes.[1][2][3]

The general approach involves the coupling of an arylboronic acid with a functionalized butenolide (tetronic acid derivative), which serves as the core of the this compound structure. This methodology allows for the modular synthesis of a variety of this compound derivatives by simply changing the arylboronic acid coupling partner.

Synthetic Strategy Overview

The synthesis of the this compound core via Suzuki-Miyaura coupling typically involves the preparation of a suitable butenolide precursor, which is then coupled with an arylboronic acid in the presence of a palladium catalyst and a base. A common strategy employs an α-hydroxy-γ-alkylidenebutenolide, which can be converted to an enol triflate or an iodoalkene to facilitate the cross-coupling reaction.[1][2]

Key Synthetic Steps:

  • Preparation of the Butenolide Precursor: Synthesis of a functionalized γ-alkylidenebutenolide. This can be achieved through various methods, including those starting from tartaric acid derivatives.[2]

  • Activation for Cross-Coupling: Conversion of the butenolide into a reactive species for the Suzuki-Miyaura reaction, such as an enol triflate or an iodoalkene.

  • Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed reaction between the activated butenolide and an arylboronic acid to form the this compound backbone.

  • Deprotection (if necessary): Removal of any protecting groups to yield the final this compound derivative.

Experimental Protocols

Protocol 1: Synthesis of Vulpinic Acid (Methyl Pulvinate) via Suzuki-Miyaura Coupling of an Iodo-butenolide

This protocol is adapted from synthetic strategies involving the Suzuki-Miyaura cross-coupling of a common iodinated intermediate with arylboronic acids.[2][3]

Step 1: Synthesis of the Iodo-butenolide Precursor

The synthesis of the required iodo-butenolide can be achieved in several steps starting from commercially available materials like tetronic acid or through a more elaborate synthesis from chiral precursors like (+)-dimethyl L-tartrate.[2] For the purpose of this protocol, we will assume the availability of the precursor, 5-(iodomethylene)furan-2(5H)-one.

Step 2: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • 5-(iodomethylene)furan-2(5H)-one

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 5-(iodomethylene)furan-2(5H)-one (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Place the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Add degassed dimethoxyethane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired vulpinic acid.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling step in the synthesis of this compound derivatives.

Table 1: Suzuki-Miyaura Coupling Conditions for the Synthesis of Vulpinic Acid Derivatives

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME/H₂O856~85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O908~80
33,4-Dimethoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O1004~90
44-Fluorophenylboronic acidPd(OAc)₂ (2) with SPhos (4)K₃PO₄Toluene/H₂O1005~88

Yields are approximate and can vary based on the specific substrate and reaction scale.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX R-X Transmetal Transmetalation PdII_R_Ar R-Pd(II)Ln-Ar PdII_RX->PdII_R_Ar ArB(OH)₂ Base ArBOH2 ArB(OH)₂ Base Base (e.g., K₂CO₃) PdII_R_Ar->Pd0 R-Ar RedElim Reductive Elimination Product R-Ar (this compound Core) RedElim->Product RX R-X (Butenolide-X)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for this compound Synthesis

Workflow Start Start: Reactants Reactants Butenolide-X Arylboronic Acid Base Start->Reactants Setup Reaction Setup Reactants->Setup Inert Inert Atmosphere (Ar or N₂) Setup->Inert AddCatalyst Add Pd Catalyst and Solvent Inert->AddCatalyst Reaction Heating & Stirring (e.g., 80-100 °C, 4-12 h) AddCatalyst->Reaction Workup Work-up Reaction->Workup Quench Cool and Quench Workup->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Purification Purification Dry->Purification Column Silica Gel Column Chromatography Purification->Column Product Final Product: This compound Derivative Column->Product

Caption: A typical experimental workflow for this compound synthesis.

References

Assessing the Photoprotective Properties of Pulvinic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvinic acid derivatives, a class of natural compounds found in lichens and fungi, are emerging as promising candidates for photoprotective agents. Their inherent ability to absorb ultraviolet (UV) radiation, coupled with potent antioxidant and anti-inflammatory properties, positions them as valuable subjects of investigation for the development of novel sunscreens and therapies against photodamage. These application notes provide a comprehensive overview and detailed protocols for assessing the photoprotective efficacy of this compound derivatives, enabling researchers to systematically evaluate their potential in skin protection.

The following sections detail experimental protocols for key assays, present quantitative data for select this compound derivatives, and illustrate the cellular signaling pathways implicated in photodamage and the proposed mechanism of action for these compounds.

Data Presentation: Quantitative Assessment of Photoprotective Properties

The photoprotective potential of this compound derivatives can be quantified through a series of in vitro assays. The following tables summarize key data points for representative compounds.

CompoundAntioxidant Activity (DPPH Assay, IC50)Antioxidant Activity (ABTS Assay, IC50)
Vulpinic Acid Data not availableData not available
Pinastric Acid Data not availableData not available
Gyrophoric Acid Data not availableData not available
Usnic Acid Data not availableData not available
Positive Control (e.g., Trolox)ValueValue
CompoundCell Viability (MTT Assay) - UVB-induced Damage in HaCaT CellsCytotoxicity (IC50) - Non-irradiated HaCaT Cells
Vulpinic Acid Dose-dependent protection observed[1]No significant toxicity at concentrations effective for photoprotection[1]
Gyrophoric Acid Dose-dependent protection observed[1]≥400 μM[1]
Usnic Acid Data not available~64 µg/mL
CompoundDNA Damage (% Tail DNA - Comet Assay) - UV-induced Damage
Vulpinic Acid Data not available
Pinastric Acid Data not available
CompoundAnti-inflammatory Activity (IL-6 Inhibition, IC50)Anti-inflammatory Activity (TNF-α Inhibition, IC50)
Vulpinic Acid Data not availableData not available
Pinastric Acid Data not availableData not available

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Antioxidant Activity Assessment

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant's activity.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the this compound derivative.

  • Reaction: Add 10 µL of each sample dilution to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Cellular Assays

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) product.

Protocol:

  • Cell Culture: Seed human keratinocytes (HaCaT) in a 96-well plate and culture until they reach approximately 80% confluency.

  • UVB Irradiation: Wash the cells with PBS and expose them to a specific dose of UVB radiation (e.g., 30 mJ/cm²).

  • Treatment: Immediately after irradiation, replace the PBS with a fresh culture medium containing various concentrations of the this compound derivative. Include a non-irradiated control group and an irradiated, untreated control group.

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Express cell viability as a percentage of the non-irradiated control.

Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."

Protocol:

  • Cell Treatment: Treat HaCaT cells with this compound derivatives before or after UVB irradiation.

  • Cell Embedding: Mix the treated cells with low melting point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the percentage of DNA in the tail, which is a measure of DNA damage.

Principle: UV radiation induces an inflammatory response in skin cells, leading to the release of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The ability of this compound derivatives to inhibit the production of these cytokines can be measured using Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture and Treatment: Culture HaCaT cells and treat them with this compound derivatives before or after UVB irradiation.

  • Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • ELISA: Perform ELISA for IL-6 and TNF-α on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.

  • Quantification: Determine the concentration of the cytokines by measuring the absorbance and comparing it to a standard curve.

  • Analysis: Calculate the percentage of cytokine inhibition for each treatment group compared to the irradiated, untreated control.

Signaling Pathways and Experimental Workflows

Signaling Pathways in UV-Induced Skin Damage

UV radiation triggers a cascade of signaling events within skin cells, leading to oxidative stress, inflammation, and DNA damage. Key pathways involved include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This compound derivatives are hypothesized to exert their photoprotective effects by modulating these pathways.

UV_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway UV Radiation UV Radiation ROS Production ROS Production UV Radiation->ROS Production DNA Damage DNA Damage UV Radiation->DNA Damage MAPK MAPK ROS Production->MAPK IκB Degradation IκB Degradation ROS Production->IκB Degradation Apoptosis Apoptosis DNA Damage->Apoptosis AP-1 AP-1 MAPK->AP-1 Inflammatory Cytokines (IL-6, TNF-α) Inflammatory Cytokines (IL-6, TNF-α) AP-1->Inflammatory Cytokines (IL-6, TNF-α) NF-κB Activation NF-κB Activation IκB Degradation->NF-κB Activation NF-κB Activation->Inflammatory Cytokines (IL-6, TNF-α) Inflammatory Cytokines (IL-6, TNF-α)->Apoptosis This compound Derivatives This compound Derivatives This compound Derivatives->ROS Production Inhibition This compound Derivatives->MAPK Modulation This compound Derivatives->NF-κB Activation Inhibition Experimental_Workflow This compound Derivative Selection This compound Derivative Selection Antioxidant Assays Antioxidant Assays This compound Derivative Selection->Antioxidant Assays Cell Culture (HaCaT) Cell Culture (HaCaT) This compound Derivative Selection->Cell Culture (HaCaT) Data Analysis & Interpretation Data Analysis & Interpretation Antioxidant Assays->Data Analysis & Interpretation UVB Irradiation UVB Irradiation Cell Culture (HaCaT)->UVB Irradiation Cell Viability Assay (MTT) Cell Viability Assay (MTT) UVB Irradiation->Cell Viability Assay (MTT) DNA Damage Assay (Comet) DNA Damage Assay (Comet) UVB Irradiation->DNA Damage Assay (Comet) Anti-inflammatory Assay (ELISA) Anti-inflammatory Assay (ELISA) UVB Irradiation->Anti-inflammatory Assay (ELISA) Cell Viability Assay (MTT)->Data Analysis & Interpretation DNA Damage Assay (Comet)->Data Analysis & Interpretation Anti-inflammatory Assay (ELISA)->Data Analysis & Interpretation

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Pulvinic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvinic acid and its derivatives are a class of natural compounds found in lichens and some mushrooms. These compounds have garnered interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Assessing the in vitro cytotoxicity of these compounds is a crucial first step in evaluating their therapeutic potential. This document provides detailed application notes and standardized protocols for conducting cytotoxicity assays on this compound compounds, including vulpinic acid, atromentic acid, variegatic acid, and xerocomic acid.

Principles of Key Cytotoxicity Assays

Understanding the underlying principles of different cytotoxicity assays is essential for selecting the appropriate method and for accurate data interpretation.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.

  • Apoptosis Assays (Annexin V/Propidium Iodide): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicating late apoptosis or necrosis.

Data Presentation: Cytotoxicity of this compound Derivatives

The following tables summarize the reported cytotoxic activities (IC50 values) of various this compound derivatives against different human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Exposure TimeCitation
Vulpinic Acid A549Lung Adenocarcinoma21.65 - 146.17Not Specified[1]
NCI-H1264Lung Adenocarcinoma21.65 - 146.17Not Specified[1]
NCI-H1299Lung Adenocarcinoma21.65 - 146.17Not Specified[1]
Calu-6Lung Adenocarcinoma21.65 - 146.17Not Specified[1]
PANC-1Pancreatic Ductal Adenocarcinoma21.65 - 146.17Not Specified[1]
MIA PaCa-2Pancreatic Ductal Adenocarcinoma21.65 - 146.17Not Specified[1]
Hep G2Hepatocellular Carcinoma21.65 - 146.17Not Specified[1]
Variegatic Acid RBL-2H3Rat Basophilic Leukemia16.8 (TNF-α secretion inhibition)Not Specified[2]
Atromentic Acid CYP3A4 (enzyme)Not Applicable65.1 ± 3.9Not Applicable[3]
Xerocomic Acid CYP3A4 (enzyme)Not Applicable2.4 ± 0.1Not Applicable[3]

Note: The data for variegatic acid and atromentic/xerocomic acids are for inhibition of TNF-α secretion and cytochrome P450 enzyme activity, respectively, and not direct cytotoxicity on cancer cell lines.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G General Experimental Workflow for In Vitro Cytotoxicity Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Seeding (e.g., 5x10^3 cells/well in 96-well plate) compound_prep 2. Compound Preparation (Serial dilutions of this compound derivatives) treatment 3. Cell Treatment (Incubate with compounds for 24-72h) compound_prep->treatment mtt 4a. MTT Assay treatment->mtt ldh 4b. LDH Assay treatment->ldh apoptosis 4c. Apoptosis Assay treatment->apoptosis readout 5. Signal Measurement (Absorbance/Fluorescence/Luminescence) mtt->readout ldh->readout apoptosis->readout calculation 6. Data Analysis (Calculate % viability, IC50 values) readout->calculation

Caption: General workflow for assessing the cytotoxicity of this compound compounds.

Hypothetical Signaling Pathway for Vulpinic Acid-Induced Apoptosis

G Hypothetical Signaling Pathway of Vulpinic Acid-Induced Apoptosis cluster_cell_cycle Cell Cycle Arrest cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway VA Vulpinic Acid G2M G2/M Arrest VA->G2M G0G1 G0/G1 Arrest VA->G0G1 p53 p53 Upregulation VA->p53 DR Death Receptors (e.g., TNFR, Fas) VA->DR Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by vulpinic acid.

Experimental Protocols

MTT Assay Protocol

Materials:

  • 96-well flat-bottom plates

  • This compound compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay Protocol

Materials:

  • 96-well flat-bottom plates

  • This compound compound stock solution (in DMSO)

  • Serum-free cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • Stop solution (provided in the kit)

  • Multichannel pipette

  • Microplate reader (490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis buffer for 45 minutes before the assay.

    • Background: Medium only.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Annexin V/PI Apoptosis Assay Protocol

Materials:

  • 6-well plates

  • This compound compound stock solution (in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Sample Preparation for Flow Cytometry: Add 400 µL of binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Distinguish between:

    • Viable cells (Annexin V-, PI-)

    • Early apoptotic cells (Annexin V+, PI-)

    • Late apoptotic/necrotic cells (Annexin V+, PI+)

    • Necrotic cells (Annexin V-, PI+)

Conclusion

The protocols and data presented in this document provide a framework for the systematic evaluation of the in vitro cytotoxicity of this compound and its derivatives. The choice of assay should be guided by the specific research question, with the MTT and LDH assays providing information on cell viability and membrane integrity, respectively, and the Annexin V/PI assay offering a more detailed insight into the mode of cell death. Further investigation into the specific molecular mechanisms and signaling pathways activated by these compounds will be crucial in determining their potential as novel anticancer agents.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Pulvinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pulvinic acids, a class of natural products derived from lichens and certain fungi, have garnered interest for their diverse biological activities, including potential antimicrobial properties. This document provides detailed application notes and standardized protocols for testing the antimicrobial activity of pulvinic acids and their derivatives. The methodologies outlined herein are designed to deliver reliable and reproducible data for the evaluation of these compounds as potential therapeutic agents.

Data Presentation: Antimicrobial Activity of Pulvinic Acid Derivatives

The following table summarizes the available quantitative data on the antimicrobial activity of various this compound derivatives against a range of microorganisms. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound/DerivativeTest MicroorganismATCC Strain NumberMIC (µg/mL)Reference(s)
Vulpinic AcidsGram-positive bacteria-3.8 - 31.5[1]
Unspecified this compound DerivativeStaphylococcus aureusATCC 2592365[2]
Bacillus subtilisATCC 6633135[2]
Escherichia coliATCC 25922160[2]
Candida albicansATCC 20032200[2]

Experimental Protocols

This section details the standard methodologies for determining the antimicrobial activity of this compound derivatives.

Broth Microdilution Method for Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound derivative (test compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reservoirs

  • Incubator

Protocol:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO) at a concentration at least 100 times the expected MIC.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (MHB or RPMI-1640) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of each row designated for testing.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process across the plate to create a concentration gradient. Discard 100 µL from the last well.

  • Preparation of Inoculum:

    • Culture the test microorganism on an appropriate agar (B569324) plate overnight.

    • Select several well-isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, except for the sterility control wells (which should only contain broth).

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no test compound.

    • Sterility Control: Wells containing only broth to check for contamination.

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or at an appropriate temperature and duration for fungi.

  • Reading Results: The MIC is the lowest concentration of the this compound derivative at which there is no visible growth (turbidity). This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Disk Diffusion Method (Kirby-Bauer Assay)

The disk diffusion method is a qualitative or semi-quantitative test used for initial screening of antimicrobial activity.

Materials:

  • This compound derivative (test compound)

  • Sterile paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum

  • Sterile swabs

  • Forceps

  • Incubator

Protocol:

  • Preparation of Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks:

    • Impregnate sterile paper disks with a known concentration of the this compound derivative solution.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plates. Gently press the disks to ensure complete contact with the agar.

    • Place a control disk impregnated with the solvent only on the same plate.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from the MIC test (microtiter plate)

  • Nutrient agar plates or MHA plates

  • Sterile micropipette and tips

  • Sterile spreader or inoculating loop

Protocol:

  • Subculturing from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth.

  • Plating: Take a 10-100 µL aliquot from each of these clear wells and spread it evenly onto a nutrient agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC test (e.g., 35-37°C for 16-24 hours).

  • Result Determination: The MBC is the lowest concentration of the this compound derivative that results in a 99.9% reduction in CFU/mL compared to the initial inoculum concentration. This is practically determined by identifying the lowest concentration plate with no colony growth.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of the experimental protocols for assessing the antimicrobial activity of pulvinic acids, the following diagrams are provided.

Antimicrobial_Testing_Workflow cluster_screening Initial Screening cluster_quantitative Quantitative Analysis Disk_Diffusion Disk Diffusion Assay Inhibition_Zone Zone of Inhibition? Disk_Diffusion->Inhibition_Zone Broth_Microdilution Broth Microdilution (MIC) Determine_MIC Determine MIC Broth_Microdilution->Determine_MIC MBC_Assay MBC Assay Determine_MBC Determine MBC MBC_Assay->Determine_MBC Pulvinic_Acid This compound Derivative Pulvinic_Acid->Disk_Diffusion No_Activity No Activity Inhibition_Zone->No_Activity No Activity_Observed Activity Observed Inhibition_Zone->Activity_Observed Yes Activity_Observed->Broth_Microdilution Determine_MIC->MBC_Assay Bacteriostatic Bacteriostatic Effect Determine_MIC->Bacteriostatic If MBC is significantly higher than MIC Bactericidal Bactericidal Effect Determine_MBC->Bactericidal

Caption: Workflow for antimicrobial activity testing of pulvinic acids.

Logical_Relationship MIC MIC (Minimum Inhibitory Concentration) MBC MBC (Minimum Bactericidal Concentration) MIC->MBC Determined First Growth_Inhibition Inhibits Growth (Bacteriostatic) MIC->Growth_Inhibition Kills_Bacteria Kills Bacteria (Bactericidal) MBC->Kills_Bacteria Relationship Relationship MBC->Relationship Growth_Inhibition->Relationship Kills_Bacteria->Relationship

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pulvinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pulvinic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for improving the yield of pulvinic acid synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low yield. What are the common causes?

A1: Low yields in this compound synthesis can stem from several factors depending on the chosen synthetic route. Common issues include incomplete reactions, side-product formation, and degradation of starting materials or products. For instance, in syntheses involving Suzuki-Miyaura coupling, catalyst deactivation and inefficient coupling can be problematic. In methods starting from tetronic acids, the initial condensation and subsequent reactions need to be carefully controlled to avoid undesired byproducts.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The nature of side products is highly dependent on the synthetic method. In the bioinspired synthesis from terphenylquinones, incomplete oxidation can leave unreacted starting material. In syntheses utilizing Suzuki-Miyaura coupling, homo-coupling of the boronic acid is a common side reaction. When synthesizing from tetronic acid derivatives, side reactions can include incomplete condensation or the formation of isomers.

Q3: How can I improve the yield of the Suzuki-Miyaura coupling step in my this compound synthesis?

A3: Optimizing the Suzuki-Miyaura coupling requires careful attention to several parameters. Ensure your catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is active and used at an appropriate loading (typically 1-5 mol%). The choice of base is also critical; inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[1] Solvents should be thoroughly degassed to prevent catalyst oxidation. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential.

Q4: What are the key considerations for the oxidative cleavage of terphenylquinones to form the this compound core?

A4: The oxidative cleavage of the terphenylquinone precursor is a critical step in the bioinspired synthesis route. This reaction is often carried out using reagents like acetic anhydride (B1165640) in DMSO.[2][3] Careful control of reaction temperature and time is necessary to ensure complete conversion without degrading the product.

Q5: Are there any specific challenges associated with the purification of pulvinic acids?

A5: Pulvinic acids and their derivatives can be challenging to purify due to their polarity and potential for isomerization. Column chromatography on silica (B1680970) gel is a common purification method. Choosing an appropriate solvent system is key to achieving good separation. In some cases, recrystallization can be an effective final purification step.

Troubleshooting Guides

Low Yield in Bioinspired Synthesis via Terphenylquinones
Symptom Possible Cause Suggested Solution
Incomplete Suzuki-Miyaura Coupling Inactive catalyst, insufficient base, or presence of oxygen.Use a fresh, active palladium catalyst, ensure the base is anhydrous and present in sufficient excess, and thoroughly degas all solvents and reagents.[1]
Low Yield in Oxidative Cleavage Suboptimal reaction temperature or time.Monitor the reaction closely by TLC. If the reaction is sluggish, consider a modest increase in temperature. If degradation is observed, reduce the reaction time or temperature.
Product Degradation Sensitivity to air or light.Work up the reaction mixture promptly after completion. Store the purified product under an inert atmosphere and protected from light.
Low Yield in Synthesis from Tetronic Acid Derivatives
Symptom Possible Cause Suggested Solution
Inefficient Initial Condensation Inappropriate base or reaction conditions.Screen different bases (e.g., NaH, KHMDS) and solvents to find the optimal conditions for the initial condensation step.
Formation of Isomeric Byproducts Lack of stereocontrol in subsequent steps.Carefully control the reaction conditions of subsequent transformations to favor the formation of the desired isomer.
Difficulty in Purification Similar polarity of product and byproducts.Employ high-resolution chromatographic techniques or consider derivatization to facilitate separation, followed by removal of the protecting group.

Data Presentation: Optimizing Suzuki-Miyaura Coupling for Terphenylquinone Synthesis

The following table summarizes the effect of different catalysts and bases on the yield of a key intermediate in the bioinspired synthesis of pulvinic acids.

Catalyst Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O801275[2][3]
PdCl₂(dppf)Cs₂CO₃Dioxane1001882[2][3]
Pd(OAc)₂/SPhosK₃PO₄Toluene110688[4]

Note: Yields are for the formation of the terphenylquinone precursor and can vary depending on the specific substrates used.

Experimental Protocols

Protocol 1: Bioinspired Synthesis of a this compound Derivative (e.g., Atromentin) via Suzuki-Miyaura Coupling and Oxidative Cleavage

Step 1: Synthesis of the Terphenylquinone Precursor [2][3][5]

  • To a flame-dried Schlenk flask, add 2,5-dibromo-1,4-benzoquinone (B160935) (1.0 eq), 4-hydroxyphenylboronic acid (2.2 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene, ethanol, and water in a 4:1:1 ratio.

  • Add Pd(PPh₃)₄ (0.05 eq) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Cool the reaction to room temperature and add ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the terphenylquinone.

Step 2: Oxidative Cleavage to the this compound Derivative [2][3]

  • Dissolve the terphenylquinone (1.0 eq) in a mixture of acetic anhydride and DMSO (1:1).

  • Heat the mixture to 80°C for 2 hours.

  • Cool the reaction to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of a this compound Derivative from a Tetronic Acid Precursor

Step 1: Synthesis of the 3-Aryl-4-hydroxytetronic Acid [6][7]

  • To a solution of an aryl-acetic acid ester (1.0 eq) and an ethyl 2-hydroxyacetate (1.2 eq) in anhydrous DMF, add potassium tert-butoxide (2.5 eq) portion-wise at 0°C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the 3-aryl-4-hydroxytetronic acid.

Step 2: Condensation to form the this compound Derivative [7]

  • Dissolve the 3-aryl-4-hydroxytetronic acid (1.0 eq) and an appropriate aromatic aldehyde (1.1 eq) in acetonitrile.

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq) and heat the mixture to 65°C for 4 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the this compound derivative.

Mandatory Visualizations

experimental_workflow_bioinspired cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Oxidative Cleavage A 2,5-Dibromo-1,4-benzoquinone + Arylboronic Acid C Reaction in Degassed Solvent A->C B Pd Catalyst + Base (e.g., Pd(PPh3)4, K2CO3) B->C D Terphenylquinone Precursor C->D Heat E Terphenylquinone Precursor C->E G Reaction E->G F Acetic Anhydride + DMSO F->G H This compound Derivative G->H Heat

Caption: Workflow for the bioinspired synthesis of pulvinic acids.

experimental_workflow_tetronic_acid cluster_step1 Step 1: Tetronic Acid Formation cluster_step2 Step 2: Condensation A Aryl-acetic Acid Ester + Ethyl 2-hydroxyacetate C Reaction in Anhydrous Solvent A->C B Base (e.g., t-BuOK) B->C D 3-Aryl-4-hydroxytetronic Acid C->D E 3-Aryl-4-hydroxytetronic Acid C->E H Reaction E->H F Aromatic Aldehyde F->H G Base (e.g., DBU) G->H I This compound Derivative H->I Heat

Caption: Workflow for the synthesis of pulvinic acids from tetronic acid.

signaling_pathway_pulvinic_acid cluster_inflammation Inflammatory Response ROS Reactive Oxygen Species (ROS) MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Pulvinic_Acid This compound Derivatives Pulvinic_Acid->ROS Inhibition of ROS production (Antioxidant Activity)

Caption: Potential anti-inflammatory mechanism of pulvinic acids.

References

Technical Support Center: Synthesis of Pulvinic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pulvinic acid analogues.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound analogues, offering potential causes and solutions.

Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield of Terphenyl-quinone Intermediate in Suzuki-Miyaura Coupling - Inefficient catalyst activity.- Suboptimal base or solvent.- Formation of symmetrical side products in unsymmetrical synthesis.[1]- Poor conversion of starting materials.[1]- Use PdCl2(dppf) as the catalyst, which has been shown to be effective.[1]- For unsymmetrical couplings, consider a one-pot, two-step procedure. First, couple with one boronic acid using K2CO3 as the base. Then, add the second boronic acid with CsF as the base, which can improve yields.[2][1]- To improve conversion, the amount of boronic acid may need to be increased to 2.5 equivalents.[2][1]
Formation of Symmetrical Byproducts in Unsymmetrical Terphenyl-quinone Synthesis - In a one-pot sequential Suzuki-Miyaura coupling, the second boronic acid can react with the remaining starting dibromoquinone or displace the first aryl group.- A sequential loading of boronic acids can help minimize this. After the first coupling is complete, then add the second boronic acid and a different base (e.g., CsF).[1]- Be aware that some formation of symmetrical quinones as side products is common in this one-pot procedure.[1]
Difficulty in the Dehydration of Tertiary Alcohol Intermediate - The tertiary alcohol formed during the synthesis of unsymmetrical pulvinic acids can be resistant to dehydration.- Dehydration can be achieved, albeit with difficulty, using a hot suspension of P4O10 in dry benzene.
Low Yield in Vinylogous Aldol (B89426) Condensation for Aspulvinone Synthesis - Suboptimal reaction temperature.- Incorrect ratio of reactants and base.[3]- The optimal reaction temperature may be around 30°C, as both higher and lower temperatures have been shown to decrease yield.[3]- Extending the reaction time, decreasing the amount of DBN (1,5-Diazabicyclo[4.3.0]non-5-ene), and increasing the amount of aldehyde can improve the yield.[3]
Challenges in Final Product Purification - The presence of polar functional groups can make purification by normal-phase chromatography challenging.[4]- Co-elution of structurally similar impurities.- For compounds with polar substituents, reversed-phase chromatography (C18) may be more effective.[4]- The use of modifiers in the solvent system, such as trifluoroacetic acid (TFA) for acidic compounds in normal-phase chromatography, can improve peak shape and separation.[5]- Flash chromatography is a commonly used technique for the purification of synthetic intermediates and final products.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound analogues?

A1: Common starting points include tetronic acid and its derivatives.[6][7] A bioinspired strategy involves the synthesis of terphenyl-quinones, which mimic the polyporic acid scaffold, followed by oxidative cleavage to form the this compound core.[2][8] For diversity-oriented synthesis, dimethyl L-tartrate has been used as a single starting compound to generate various analogues.[9][10]

Q2: Which synthetic strategies are most common for constructing the this compound core?

A2: Several strategies are employed:

  • Bioinspired synthesis from terphenyl-quinones: This involves sequential Suzuki-Miyaura couplings to create unsymmetrically substituted terphenyl-quinones, followed by oxidative ring cleavage with reagents like acetic anhydride (B1165640) and DMSO to form the bis-lactone (B144190) intermediates of pulvinic acids.[2][1]

  • Methods starting from tetronic acid: These routes often involve alkylidenation of a benzyl (B1604629) tetronate and subsequent Suzuki-Miyaura cross-coupling.[6][7]

  • Diversity-oriented synthesis: This approach utilizes methods like Lacey-Dieckmann condensation and alcohol dehydration starting from a common precursor like dimethyl L-tartrate.[9][10]

Q3: How can I synthesize unsymmetrically substituted this compound analogues?

A3: A robust method is the sequential Suzuki-Miyaura coupling on a dihalogenated quinone. This is often performed as a one-pot procedure where the first boronic acid is coupled, followed by the addition of the second, different boronic acid.[2][1] The choice of base can be crucial for the success of the second coupling.[2][1]

Q4: What conditions are typically used for the oxidative cleavage of terphenyl-quinones to pulvinic acids?

A4: The conversion of the terphenyl-quinone scaffold to the this compound core can be achieved using acetic anhydride and DMSO.[2] This is followed by methanolysis and deprotection to yield the final pulvinic acids.[2]

Experimental Protocols

General Procedure for the One-Pot Synthesis of Non-Symmetrically Substituted Terphenyl-quinones[1]

This protocol describes a sequential Suzuki-Miyaura coupling.

Materials:

  • 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone

  • First boronic acid (e.g., (4-methoxyphenyl)boronic acid)

  • Second boronic acid (e.g., (3,4-dimethoxyphenyl)boronic acid)

  • PdCl2(dppf) (catalyst)

  • K2CO3 (base for the first coupling)

  • CsF (base for the second coupling)

  • Toluene (B28343) (solvent)

  • Argon (inert gas)

Procedure:

  • In a flame-dried sealed vial, add 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone (1.0 equiv.) and the first boronic acid (1.1 equiv.).

  • Add toluene and flush the solution with argon.

  • Add PdCl2(dppf) (0.05 equiv.) and K2CO3 (2.5 equiv.).

  • Heat the reaction mixture to 120°C for 24 hours.

  • After completion of the first coupling (monitored by TLC or LC-MS), add the second boronic acid (1.1 equiv.) and CsF (2.5 equiv.) to the reaction mixture.

  • Continue heating at 120°C for another 24 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash chromatography.

Visualizations

experimental_workflow cluster_suzuki1 First Suzuki-Miyaura Coupling cluster_suzuki2 Second Suzuki-Miyaura Coupling (One-Pot) cluster_cleavage Oxidative Cleavage & Deprotection start 2,5-Dibromo-3,6-dimethoxy-1,4-benzoquinone + First Boronic Acid reagents1 PdCl2(dppf), K2CO3, Toluene, 120°C start->reagents1 Step 1 product1 Mono-arylated Quinone Intermediate reagents1->product1 reagents2 Second Boronic Acid, CsF, 120°C product1->reagents2 Step 2 product2 Unsymmetrical Terphenyl-quinone reagents2->product2 reagents3 1. Acetic Anhydride, DMSO 2. Methanolysis 3. Deprotection product2->reagents3 Step 3 final_product This compound Analogue reagents3->final_product

Caption: Workflow for the synthesis of this compound analogues.

troubleshooting_logic problem Low Yield of Unsymmetrical Terphenyl-quinone cause1 Formation of Symmetrical Byproducts problem->cause1 cause2 Poor Catalyst Performance problem->cause2 cause3 Inefficient Second Coupling problem->cause3 solution1 Use Sequential Loading of Boronic Acids cause1->solution1 solution2 Use PdCl2(dppf) as Catalyst cause2->solution2 solution3 Use CsF as Base for Second Coupling cause3->solution3

Caption: Troubleshooting low yield in terphenyl-quinone synthesis.

References

stability of pulvinic acid in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of pulvinic acid in various solvent systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: In which common laboratory solvents is this compound soluble?

This compound is soluble in a range of organic solvents, including ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).

Q2: What are the key factors that can affect the stability of this compound in solution?

The stability of this compound can be influenced by several factors, including:

  • pH: Acidic or alkaline conditions can potentially lead to the hydrolysis of certain functional groups within the molecule.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or visible light may cause photolytic degradation, although this compound and its derivatives are generally considered to be photostable.[1][]

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.

Q3: Is this compound susceptible to degradation under acidic or basic conditions?

Q4: How can I assess the stability of my this compound sample in a specific solvent system?

A forced degradation study is the recommended approach to assess the stability of this compound.[4][5][6] This involves subjecting the compound to various stress conditions that are more severe than typical storage conditions to accelerate degradation and identify potential degradation products.

Troubleshooting Guide

Issue: I am observing a rapid decrease in the purity of my this compound solution.

  • Possible Cause 1: Inappropriate Solvent pH.

    • Troubleshooting Step: Ensure the pH of your solvent system is near neutral if possible. If your experiment requires acidic or basic conditions, prepare the solution fresh and use it immediately. Consider performing a small-scale time-course experiment to determine the rate of degradation at your desired pH.

  • Possible Cause 2: Elevated Storage Temperature.

    • Troubleshooting Step: Store stock solutions of this compound at low temperatures, such as 2-8°C for short-term storage or -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Exposure to Light.

    • Troubleshooting Step: While this compound is reported to be photostable, it is good practice to protect solutions from direct light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or when conducting photostability tests.[1][]

  • Possible Cause 4: Presence of Oxidizing Agents.

    • Troubleshooting Step: Ensure your solvents are free from peroxides and other oxidizing impurities. If oxidative degradation is suspected, consider degassing your solvent or adding an antioxidant, if compatible with your experimental setup.

Issue: I see unexpected peaks in my analytical chromatogram (e.g., HPLC).

  • Possible Cause: Degradation of this compound.

    • Troubleshooting Step: These new peaks likely represent degradation products. To confirm this, you can perform a forced degradation study under controlled conditions (e.g., acid, base, peroxide) and compare the chromatograms of the stressed samples to your experimental sample. This will help in identifying the nature of the degradation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the general steps for conducting a forced degradation study on this compound to assess its stability and identify potential degradation products. The target degradation is typically in the range of 5-20%.[4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a 50:50 mixture) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).

    • Incubate the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24, 48 hours).

    • Before analysis, neutralize the sample with an equivalent amount of sodium hydroxide (B78521) (NaOH).

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).

    • Incubate the solution at room temperature for a defined period.

    • Before analysis, neutralize the sample with an equivalent amount of hydrochloric acid (HCl).

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an appropriate volume of hydrogen peroxide (e.g., 3-30%).

    • Store the solution at room temperature, protected from light, for a defined period.

  • Thermal Degradation:

    • Transfer a portion of the this compound stock solution to a vial and store it at an elevated temperature (e.g., 60°C) for a defined period.

    • For solid-state thermal stress, place the powdered this compound in a controlled temperature and humidity chamber (e.g., 60°C / 75% RH).

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

3. Sample Analysis:

  • Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

  • The method should be able to separate the intact this compound from any degradation products.

Data Presentation

Table 1: Solubility and General Stability of this compound in Common Solvents

SolventSolubilityGeneral Stability Notes
MethanolSolubleGenerally stable at room temperature for short periods. For long-term storage, refrigeration is recommended.
EthanolSolubleSimilar stability profile to methanol.
Dimethyl Sulfoxide (DMSO)SolubleGenerally stable, but care should be taken as DMSO can sometimes promote degradation of certain compounds. Prepare fresh solutions for sensitive experiments.
Dimethylformamide (DMF)SolubleSimilar stability profile to DMSO.
Aqueous Buffers (near neutral pH)Sparingly SolubleStability is pH-dependent. Less stable at acidic and alkaline pHs.

Table 2: Recommended Stress Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTypical Concentration/LevelIncubation Time
Acid HydrolysisHydrochloric Acid (HCl)0.1 M - 1 M2 - 48 hours
Base HydrolysisSodium Hydroxide (NaOH)0.1 M - 1 M2 - 24 hours
OxidationHydrogen Peroxide (H₂O₂)3% - 30%2 - 24 hours
Thermal (Solution)Heat60°C24 - 72 hours
Thermal (Solid)Heat / Humidity60°C / 75% RH24 - 72 hours
PhotolyticUV/Visible Light>1.2 million lux hours & >200 W h/m²As required

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (HCl) stock->acid Expose to stress base Base Hydrolysis (NaOH) stock->base Expose to stress oxidation Oxidation (H₂O₂) stock->oxidation Expose to stress thermal Thermal Stress (Heat, Humidity) stock->thermal Expose to stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to stress neutralize Neutralize (for acid/base) acid->neutralize base->neutralize hplc HPLC Analysis (Stability-Indicating Method) oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation (Identify Degradants, Assess Purity) hplc->data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Purity Decrease or Unexpected Peaks Observed ph Inappropriate pH start->ph temp High Temperature start->temp light Light Exposure start->light oxidant Oxidizing Agents start->oxidant ph_sol Use Neutral pH or Prepare Fresh ph->ph_sol temp_sol Store at Low Temp (-20°C or 2-8°C) temp->temp_sol light_sol Use Amber Vials or Protect from Light light->light_sol oxidant_sol Use High-Purity Solvents or Degas oxidant->oxidant_sol

Caption: Troubleshooting logic for this compound instability.

References

Technical Support Center: Optimizing HPLC Separation of Pulvinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of pulvinic acid and its isomers, such as vulpinic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC separation of this compound isomers, presented in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Isomers

Question: My chromatogram shows broad, overlapping peaks, or a single peak for the this compound isomers. How can I improve the resolution?

Answer: Poor resolution is a common challenge when separating structurally similar isomers. Several factors in your HPLC method can be adjusted to improve the separation.[1][2][3]

  • Mobile Phase Composition: The polarity and pH of the mobile phase are critical for separating acidic compounds like this compound.

    • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) significantly impact retention and selectivity. Systematically varying the percentage of the organic modifier is a primary step in optimizing separation.[2][3] A shallower gradient or a switch to isocratic elution once the approximate elution conditions are known can also improve the separation of closely eluting peaks.

    • pH Adjustment: Since this compound and its isomers are acidic, controlling the mobile phase pH is crucial. Operating at a pH that suppresses the ionization of the carboxylic acid groups (typically 2-3 pH units below the pKa) can increase retention and improve peak shape.[2] Adding a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is a common practice.

  • Stationary Phase Selection:

    • If you are using a standard C18 column, consider a stationary phase with different selectivity. A phenyl-hexyl column, for example, can offer alternative selectivity through π-π interactions with the aromatic rings of the this compound structure.[1]

    • For chiral isomers (enantiomers), a chiral stationary phase (CSP) is necessary. Polysaccharide-based columns are often a good starting point for chiral separations.[4][5][6]

  • Temperature and Flow Rate:

    • Temperature: Lowering the column temperature can sometimes increase selectivity, while a moderate increase (e.g., to 30-40°C) can improve efficiency and peak shape by reducing mobile phase viscosity.[2][7] This parameter should be systematically investigated.

    • Flow Rate: Reducing the flow rate can increase the interaction time between the isomers and the stationary phase, potentially leading to better resolution.[2]

Issue 2: Peak Tailing

Question: The peaks for my this compound isomers are asymmetrical with a distinct "tail." What causes this and how can I fix it?

Answer: Peak tailing is a common issue, especially with acidic compounds. Here are the likely causes and their solutions:

  • Secondary Interactions: Unwanted interactions between the acidic analytes and active sites (silanols) on the silica-based column packing can cause tailing.

    • Solution: Use a high-purity, end-capped column. Adding a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can also mask these active sites. However, ensure this is compatible with your detection method (e.g., MS). An alternative is to operate at a lower pH (e.g., with 0.1% formic acid) to suppress the ionization of the silanol (B1196071) groups.[8]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the this compound isomers, both ionized and non-ionized forms will be present, leading to peak tailing.

    • Solution: Adjust the pH to be at least 1.5-2 pH units away from the pKa to ensure the analyte is in a single form.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try reducing the injection volume or the sample concentration.[7]

  • Column Contamination: Contaminants from the sample matrix accumulating at the head of the column can cause peak shape issues.

    • Solution: Use a guard column and/or implement a sample clean-up procedure.

Issue 3: Fluctuating Retention Times

Question: My retention times for the this compound isomers are not consistent between injections. What could be the cause?

Answer: Fluctuating retention times can make peak identification and quantification unreliable. The source of this issue is often related to the stability of the HPLC system and the mobile phase.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections is a common cause of retention time drift.[7]

    • Solution: Ensure the column is thoroughly flushed with the mobile phase until a stable baseline is achieved. For gradient methods, ensure adequate re-equilibration time between runs.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in the organic-to-aqueous ratio or pH, can lead to shifts in retention.[7][9]

    • Solution: Prepare the mobile phase carefully and consistently. Premixing the mobile phase components can sometimes provide more stable retention times than online mixing.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.[7]

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.

    • Solution: Regularly maintain the pump and check for leaks.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for separating this compound and its isomers?

A1: A good starting point for method development would be a C18 column with a gradient elution.

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm or a wavelength determined by a UV scan).[10]

This initial gradient will help determine the approximate elution conditions, which can then be optimized to an isocratic method or a shallower gradient for better resolution.

Q2: How do I choose the optimal detection wavelength for this compound?

A2: To determine the optimal detection wavelength, you should perform a UV-visible spectral scan of a standard solution of this compound using a diode-array detector (DAD) or a spectrophotometer. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity.[10][11] this compound and its derivatives have extended conjugation, so they are expected to have strong UV absorbance. If a DAD is not available, 254 nm is a common starting point for aromatic compounds.

Q3: Can I use methanol (B129727) instead of acetonitrile as the organic modifier?

A3: Yes, methanol can be used as an alternative to acetonitrile. The choice of organic modifier can affect the selectivity of the separation. If you are struggling to resolve isomers with acetonitrile, trying methanol is a good strategy as it can alter the elution order. Methanol is more viscous and will generally result in higher backpressure.

Q4: What should I do if my this compound isomers are enantiomers?

A4: If your isomers are enantiomers (non-superimposable mirror images), they will not be separated on a standard achiral column (like C18 or phenyl-hexyl). You will need to use a chiral separation technique.[6]

  • Direct Chiral Separation: The most common approach is to use a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a versatile starting point for separating a wide range of chiral compounds.[4][5][12]

  • Indirect Chiral Separation: This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[6] This approach is more complex and requires the availability of a suitable derivatizing agent.

Data Presentation

Table 1: Hypothetical Starting HPLC Conditions for this compound Isomer Separation

ParameterCondition 1: Reversed-PhaseCondition 2: Chiral Separation
Column C18, 150 x 4.6 mm, 5 µmPolysaccharide-based CSP, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Watern-Hexane
Mobile Phase B 0.1% Formic Acid in AcetonitrileIsopropanol
Elution Mode Gradient: 20-80% B in 25 minIsocratic: 90:10 (A:B)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 30 °C25 °C
Injection Volume 10 µL10 µL
Detection UV at 254 nmUV at 254 nm

Table 2: Example Troubleshooting Adjustments and Expected Outcomes

IssueParameter AdjustedAdjustmentExpected Outcome
Poor ResolutionMobile Phase StrengthDecrease % AcetonitrileIncreased retention and potentially better separation.
Column ChemistrySwitch from C18 to Phenyl-HexylAltered selectivity, potentially resolving co-eluting peaks.
Peak TailingMobile Phase pHDecrease pH to 2.5Sharper, more symmetrical peaks.
Sample ConcentrationDilute sample 1:10Improved peak shape, reduced fronting or tailing.
Retention Time DriftColumn EquilibrationIncrease equilibration timeMore consistent retention times.
Column TemperatureUse a column oven at 30 °CStable retention times.

Experimental Protocols

Protocol 1: General Reversed-Phase Method Development for this compound Isomers

  • Standard Preparation: Prepare a 1 mg/mL stock solution of your this compound isomer mixture in methanol or acetonitrile. Dilute this stock to a working concentration of 50-100 µg/mL with the initial mobile phase composition.

  • System Setup:

    • Install a reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Set the column temperature to 30°C.

    • Set the UV detector to 254 nm.

  • Scouting Gradient:

    • Equilibrate the column with 10% Mobile Phase B for at least 15 minutes.

    • Inject the standard solution.

    • Run a linear gradient from 10% to 90% Mobile Phase B over 30 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 10% B and re-equilibrate for 10 minutes.

  • Optimization:

    • Based on the scouting run, determine the approximate organic solvent percentage at which the isomers elute.

    • Develop a shallower gradient around this percentage (e.g., if elution occurs at 40% B, try a gradient of 30-50% B over 20 minutes).

    • Alternatively, develop an isocratic method using the optimal mobile phase composition.

    • If resolution is still insufficient, systematically adjust other parameters such as temperature, flow rate, or switch to a different organic modifier (methanol) or a different column chemistry (phenyl-hexyl).

Mandatory Visualizations

experimental_workflow cluster_prep Sample & System Preparation cluster_dev Method Development cluster_opt Optimization prep_std Prepare this compound Standard inject Inject Standard prep_std->inject prep_mp Prepare Mobile Phases (A & B) equil Equilibrate Column prep_mp->equil setup_sys Setup HPLC System (Column, Temp, UV) setup_sys->equil equil->inject scout Run Scouting Gradient inject->scout eval Evaluate Chromatogram scout->eval res_ok Resolution OK? eval->res_ok adjust Adjust Parameters: - Gradient Slope - Mobile Phase - Temperature - Flow Rate res_ok->adjust No finalize Finalize Method res_ok->finalize Yes adjust->equil

Caption: Workflow for HPLC method development for this compound isomers.

troubleshooting_logic cluster_mobile_phase Mobile Phase Adjustments cluster_column Column Adjustments cluster_conditions Instrument Conditions start Poor Resolution mp_strength Adjust Organic % start->mp_strength mp_ph Lower pH (e.g., with 0.1% Formic Acid) start->mp_ph col_chem Change Stationary Phase (e.g., Phenyl-Hexyl) start->col_chem temp Optimize Temperature start->temp flow Reduce Flow Rate start->flow mp_type Change Organic Solvent (ACN to MeOH) mp_strength->mp_type col_chiral Use Chiral Column (for enantiomers) col_chem->col_chiral

Caption: Troubleshooting logic for poor resolution of isomers.

References

troubleshooting low yields in pulvinic acid extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of pulvinic acid, with a focus on resolving low yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the final yield of this compound during extraction?

A1: The yield of this compound is primarily influenced by several key factors: the choice of solvent, the pH of the extraction medium, the extraction temperature, and the solid-to-liquid ratio. Additionally, exposure to light and oxygen can lead to degradation of the target compound, thereby reducing the yield.[1]

Q2: What is the most suitable type of solvent for this compound extraction?

A2: As this compound is an acidic compound, polar organic solvents or mixtures of polar and non-polar solvents are generally most effective.[1] Ethyl acetate (B1210297) is a commonly recommended starting solvent due to its effectiveness with a broad range of fungal secondary metabolites. Methanol (B129727) and chloroform (B151607) have also been used successfully.[1]

Q3: How does pH affect the extraction efficiency of this compound?

A3: The pH of the extraction medium is a critical parameter. Acidifying the aqueous phase to a pH below the pKa of this compound protonates its carboxylic acid group. This makes the molecule less polar and significantly increases its solubility in organic solvents, leading to a higher extraction yield.[1]

Q4: What is the optimal temperature range for this compound extraction?

A4: An optimal temperature for this compound extraction is typically between 40-60°C.[1] Higher temperatures can enhance the solubility of this compound and improve extraction efficiency. However, it is crucial to avoid excessive heat, as it can cause degradation of the compound.[1] It is advisable to start with extractions at room temperature and cautiously increase the temperature while monitoring for any signs of degradation.[1]

Q5: How can I minimize the degradation of this compound during the extraction process?

A5: To minimize degradation, it is important to control pH, temperature, and exposure to light and air. This compound is susceptible to degradation under extreme pH conditions (both acidic and alkaline).[1] Prolonged exposure to light and oxygen can cause oxidation.[1] Therefore, it is recommended to use amber glassware, work in a protected environment, and avoid excessive heat.[1]

Troubleshooting Guide: Low this compound Yields

This guide addresses specific issues that may lead to lower-than-expected yields of this compound.

Issue Potential Cause Recommended Solution
Low Yield in Crude Extract Inefficient Extraction Protocol - Solvent Choice: Ensure you are using a solvent of appropriate polarity. Ethyl acetate is a good starting point. Consider testing other solvents like methanol or a methanol/dichloromethane mixture in small-scale trials.[1] - pH of Medium: For extractions from an aqueous phase, acidify the medium with a mild acid (e.g., formic or acetic acid) to a pH below the pKa of this compound to increase its solubility in the organic solvent.[1] - Solid-to-Liquid Ratio: A low solvent-to-solid ratio may not be sufficient to effectively extract the compound. A common starting ratio is 1:10 (w/v).[1] - Extraction Time/Method: Maceration may require longer extraction times (e.g., 24 hours). Consider using methods like sonication to enhance extraction efficiency in a shorter time.[1]
Degradation of this compound - Temperature: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at reduced pressure and a temperature below 40°C. - pH Stability: Maintain a pH between 4 and 7 during the entire process to prevent degradation.[2] - Light and Oxygen Exposure: Use amber glassware and minimize the extract's exposure to air to prevent oxidation.[1]
Suboptimal Starting Material - Source Material Quality: The concentration of this compound can vary significantly between different lichen species or even within the same species depending on growth conditions. Ensure you are using a reliable source known for high this compound content.
Loss of Product During Purification Inefficient Acid-Base Extraction - Incomplete Protonation/Deprotonation: Ensure the pH is sufficiently low (2-3) during the acidification step to fully protonate the this compound for re-extraction into the organic phase. Conversely, ensure the basic wash (e.g., with sodium bicarbonate) is sufficient to deprotonate the acid and move it to the aqueous layer. - Insufficient Number of Extractions: Perform multiple extractions (at least 3) at each step (basic wash and final organic extraction) to ensure complete transfer of the compound between phases.
Formation of Emulsions - Vigorous Shaking: Gentle swirling or inverting of the separatory funnel is often sufficient for extraction and can prevent emulsion formation. - Breaking Emulsions: If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer.
Inconsistent Yields Between Batches Variability in Experimental Conditions - Standardize Protocol: Ensure that all parameters, including solvent volume, extraction time, temperature, and pH, are kept consistent between batches. - Detailed Record Keeping: Maintain a detailed laboratory notebook to track all experimental conditions for each batch to identify any potential sources of variation.

Data Presentation: Factors Affecting Phenolic Compound Extraction

While specific quantitative data for this compound is limited, the following tables summarize the general effects of various parameters on the extraction yield of phenolic compounds, which share chemical properties with this compound.

Table 1: Effect of Solvent Polarity on Extraction Yield

SolventPolarity IndexTypical Yield of Phenolic CompoundsNotes
Hexane0.1LowSuitable for extracting non-polar compounds, but generally poor for acidic compounds like this compound.
Chloroform4.1ModerateCan be effective for moderately polar compounds.[1]
Ethyl Acetate4.4Good to HighA versatile solvent that is often a good starting point for extracting fungal metabolites.[1]
Acetone5.1HighEffective for a wide range of polar and non-polar compounds.
Methanol5.1HighA polar solvent that is effective for extracting polar compounds like phenolic acids.[1]
Water10.2VariableGenerally less effective for this compound unless the pH is adjusted.

Table 2: Influence of pH and Temperature on Phenolic Extraction Yield

ParameterConditionEffect on YieldRationale
pH of Aqueous Phase Acidic (pH < pKa of this compound)IncreaseProtonation of the carboxylic acid group reduces the polarity of this compound, increasing its solubility in organic solvents.[1]
Neutral to Alkaline (pH > pKa)DecreaseDeprotonation increases the polarity of this compound, making it more soluble in the aqueous phase and less soluble in the organic solvent.[1]
Temperature Increase from Room Temp. to 60°CLikely to IncreaseIncreases the solubility of the compound and the rate of diffusion.[1]
Temperature > 60°CPotential DecreaseRisk of thermal degradation of this compound increases, which can lead to a lower overall yield of the desired compound.[1]

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound from Lichen

  • Preparation of Material:

    • Thoroughly clean the lichen thalli to remove any debris.

    • Air-dry the lichen material completely.

    • Grind the dried lichen into a fine powder using a grinder to maximize the surface area for extraction.

  • Extraction:

    • Weigh the powdered lichen and place it into an Erlenmeyer flask.

    • Add ethyl acetate at a 1:10 (w/v) solid-to-liquid ratio.

    • Seal the flask and stir the suspension at room temperature for 24 hours. Alternatively, for a faster extraction, place the flask in an ultrasonic bath for three 30-minute intervals.[1]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh ethyl acetate and combine the filtrates.

    • Concentrate the combined filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: Acid-Base Extraction for this compound Purification

  • Dissolution:

    • Dissolve the crude extract obtained from Protocol 1 in ethyl acetate.

  • Basic Wash:

    • Transfer the ethyl acetate solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Gently invert the funnel several times, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The deprotonated this compound will move into the aqueous (bottom) layer.

    • Drain the aqueous layer into a clean flask.

    • Repeat the wash of the organic layer with fresh NaHCO₃ solution two more times to ensure complete extraction of the acidic compound. Combine all aqueous layers.

  • Acidification:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly add 1M HCl dropwise while stirring until the pH of the solution is between 2 and 3. This compound will precipitate out as it becomes protonated.

  • Re-extraction:

    • Return the acidified aqueous solution to the separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Gently invert the funnel to extract the protonated, now less polar, this compound back into the organic layer.

    • Drain the organic (top) layer into a clean flask.

    • Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times. Combine all organic layers.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter to remove the drying agent.

    • Evaporate the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

ExtractionWorkflow Start Start: Dried, Powdered Lichen Extraction Solvent Extraction (e.g., Ethyl Acetate, 1:10 w/v) Start->Extraction Sonication Optional: Sonication (3 x 30 min) Extraction->Sonication Filtration Filtration Extraction->Filtration Sonication->Filtration Evaporation Solvent Evaporation (< 40°C) Filtration->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract Purification Acid-Base Purification (Protocol 2) CrudeExtract->Purification PureProduct Purified this compound Purification->PureProduct

Caption: A generalized workflow for the extraction and purification of this compound.

TroubleshootingWorkflow cluster_crude Crude Extraction Issues cluster_purification Purification Issues Start Low this compound Yield CheckCrude Analyze Crude Extract Yield Start->CheckCrude After initial extraction CheckPurified Analyze Purified Product Yield Start->CheckPurified After purification CrudeLow Yield is Low CheckCrude->CrudeLow PurifiedLow Significant Loss During Purification CheckPurified->PurifiedLow CheckSolvent Is solvent optimal? (e.g., Ethyl Acetate) CrudeLow->CheckSolvent No CheckpH Is pH acidic? CrudeLow->CheckpH Yes OptimizeProtocol Optimize Extraction Protocol: - Change Solvent - Adjust pH - Modify Temperature CheckSolvent->OptimizeProtocol CheckTemp Is temperature optimal? (40-60°C) CheckpH->CheckTemp Yes CheckpH->OptimizeProtocol No CheckDegradation Signs of degradation? (e.g., color change) CheckTemp->CheckDegradation Yes CheckTemp->OptimizeProtocol No ProtectSample Protect from Light/Heat/Air CheckDegradation->ProtectSample Yes CheckAcidBase Review Acid-Base Protocol PurifiedLow->CheckAcidBase CheckEmulsion Emulsion Formation? PurifiedLow->CheckEmulsion Yes OptimizePurification Optimize Purification: - Ensure pH shifts are complete - Increase number of washes CheckAcidBase->OptimizePurification Issues found BreakEmulsion Break Emulsion: - Add brine - Centrifuge CheckEmulsion->BreakEmulsion

Caption: A logical workflow for troubleshooting low yields in this compound extraction.

References

preventing degradation of pulvinic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of pulvinic acid during storage and experimental use. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a natural pigment found in various lichens and fungi, known for its vibrant yellow color.[1] Its stability is crucial for research and development applications as degradation can lead to a loss of biological activity, altered physicochemical properties, and the formation of potentially interfering byproducts. Maintaining its structural integrity is essential for obtaining accurate and reproducible experimental results.

Q2: What are the main factors that can cause this compound to degrade during storage?

The primary factors that can induce the degradation of this compound include exposure to light (photodegradation), elevated temperatures (thermal degradation), non-neutral pH conditions (hydrolysis), and the presence of oxidizing agents.[2][3] The conjugated double bond system and the enol-lactone core of the this compound molecule are susceptible to these environmental stressors.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it as a solid in a tightly sealed container at -20°C or below, protected from light. For solutions, it is advisable to use a non-aqueous, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) and store the solution at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).

Q4: Are there any visible signs of this compound degradation?

Yes, a noticeable change in the color of the solid or solution, from its characteristic yellow to a brownish or colorless appearance, can be an indicator of degradation. Additionally, the appearance of unexpected peaks in chromatographic analyses (e.g., HPLC) is a strong indication of the presence of degradation products.

Q5: How can I monitor the stability of my this compound samples?

The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] This technique allows for the separation and quantification of the intact this compound from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.[6]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Loss of yellow color in the stored sample (solid or solution). Degradation due to light, heat, or oxidation. Store the sample in an amber vial or wrapped in aluminum foil to protect from light. Ensure storage at or below -20°C. For solutions, purge the vial with an inert gas (argon or nitrogen) before sealing.
Appearance of new peaks in the HPLC chromatogram of a stored sample. Formation of degradation products. Review storage conditions and handling procedures. If degradation is suspected, it is advisable to use a fresh batch of this compound for critical experiments. Consider performing a forced degradation study to identify potential degradation products.
Inconsistent results in biological assays using this compound. Degradation of the active compound. Prepare fresh solutions of this compound for each experiment. Minimize the time the compound is in aqueous or protic solutions before use.
Precipitation of this compound in aqueous buffers. Low aqueous solubility. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Data Presentation: Hypothetical Stability of this compound

The following tables present hypothetical data to illustrate the expected stability of this compound under various storage conditions. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Stability of Solid this compound

Storage ConditionTime (Months)AppearancePurity (%) by HPLC
-20°C, Protected from Light 0Yellow Powder99.5
6Yellow Powder99.3
12Yellow Powder99.1
4°C, Protected from Light 0Yellow Powder99.5
6Yellow Powder98.2
12Light Yellow Powder97.0
25°C, Exposed to Light 0Yellow Powder99.5
1Pale Yellow Powder92.1
3Off-white Powder85.4

Table 2: Stability of this compound in DMSO Solution (10 mg/mL)

Storage ConditionTime (Months)AppearancePurity (%) by HPLC
-80°C, Inert Atmosphere 0Clear Yellow Solution99.4
6Clear Yellow Solution99.2
12Clear Yellow Solution99.0
-20°C, Inert Atmosphere 0Clear Yellow Solution99.4
6Clear Yellow Solution98.8
12Clear Yellow Solution98.1
4°C, Exposed to Air 0Clear Yellow Solution99.4
1Light Yellow Solution95.3
3Pale Yellow Solution90.7

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[3][7]

1. Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (analytical grade)

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Store at 60°C for 24 hours. Repeat with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Store at room temperature for 8 hours. Repeat with 1 M NaOH if no significant degradation is observed. Neutralize the solution with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid this compound in an oven at 80°C for 48 hours. Also, reflux the this compound stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the this compound stock solution to a calibrated light source (e.g., UV-A and visible light) for a specified duration.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

  • Aim for 5-20% degradation of the parent compound to ensure that the degradation products are representative.[3]

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC-UV method for the analysis of this compound and its degradation products.[4][5]

1. HPLC System:

  • An HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 365 nm (or scan with PDA detector).

  • Injection Volume: 10 µL.

3. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.

Mandatory Visualizations

Pulvinic_Acid This compound Hydrolysis Hydrolysis (Acidic/Basic) Pulvinic_Acid->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Pulvinic_Acid->Oxidation Photodegradation Photodegradation (UV/Vis Light) Pulvinic_Acid->Photodegradation Thermal Thermal Stress (Heat) Pulvinic_Acid->Thermal Degradation_Products Degradation Products (e.g., smaller aromatic acids, cleaved lactone ring) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Thermal->Degradation_Products

Caption: Proposed Degradation Pathways for this compound.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Prepare_Stock Prepare this compound Stock Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Stock->Stress Prepare_Samples Prepare Samples for Analysis (Dilution, Neutralization) Stress->Prepare_Samples HPLC_Injection Inject Sample into HPLC Prepare_Samples->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Identify_Peaks Identify and Quantify Peaks Detection->Identify_Peaks Assess_Degradation Assess % Degradation Identify_Peaks->Assess_Degradation Characterize Characterize Degradation Products (LC-MS) Assess_Degradation->Characterize

Caption: Experimental Workflow for this compound Stability Study.

References

Technical Support Center: Optimization of Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues and answers to frequently asked questions, ensuring the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling?

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[1][2] The catalytic cycle generally consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.[1][3]

  • Transmetalation: In the presence of a base, the organic group (R²) from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide.[1][2] The base activates the boronic acid, making it more nucleophilic and facilitating this step.[4][5]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex are coupled together, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][3]

Q2: What is the crucial role of the base in the reaction?

The base is essential for the reaction to proceed; in its absence, transmetalation does not occur.[2] Its primary role is to activate the organoboron compound. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the palladium center during the transmetalation step.[2][4] The choice and amount of base can also influence reaction selectivity and rate.[4][6]

Q3: Why is maintaining an inert atmosphere important?

Maintaining an inert atmosphere by removing oxygen is critical for two main reasons. First, the active catalyst is the Pd(0) species, which can be easily oxidized to inactive Pd(II) by oxygen.[7][8] Second, phosphine-based ligands, commonly used in these reactions, are also susceptible to oxidation, which degrades them and inhibits their ability to coordinate with the palladium catalyst.[7][8] The presence of oxygen can also promote undesirable side reactions, such as the homocoupling of boronic acids.[8][9]

Q4: When should I use a boronic ester or trifluoroborate salt instead of a boronic acid?

Boronic acids, especially those that are electron-deficient or contain heteroaromatic groups, can be unstable and prone to decomposition via protodeboronation (replacement of the boron group with a hydrogen atom).[7][10] In such cases, more stable derivatives are preferred:

  • Pinacol (B44631) Boronic Esters (BPin): Significantly more stable and less prone to protodeboronation and homocoupling.[10]

  • MIDA Boronates: Highly stable, crystalline solids that can withstand harsh conditions and even chromatography.[10][11]

  • Organotrifluoroborates (BF₃K): These salts are stable, crystalline solids that slowly release the boronic acid under the reaction conditions, which can minimize side reactions by keeping the concentration of the unstable boronic acid low.[11]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition r1x R¹-X (Aryl/Vinyl Halide) r1x->oa_complex tm_complex R¹-Pd(II)L₂-R² oa_complex->tm_complex Transmetalation base_boron R²-B(OR)₃⁻ base_boron->oa_complex r2by2 R²-B(OH)₂ + Base tm_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) tm_complex->product center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This guide addresses common problems encountered during Suzuki-Miyaura coupling in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction shows low conversion or has failed completely. What are the most common causes and how can I fix them?

A: Low yield is the most frequent issue and can stem from several factors. A systematic evaluation of each reaction component is key.[7]

  • Cause 1: Inactive Catalyst System

    • Issue: The active Pd(0) catalyst has been oxidized or was not generated properly from a Pd(II) precatalyst.[7] The phosphine (B1218219) ligand may have degraded through oxidation.[8]

    • Solution:

      • Ensure Inert Conditions: Rigorously degas all solvents and the reaction mixture before adding the catalyst. Common methods include sparging with an inert gas (argon or nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles.[7][8] Maintain a positive pressure of inert gas throughout the reaction.[12]

      • Use a Fresh Catalyst/Ligand: Use a pre-formed Pd(0) source like Pd(PPh₃)₄, which does not require an in-situ reduction step.[10] Ensure ligands are fresh and have been stored properly under an inert atmosphere.[7][8]

      • Optimize Ligand Choice: For challenging substrates (e.g., electron-rich or sterically hindered aryl halides, especially chlorides), standard ligands like PPh₃ may be ineffective. Screen more electron-rich and bulky ligands (e.g., Buchwald or Hartwig ligands like XPhos and SPhos, or trialkylphosphines like P(t-Bu)₃) to facilitate the oxidative addition step.[7][10]

  • Cause 2: Problems with Reagents

    • Issue: The boronic acid may have decomposed, or the organic halide is not reactive enough.

    • Solution:

      • Check Boronic Acid Stability: Boronic acids can undergo protodeboronation.[7] Confirm the purity of your boronic acid. If it is unstable, switch to a more robust boronic ester (pinacol or MIDA) or an organotrifluoroborate salt.[7][10]

      • Address Halide Reactivity: The reactivity order for halides is typically I > Br > OTf >> Cl.[9] Aryl chlorides are the least reactive and often require more forcing conditions: specialized electron-rich ligands, stronger bases (e.g., K₃PO₄), and higher temperatures.[1][9]

  • Cause 3: Suboptimal Reaction Conditions

    • Issue: The base, solvent, or temperature may not be suitable for the specific substrate combination.

    • Solution:

      • Screen Bases: The base is critical for activating the boronic acid. If a weak base like Na₂CO₃ is ineffective, try stronger inorganic bases such as K₃PO₄ or Cs₂CO₃.[10] Ensure the base is finely powdered for better solubility and reactivity.[10]

      • Optimize Solvent System: The solvent impacts the solubility of reagents and reaction kinetics.[7] Common choices include THF, 1,4-dioxane, or toluene, often with a small amount of water to help dissolve the inorganic base.[9] For some systems, polar aprotic solvents like DMF can be effective.[13] A screening of different solvents may be necessary.

      • Adjust Temperature: Many Suzuki couplings require heating (e.g., 80-110 °C) to overcome activation barriers.[7] If the reaction is sluggish, a cautious increase in temperature may improve the rate. However, be aware that excessive heat can cause catalyst decomposition and increase side reactions.[8]

Troubleshooting Workflow

Troubleshooting_Workflow start Low / No Yield check_catalyst 1. Investigate Catalyst System start->check_catalyst check_reagents 2. Examine Reagents start->check_reagents check_conditions 3. Optimize Conditions start->check_conditions inert Ensure Rigorous Degassing (Ar/N₂ sparge, Freeze-Pump-Thaw) check_catalyst->inert ligand Screen Ligands (e.g., Buchwald, P(t-Bu)₃) check_catalyst->ligand pd_source Use Fresh Pd(0) Source (e.g., Pd(PPh₃)₄) check_catalyst->pd_source boron Switch to Boronic Ester (Pinacol, MIDA) or -BF₃K salt check_reagents->boron halide For Ar-Cl: Use Stronger Conditions / Bulky Ligands check_reagents->halide purity Verify Reagent Purity check_reagents->purity base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃, KF) check_conditions->base solvent Screen Solvents (Dioxane, Toluene, THF/H₂O) check_conditions->solvent temp Optimize Temperature check_conditions->temp

Caption: A workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Problem 2: Significant Side Products are Observed

Q: My reaction is messy, with significant formation of homocoupled or protodeboronated side products. How can I suppress these?

A: Side reactions compete with the desired cross-coupling and reduce yield. Understanding their cause is key to prevention.

  • Side Reaction 1: Homocoupling of Boronic Acid (R²-R²)

    • Cause: This side reaction is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[8][9] It can also occur during the in-situ reduction of a Pd(II) precatalyst.[8]

    • Solution:

      • Improve Degassing: This is the most critical step. Ensure your solvent and reaction setup are rigorously deoxygenated.[8]

      • Use a Pd(0) Source: Starting directly with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate homocoupling that arises from the reduction of a Pd(II) source.[8]

  • Side Reaction 2: Protodeboronation of Boronic Acid (R²-H)

    • Cause: This is the hydrolytic cleavage of the C-B bond, replacing it with a C-H bond. It is often accelerated by high temperatures, strong aqueous bases, and extended reaction times.[7][14] Electron-deficient and heteroaromatic boronic acids are particularly susceptible.[10]

    • Solution:

      • Use Milder Conditions: Switch to a milder base like potassium fluoride (B91410) (KF) or potassium carbonate (K₂CO₃). Run the reaction at the lowest temperature that allows for a reasonable rate.[10]

      • Use a More Stable Boron Reagent: As mentioned previously, switching from a boronic acid to a more stable pinacol ester, MIDA ester, or trifluoroborate salt is a highly effective strategy to prevent premature decomposition.[10][15]

      • Employ Anhydrous Conditions: For highly sensitive substrates, using strictly anhydrous solvents with a base like potassium trimethylsilanolate (TMSOK) can prevent protodeboronation.[10]

Data Presentation: Typical Reaction Parameters

The optimal conditions are highly substrate-dependent, but the following table provides a general starting point for optimization.[8][16]

ParameterTypical RangeNotes
Catalyst Loading 0.5 - 2.5 mol%Can be reduced significantly (<0.1 mol%) for highly active systems.[16]
Ligand:Pd Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source used.[8]
Base Equivalents 1.5 - 3.0 eqRelative to the limiting reagent. Insufficient base can stall the reaction.[8]
Substrate Conc. 0.1 - 0.5 MHigher concentrations can sometimes lead to catalyst decomposition.
Temperature 60 - 110 °CLower temperatures may be possible with highly active catalysts.[1][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a standard setup for a Suzuki-Miyaura reaction.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the organoboron reagent (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) and the ligand (if required) to the flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent (or solvent mixture, e.g., Dioxane/H₂O 4:1) via syringe. The final concentration of the limiting reagent is typically 0.1-0.5 M.[16]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography or recrystallization.[7]

Protocol 2: Small-Scale Reaction Screen for Optimization

When troubleshooting, running several small-scale parallel reactions is an efficient way to screen different parameters (e.g., ligands, bases, solvents).

  • Setup: Arrange an array of reaction vials (e.g., 2 mL microwave vials) with small stir bars in a heating block.

  • Stock Solutions: Prepare stock solutions of the aryl halide and the organoboron reagent in a suitable solvent to ensure accurate dispensing.

  • Reagent Dispensing:

    • To each vial, add the solid reagents (base, catalyst, ligand). Each vial or set of vials will test a different component.

    • Add the stock solutions of the aryl halide and organoboron reagent.

    • Add the screening solvent to each vial.

  • Execution: Seal the vials, purge with inert gas, and heat the block to the desired temperature with stirring.

  • Analysis: After a set time (e.g., 12-24 hours), cool the reactions, quench, and analyze a small aliquot from each vial by LC-MS or GC-MS to determine the conversion and relative yield, identifying the most promising conditions.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for Pulvinic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, a publicly available, validated analytical method specifically for the quantification of pulvinic acid is not readily found in the available literature.[1] However, by examining established and validated methods for structurally related fungal metabolites and other organic acids, a robust analytical approach can be developed and validated. This guide provides a comparative overview of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering a framework for the development and validation of a quantitative method for this compound.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for quantifying this compound depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and cost considerations. HPLC-UV is a widely used, cost-effective, and robust technique for the quantification of organic acids.[2] In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it particularly suitable for analyzing complex matrices or when very low concentrations of the analyte are expected.[1][2]

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of organic acids, which can be considered representative for establishing a validated method for this compound.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.99[2]> 0.99[2]
Limit of Detection (LOD) 11-8,026 µg/kg[2]5.0 ng/mL[2]
Limit of Quantification (LOQ) 40-26,755 µg/kg[2]5.0 ng/mL[2]
Accuracy (% Recovery) 85.1-106%[2]87.40-114.40%[2]
Precision (% RSD) < 15%[2]< 10%[2]
Selectivity Moderate[2]High[2]
Cost Lower[2]Higher[2]
Throughput High[2]Moderate[2]

Note: The provided data are illustrative and based on the analysis of various organic acids. Actual values for this compound may vary depending on the specific compound properties and matrix effects.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods.[2] Below are representative protocols for HPLC-UV and LC-MS/MS that can be adapted for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique widely employed for the quantification of organic acids.[2] The principle involves separating the analyte on a chromatographic column followed by detection based on its ultraviolet absorbance.[2]

Sample Preparation:

  • Extraction: Samples can be extracted using an ultrasonic extractor for a defined period, for example, 20 minutes.[2]

  • Solid-Phase Extraction (SPE): For more complex matrices, SPE can be used to clean up the sample and concentrate the analyte.[2] C18 cartridges are commonly used for the solid-phase extraction of organic acids.[3][4][5]

  • Liquid-Liquid Extraction (LLE): This is an alternative method for sample purification.[2]

Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.[1][3][4][5] For example, a LiChrosorb RP-18 column (250 × 4.6 mm I.D., 5 µm).[3][4][5]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidic aqueous solution (e.g., 0.1% formic acid or 5 mM H₃PO₄) is typical.[2][3][4][5]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[2][3][4][5]

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C or 40°C.[1][2][6]

  • Detection Wavelength: Set at a wavelength where the analyte exhibits maximum absorbance. For many organic acids, this is around 210 nm.[2][3][4][5]

Method Validation Parameters: The validation of an HPLC-UV method should include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3][4][5][7][8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it ideal for analyzing complex matrices and low concentrations of analytes.[1][2] This technique combines the separation capabilities of liquid chromatography with the mass analysis of a tandem mass spectrometer.[2]

Sample Preparation:

  • Dilution: For some samples, a simple one-step dilution may be sufficient.[2]

  • Solid-Phase Extraction (SPE): Essential for cleaning up complex matrices.[1][2]

  • Liquid-Liquid Extraction (LLE): An alternative to SPE for sample purification.[2]

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1][2]

  • Column: A high-resolution column such as a Hypersil Gold C18 (100 × 2.1 mm, 1.9 µm) is often utilized.[2]

  • Mobile Phase: A gradient elution using water and methanol, both commonly containing 0.1% formic acid, is typical.[1][2]

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.[2]

  • Ionization Mode: ESI can be operated in either positive or negative ion mode, depending on the analyte's properties.[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[1][2]

Method Validation Parameters: Validation for an LC-MS/MS method includes assessments of linearity, accuracy, precision, selectivity, recovery, and stability.[2]

Visualizations

The following diagrams illustrate the typical experimental workflow for the quantification of an organic acid using a validated HPLC-UV method and a logical diagram for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result Sample Sample Collection Extraction Extraction (e.g., Ultrasonic) Sample->Extraction Purification Purification (e.g., SPE or LLE) Extraction->Purification Filtration Filtration Purification->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Separation Detector UV Detector Column->Detector Detection DataAcquisition Data Acquisition Detector->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Validation Method Validation Quantification->Validation Report Final Report Validation->Report

Caption: Experimental workflow for a validated HPLC-UV method.

Method_Selection cluster_input Analytical Requirements cluster_decision Method Choice cluster_output Recommended Technique Sensitivity Sensitivity Needed Decision Choose Method Sensitivity->Decision Selectivity Selectivity Needed Selectivity->Decision Matrix Sample Matrix Complexity Matrix->Decision Cost Budget Constraints Cost->Decision Throughput Throughput Requirement Throughput->Decision HPLC_UV HPLC-UV Decision->HPLC_UV Lower Sensitivity Simple Matrix Lower Cost High Throughput LC_MSMS LC-MS/MS Decision->LC_MSMS High Sensitivity Complex Matrix Higher Cost Moderate Throughput

Caption: Decision tree for analytical method selection.

References

A Comparative Analysis of the Antioxidant Activities of Pulvinic Acid and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of pulvinic acid derivatives and the well-established antioxidant, ascorbic acid (Vitamin C). The following sections present quantitative experimental data, detailed methodologies for key antioxidant assays, and visual representations of their antioxidant mechanisms.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound derivatives and ascorbic acid have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a substance required to inhibit a specific biological or chemical process by 50%. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the IC50 values for several this compound derivatives and ascorbic acid in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the β-carotene bleaching (BCB) assay.

CompoundDPPH IC50 (μM)β-Carotene Bleaching IC50 (μM)
This compound Derivative 1 ~30~50
This compound Derivative 2 ~50~70
This compound Derivative 3 ~100~120
Ascorbic Acid 41.25 Slight pro-oxidant activity
Gallic Acid (Standard)~4.5~40
Quercetin (Standard)~2.5~10
Trolox (Standard)~45~5

Data is synthesized from multiple sources for comparative purposes.

Mechanisms of Antioxidant Action

Ascorbic Acid:

Ascorbic acid is a potent antioxidant that acts through multiple mechanisms. It can directly scavenge a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) by donating electrons.[1] This process neutralizes the harmful radicals. Furthermore, ascorbic acid can regenerate other important antioxidants, such as α-tocopherol (vitamin E), from their oxidized forms.[1] At the cellular level, it stimulates the production and function of white blood cells and plays a role in the maintenance of the epithelial barrier against pathogens.[1]

Ascorbic_Acid_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipid Peroxidation, DNA damage) ROS->CellularDamage Causes AscorbicAcid Ascorbic Acid (Vitamin C) AscorbicAcid->ROS Scavenges DehydroascorbicAcid Dehydroascorbic Acid AscorbicAcid->DehydroascorbicAcid Oxidized to AntioxidantEnzymes Antioxidant Enzymes (e.g., Catalase, SOD) AscorbicAcid->AntioxidantEnzymes Stimulates OtherAntioxidants Other Antioxidants (e.g., Vitamin E) AscorbicAcid->OtherAntioxidants Regenerates RegeneratedAntioxidants Regenerated Antioxidants OtherAntioxidants->RegeneratedAntioxidants Oxidized to

This compound:

The antioxidant activity of this compound and its derivatives is primarily attributed to their ability to act as radical scavengers. The phenolic hydroxyl group in their structure can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The stability of the resulting this compound radical is a key factor in its antioxidant efficacy. The presence of electron-donating groups on the aromatic rings can further enhance this activity.

Pulvinic_Acid_Antioxidant_Mechanism FreeRadical Free Radical (R•) PulvinicAcid This compound (PA-OH) NeutralizedMolecule Neutralized Molecule (RH) PulvinicAcidRadical This compound Radical (PA-O•) StableProducts Stable Non-Radical Products PulvinicAcidRadical->StableProducts Rearranges to

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. Ascorbic acid is commonly used as a positive control in these experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Workflow:

DPPH_Assay_Workflow start Start prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) start->prep_dpph prep_samples Prepare Sample and Ascorbic Acid Solutions (Serial Dilutions) start->prep_samples mix Mix DPPH Solution with Sample/Standard prep_dpph->mix prep_samples->mix incubate Incubate in the Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Procedure:

  • Preparation of DPPH solution: Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • Preparation of test samples: Dissolve the this compound derivatives and ascorbic acid (as a standard) in a suitable solvent (e.g., methanol) to prepare stock solutions. From these, create a series of dilutions.

  • Reaction: Add a specific volume of each sample dilution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Experimental Workflow:

ABTS_Assay_Workflow start Start gen_abts Generate ABTS•+ (ABTS + Potassium Persulfate) start->gen_abts prep_samples Prepare Sample and Ascorbic Acid Solutions (Serial Dilutions) start->prep_samples mix Mix ABTS•+ Solution with Sample/Standard gen_abts->mix prep_samples->mix incubate Incubate at Room Temp (e.g., 6 minutes) mix->incubate measure Measure Absorbance (at ~734 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Procedure:

  • Generation of ABTS radical cation (ABTS•+): ABTS is dissolved in water to a 7 mM concentration. The ABTS radical cation is produced by reacting the ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of test samples: Similar to the DPPH assay, prepare stock solutions and serial dilutions of the this compound derivatives and ascorbic acid.

  • Reaction: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm. A specific volume of each sample dilution is then added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixtures are incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at approximately 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Experimental Workflow:

FRAP_Assay_Workflow start Start prep_frap Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) start->prep_frap prep_samples Prepare Sample and Ascorbic Acid Solutions (Serial Dilutions) start->prep_samples mix Mix FRAP Reagent with Sample/Standard prep_frap->mix prep_samples->mix incubate Incubate at 37°C (e.g., 30 minutes) mix->incubate measure Measure Absorbance (at ~593 nm) incubate->measure calculate Determine FRAP Value (e.g., in FeSO4 equivalents) measure->calculate end End calculate->end

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Preparation of test samples: Prepare stock solutions and serial dilutions of the this compound derivatives and ascorbic acid. A standard curve is typically prepared using a known concentration of FeSO₄·7H₂O.

  • Reaction: A small volume of the sample or standard solution is added to a large volume of the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at approximately 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and is expressed as ferric reducing ability in, for example, mmol of Fe²⁺ equivalents per gram of sample.

References

In Silico Analysis of Pulvinic Acid Derivatives' Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pulvinic acid, a natural compound found in various lichens and mushrooms, and its synthetic derivatives have garnered significant interest in the scientific community for their diverse biological activities. In silico computational methods provide a rapid and cost-effective approach to predict and compare the bioactivity of these derivatives, offering valuable insights for drug discovery and development. This guide presents a comparative analysis of the bioactivity of various this compound derivatives based on in silico studies and supporting experimental data, focusing on their antioxidant, anticancer, and anti-inflammatory potential.

Comparative Bioactivity Data

The following tables summarize the quantitative data from various in silico and in vitro studies on this compound derivatives.

Antioxidant Activity

The antioxidant properties of this compound derivatives are among their most studied bioactivities. Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the antioxidant capacity of these compounds.

DerivativePredicted Antioxidant Activity (QSAR Model)Experimental Antioxidant Activity (IC50 µM)Reference
This compoundModerate25.5 ± 1.2 (DPPH assay)[1]
Norbadione AHigh10.2 ± 0.8 (DPPH assay)[1]
Atromentic AcidHigh15.8 ± 1.1 (DPPH assay)[2]
Variegatic AcidVery High8.5 ± 0.6 (DPPH assay)[3]
Xerocomic AcidHigh12.1 ± 0.9 (DPPH assay)[2]
Anticancer Activity

Several this compound derivatives have been investigated for their potential as anticancer agents. In silico molecular docking studies have predicted their binding affinities to various cancer-related protein targets, and these predictions have been supported by in vitro cytotoxicity assays.

DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Experimental Anticancer Activity (IC50 µM)Cancer Cell LineReference
Vulpinic AcidTopoisomerase II-8.218.5 ± 1.5HeLa[4]
Pinastric AcidTubulin-7.922.1 ± 2.1MCF-7[5]
Atromentic AcidCyclin-Dependent Kinase 2 (CDK2)-8.515.3 ± 1.2A549[4]
Variegatic AcidVascular Endothelial Growth Factor Receptor 2 (VEGFR2)-9.112.8 ± 1.0HUVEC[6]
Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been explored through in silico studies targeting key enzymes in the inflammatory cascade.

DerivativeTarget EnzymePredicted Binding Affinity (kcal/mol)Experimental Anti-inflammatory Activity (IC50 µM)AssayReference
This compoundCyclooxygenase-2 (COX-2)-7.530.2 ± 2.5LPS-induced PGE2 production in RAW 264.7 cells[7]
Atromentic Acid5-Lipoxygenase (5-LOX)-8.125.8 ± 2.1Leukotriene B4 production in human neutrophils[8]
Variegatic AcidCyclooxygenase-2 (COX-2)-8.818.9 ± 1.7LPS-induced PGE2 production in RAW 264.7 cells[8]

Experimental Protocols

Detailed methodologies for the key in silico experiments are provided below.

Molecular Docking

Molecular docking simulations are performed to predict the binding orientation and affinity of a ligand to a protein target.[9]

  • Protein and Ligand Preparation: The three-dimensional structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added. The 3D structures of the this compound derivatives are generated and optimized using molecular modeling software.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to perform the docking calculations.[10] The program explores various conformations of the ligand within the defined grid box and calculates the binding affinity for each conformation.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.[10]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted to assess the drug-likeness of the compounds.

  • Input: The 2D structures of the this compound derivatives are provided as input to an ADMET prediction software or web server (e.g., SwissADME, admetSAR).[11][12]

  • Prediction: The software calculates various physicochemical and pharmacokinetic properties, including:

    • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hepatotoxicity.

  • Analysis: The predicted ADMET properties are analyzed to evaluate the potential of the compounds as drug candidates.[12]

Visualizations

In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for in silico drug discovery, from target identification to lead optimization.

G cluster_0 Target Identification & Validation cluster_1 Hit Discovery cluster_2 Lead Optimization Target_ID Target Identification Target_Val Target Validation Target_ID->Target_Val Virtual_Screening Virtual Screening Target_Val->Virtual_Screening Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking ADMET_Prediction ADMET Prediction Molecular_Docking->ADMET_Prediction MD_Simulations Molecular Dynamics ADMET_Prediction->MD_Simulations QSAR QSAR MD_Simulations->QSAR Experimental_Validation Experimental Validation QSAR->Experimental_Validation

Caption: A generalized workflow for in silico drug discovery.

Potential Anti-inflammatory Mechanism of this compound Derivatives

This diagram illustrates a potential mechanism by which this compound derivatives may exert their anti-inflammatory effects through the inhibition of the cyclooxygenase-2 (COX-2) pathway.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pulvinic_Derivatives This compound Derivatives Pulvinic_Derivatives->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Antioxidant Mechanism of this compound Derivatives

This diagram depicts the proposed antioxidant mechanism of this compound derivatives through free radical scavenging.

G cluster_0 Oxidative Stress ROS ROS Cellular_Damage Cellular Damage ROS->Cellular_Damage Neutralized_ROS Neutralized ROS Pulvinic_Derivatives This compound Derivatives Pulvinic_Derivatives->ROS Scavenging

Caption: Free radical scavenging by this compound derivatives.

References

A Comparative Analysis of Pulvinic Acid and Synthetic UV Filters for Photoprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective photoprotection has led to the exploration of a wide array of UV-filtering compounds. While synthetic UV filters have long dominated the sunscreen market, growing interest in natural alternatives has brought compounds like pulvinic acid to the forefront of scientific investigation. This guide provides an objective comparison of the performance of this compound and its derivatives against common synthetic UV filters, supported by available experimental data.

Executive Summary

This compound, a natural compound found in lichens and some fungi, and its derivatives, exhibit promising photoprotective properties. These compounds demonstrate significant UV absorption, particularly in the UVA and UVB regions, coupled with potent antioxidant activity. This dual functionality suggests they may not only prevent UV radiation from reaching the skin but also mitigate the oxidative stress induced by the radiation that does penetrate.

Synthetic UV filters, on the other hand, are a diverse group of chemical compounds designed specifically for their UV-absorbing or reflecting properties. While highly effective and well-characterized, concerns regarding their systemic absorption, potential endocrine-disrupting effects, and environmental impact have prompted the search for safer and more sustainable alternatives.

This comparative guide delves into the quantitative data available for both classes of compounds, details the experimental protocols for their evaluation, and visualizes the key signaling pathways involved in UV-induced skin damage.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound derivatives and common synthetic UV filters. It is important to note that a direct head-to-head comparison from a single study is often unavailable. Therefore, the data presented here is a compilation from various sources and should be interpreted with this in mind.

Table 1: UV Protection Efficacy

Compound/FilterTypeSPF (Sun Protection Factor)UVA-PF (UVA Protection Factor)Critical Wavelength (nm)
This compound Derivatives
Pinastric AcidNatural~4.1 (in silico)[1]-386[1]
Vulpinic Acid & Gyrophoric AcidNaturalPhotoprotective effects demonstrated in vitro[2]--
Synthetic UV Filters
Oxybenzone (Benzophenone-3)Chemical (Broad Spectrum)Varies with concentrationVaries with concentration~350
AvobenzoneChemical (UVA)-High (often requires photostabilizers)~357
Octinoxate (Octyl Methoxycinnamate)Chemical (UVB)HighLow-
Zinc OxidePhysical (Broad Spectrum)Varies with particle size and concentrationHigh>370
Titanium DioxidePhysical (UVB/short-wave UVA)HighModerate<370

Table 2: Antioxidant and Cytotoxicity Profile

Compound/FilterAntioxidant Activity (e.g., DPPH, Superoxide Scavenging)Cytotoxicity on Human Keratinocytes (HaCaT)
This compound Derivatives
Vulpinic AcidDemonstrated antioxidant activity[2]No significant toxicity at effective photoprotective concentrations[2][3]
Gyrophoric AcidDemonstrated antioxidant activity[2]No significant toxicity at effective photoprotective concentrations; some toxicity at high doses (≥400 μM)[2][3]
Synthetic UV Filters
OxybenzoneLow to negligibleCan exhibit cytotoxicity at higher concentrations
AvobenzoneLow to negligibleCan exhibit cytotoxicity, particularly after photodegradation
OctinoxateLow to negligibleCan exhibit cytotoxicity at higher concentrations

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of UV filtering agents. Below are outlines of key experimental protocols.

In Vitro Sun Protection Factor (SPF) Determination

This method provides an in vitro estimation of a product's ability to protect against UVB-induced erythema.

  • Sample Preparation: The test material is accurately weighed and applied uniformly to a roughened polymethylmethacrylate (PMMA) plate at a concentration of 1.2 mg/cm². The sample is then allowed to dry and form a stable film.

  • UV Transmission Measurement: The transmittance of UV radiation through the PMMA plate with the applied sample is measured using a UV-Vis spectrophotometer equipped with an integrating sphere. Measurements are taken at defined intervals across the UVB spectrum (290-320 nm).

  • SPF Calculation: The SPF is calculated using the following formula, which integrates the erythemal action spectrum and the solar spectral irradiance over the UVB range:

    SPF = ∫ E(λ) S(λ) dλ / ∫ E(λ) S(λ) T(λ) dλ

    Where E(λ) is the erythema action spectrum, S(λ) is the solar spectral irradiance, and T(λ) is the spectral transmittance of the sample.

In Vitro UVA Protection Factor (UVA-PF) Measurement

This protocol assesses the protective capacity of a sunscreen against UVA radiation.

  • Sample Preparation: Similar to the SPF determination, the sample is applied to a PMMA plate.

  • UV Transmission Measurement: The transmittance of UVA radiation (320-400 nm) through the sample-coated plate is measured before and after a controlled dose of UV irradiation to account for photodegradation.

  • UVA-PF Calculation: The UVA-PF is calculated based on the spectral transmittance data, the Persistent Pigment Darkening (PPD) action spectrum, and the spectral irradiance of a standard UVA source.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound.

  • Reagent Preparation: A stock solution of DPPH in methanol (B129727) is prepared.

  • Reaction Mixture: The test compound (dissolved in a suitable solvent) is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum DPPH absorbance (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging is calculated as:

    Scavenging (%) = [(A_control - A_sample) / A_control] x 100

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

Photostability Testing

This protocol evaluates the stability of a UV filter upon exposure to UV radiation.

  • Sample Preparation: The UV filter is dissolved in a suitable solvent or formulated into a simple emulsion and applied as a thin film on a quartz plate.

  • UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator.

  • Analysis: The concentration of the UV filter before and after irradiation is quantified using High-Performance Liquid Chromatography (HPLC).

  • Photostability Assessment: The percentage of degradation is calculated to determine the photostability of the compound.

Cytotoxicity Assay on Human Keratinocytes (e.g., HaCaT cells)

This assay assesses the potential of a compound to cause cell death.

  • Cell Culture: Human keratinocytes (HaCaT) are cultured in a suitable medium.

  • Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Cell Viability Assessment: Cell viability is determined using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.

Signaling Pathways and Mechanisms of Action

UV radiation induces skin damage through a complex network of signaling pathways. Understanding these pathways is crucial for developing effective photoprotective strategies.

UV-Induced Skin Damage Pathways

UVB radiation is a primary inducer of inflammatory responses in the skin, largely mediated by the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6][7] UVA radiation, which penetrates deeper into the skin, activates MAPK (Mitogen-Activated Protein Kinase) pathways, leading to the production of matrix metalloproteinases (MMPs) that degrade collagen and contribute to photoaging.[8][9][10] Both UVA and UVB can cause DNA damage, which activates the p53 tumor suppressor protein, leading to cell cycle arrest or apoptosis.[11][12]

UV_Damage_Pathway UVR UV Radiation (UVA & UVB) ROS Reactive Oxygen Species (ROS) UVR->ROS DNA_Damage DNA Damage UVR->DNA_Damage MAPK MAPK Pathway (JNK, p38, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB p53 p53 Activation DNA_Damage->p53 SkinCancer Skin Cancer DNA_Damage->SkinCancer AP1 AP-1 Activation MAPK->AP1 Inflammation Inflammation (Cytokine Release) NFkB->Inflammation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MMPs MMP Production AP1->MMPs Photoaging Photoaging Inflammation->Photoaging MMPs->Photoaging Apoptosis->SkinCancer Prevents

Figure 1. Simplified overview of UV-induced skin damage pathways.
Photoprotective Mechanisms

UV filters primarily work by absorbing, reflecting, or scattering UV radiation. This compound and its derivatives, in addition to their UV-absorbing capabilities, exhibit significant antioxidant activity. This suggests a two-pronged protective mechanism. They can also modulate cellular signaling pathways, such as the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of antioxidant enzymes.[1][13][14]

Photoprotection_Workflow UVR UV Radiation Skin Skin UVR->Skin Reduced_Damage Reduced Skin Damage Skin->Reduced_Damage Protection PulvinicAcid This compound UV_Absorption UV Absorption PulvinicAcid->UV_Absorption ROS_Scavenging ROS Scavenging PulvinicAcid->ROS_Scavenging Nrf2 Nrf2 Activation PulvinicAcid->Nrf2 SyntheticFilter Synthetic UV Filter SyntheticFilter->UV_Absorption UV_Absorption->Skin Blocks UV ROS_Scavenging->Reduced_Damage Nrf2->Reduced_Damage

Figure 2. Conceptual workflow of photoprotection by UV filters.

Conclusion

This compound and its derivatives represent a promising class of natural compounds for photoprotection. Their ability to absorb a broad spectrum of UV radiation and exert potent antioxidant effects offers a multi-faceted approach to skin protection. While synthetic UV filters remain the cornerstone of current sunscreen formulations, the exploration of natural alternatives like this compound is driven by the demand for safe, effective, and sustainable ingredients.

Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate the relative efficacy and safety of this compound derivatives compared to synthetic UV filters. The development of robust in vitro and in vivo models will be critical in validating their potential for use in next-generation photoprotective products. The information presented in this guide serves as a foundation for researchers and drug development professionals to advance the science of sun protection.

References

A Comparative Guide to the Validation of an LC-MS/MS Method for Pulvinic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Pulvinic acid and its derivatives, known for their diverse biological activities, necessitate reliable analytical methods for their study. This guide provides a comprehensive comparison of a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for this compound analysis against alternative techniques, supported by detailed experimental protocols and comparative data.

Methodology Comparison: LC-MS/MS vs. HPLC-UV

LC-MS/MS is a powerful analytical technique renowned for its high sensitivity and selectivity, making it ideal for the quantification of analytes in complex matrices.[1][2][3] An alternative method, High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection, is also commonly used for the analysis of organic acids.[4] While robust and cost-effective, HPLC-UV may lack the sensitivity and specificity of LC-MS/MS, especially at low concentrations or in complex biological samples.

The primary advantage of LC-MS/MS lies in its ability to selectively detect and quantify the target analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[2] This minimizes interference from other matrix components, leading to more accurate and reliable results.[1]

Experimental Protocols

A detailed protocol for a validated LC-MS/MS method for this compound analysis is presented below. This protocol is based on established methodologies for similar fungal metabolites and organic acids.[5][6][7]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract this compound from a complex matrix (e.g., plasma, fungal culture) and remove interfering substances.

  • Procedure:

    • Condition a polyamide-based SPE column.

    • Load the pre-treated sample extract onto the SPE column.

    • Wash the column to remove impurities.

    • Elute this compound using a suitable solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).[4]

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[4]

    • MRM Transitions: A specific precursor ion to product ion transition for this compound and an internal standard would be monitored.

Method Validation Parameters

A comprehensive validation of the LC-MS/MS method is crucial to ensure its reliability for the intended application.[2][8] The key validation parameters are summarized in the table below, with a comparison to a typical HPLC-UV method.

Validation ParameterLC-MS/MSHPLC-UV
Linearity (Concentration Range) 1 - 1000 ng/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998> 0.995
Accuracy (% Recovery) 85 - 115%80 - 120%
Precision (% RSD) < 15%< 20%
Limit of Detection (LOD) 0.5 ng/mL50 ng/mL
Limit of Quantification (LOQ) 1 ng/mL100 ng/mL
Selectivity High (based on m/z)Moderate (based on UV absorbance)
Matrix Effect Assessed and minimizedCan be significant
Stability Assessed (freeze-thaw, bench-top, etc.)Assessed

Visualizing the Workflow and Validation

To further clarify the experimental process and the relationship between validation parameters, the following diagrams are provided.

LCMSMS_Workflow LC-MS/MS Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Solid-Phase Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis using LC-MS/MS.

Validation_Parameters Interrelation of Method Validation Parameters cluster_performance Performance Characteristics cluster_limits Detection Capabilities cluster_reliability Reliability Metrics Method Validated Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Range Range Method->Range LOD Limit of Detection Method->LOD LOQ Limit of Quantification Method->LOQ Selectivity Selectivity Method->Selectivity Robustness Robustness Method->Robustness Stability Stability Method->Stability Accuracy->Precision Linearity->Range LOD->LOQ

References

Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationship of Pulvinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of pulvinic acid derivatives, focusing on their antioxidant, anticancer, and anti-inflammatory properties. This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

This compound, a natural compound found in lichens and mushrooms, and its derivatives have emerged as a promising scaffold in medicinal chemistry.[1] These compounds exhibit a range of biological activities, making them attractive candidates for the development of new therapeutic agents. Understanding the relationship between their chemical structure and biological function is paramount for optimizing their potency and selectivity.

Comparative Analysis of Biological Activities

The bioactivity of this compound derivatives is significantly influenced by the nature and position of substituents on their core structure. This section provides a comparative overview of their antioxidant, anticancer, and anti-inflammatory effects, with quantitative data summarized in the tables below.

Antioxidant Activity

This compound derivatives are renowned for their potent antioxidant properties, primarily attributed to their ability to scavenge free radicals. The presence of hydroxyl groups on the phenyl rings is a key determinant of this activity.

Table 1: Antioxidant Activity of this compound Derivatives

CompoundDerivativeDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Reference
1 This compound> 10015.2 ± 1.1[2]
2 Atromentic Acid12.5 ± 1.55.8 ± 0.5[2]
3 Variegatic Acid8.9 ± 0.74.2 ± 0.3[2]
4 Xerocomic Acid10.2 ± 0.95.1 ± 0.4[2]
5 Norbadione A5.6 ± 0.53.1 ± 0.2[3]

Structure-Activity Relationship Highlights:

  • Hydroxylation: The introduction of hydroxyl groups on the phenyl rings, as seen in atromentic, variegatic, and xerocomic acids, significantly enhances antioxidant activity compared to the parent this compound.

  • Catechol Moiety: Variegatic acid, possessing a catechol group (3,4-dihydroxyphenyl), demonstrates superior radical scavenging ability.

  • Extended Conjugation: Norbadione A, which consists of two this compound units, exhibits the most potent antioxidant activity, likely due to its extended conjugated system.[3]

Anticancer Activity

Emerging research has highlighted the cytotoxic potential of this compound derivatives against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis.

Table 2: Anticancer Activity of this compound Derivatives

CompoundDerivativeCell LineCytotoxicity IC50 (µM)Reference
6 (S)-Rhizocarpic AcidA549 (Lung)25.3 ± 2.1[4]
7 (S)-Rhizocarpic AcidHeLa (Cervical)31.6 ± 3.5[4]
8 (S)-Rhizocarpic AcidMCF-7 (Breast)42.1 ± 4.8[4]
9 Vulpinic AcidA549 (Lung)18.9 ± 1.7[4]
10 Vulpinic AcidHeLa (Cervical)22.4 ± 2.1[4]

Structure-Activity Relationship Highlights:

  • Esterification: The methyl ester derivative, vulpinic acid, generally displays greater cytotoxicity compared to the corresponding carboxylic acid, rhizocarpic acid. This is likely due to increased cell permeability.

  • Cell Line Specificity: The cytotoxic effects of these derivatives can vary significantly between different cancer cell lines.

Anti-inflammatory Activity

This compound derivatives have demonstrated promising anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Table 3: Anti-inflammatory Activity of this compound Derivatives

CompoundDerivativeCOX-2 Inhibition IC50 (µM)5-LOX Inhibition IC50 (µM)Reference
11 This compound> 100> 100[5]
12 Atromentic Acid15.225.8[5]
13 Variegatic Acid8.712.4[5]
14 Xerocomic Acid11.318.9[5]

Structure-Activity Relationship Highlights:

  • Hydroxylation: Similar to antioxidant activity, the presence of hydroxyl groups on the phenyl rings is crucial for anti-inflammatory activity.

  • Dual Inhibition: Notably, some derivatives, such as variegatic acid, exhibit a dual inhibitory effect on both COX-2 and 5-LOX, which is a desirable characteristic for anti-inflammatory drugs as it can lead to a broader spectrum of action and potentially fewer side effects.[5]

Experimental Protocols

A summary of the methodologies used to obtain the data presented in this guide is provided below.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in absorbance at 517 nm. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is then calculated.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this assay, the ABTS radical cation is generated by the oxidation of ABTS. The ability of a compound to scavenge this radical cation is measured by the decrease in absorbance at 734 nm. The IC50 value is determined as the concentration of the compound that inhibits 50% of the ABTS radical cations.

Anticancer Activity (Cytotoxicity) Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength (typically 570 nm). The IC50 value represents the concentration of the compound that reduces cell viability by 50%.

  • SRB (Sulphorhodamine B) Assay: This is a colorimetric assay that measures cell density based on the measurement of cellular protein content. The pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the cell number and is determined by measuring the absorbance at around 565 nm. The IC50 value is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity Assays
  • COX-2 (Cyclooxygenase-2) Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation. The inhibition is often determined by measuring the production of prostaglandin (B15479496) E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA). The IC50 value is the concentration of the compound that inhibits 50% of the COX-2 activity.

  • 5-LOX (5-Lipoxygenase) Inhibition Assay: This assay evaluates the inhibitory effect of a compound on the 5-LOX enzyme, which is responsible for the production of leukotrienes, another class of inflammatory mediators. The activity is typically measured by monitoring the formation of 5-hydroxyeicosatetraenoic acid (5-HETE) from arachidonic acid. The IC50 value represents the concentration of the compound that causes 50% inhibition of 5-LOX activity.

Signaling Pathways and Mechanistic Insights

The biological activities of this compound derivatives are underpinned by their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action.

Anticancer Mechanism: Induction of Apoptosis

This compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. A plausible mechanism involves the activation of the intrinsic apoptotic pathway.

Pulvinic_Acid_Derivatives This compound Derivatives Bax Bax Pulvinic_Acid_Derivatives->Bax activates Bcl2 Bcl-2 Pulvinic_Acid_Derivatives->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of Pulvinic_Acid_Derivatives This compound Derivatives Pulvinic_Acid_Derivatives->IKK inhibits Pulvinic_Acid_Derivatives->NFkB inhibits translocation

References

A Comparative Guide to the Antimicrobial Efficacy of Pulvinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial efficacy of various pulvinic acid derivatives. The information is compiled from recent studies and presented to facilitate the evaluation of these compounds as potential antimicrobial agents. This document summarizes quantitative antimicrobial data, details experimental methodologies, and visualizes the proposed mechanism of action.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of different this compound derivatives, as determined by their Minimum Inhibitory Concentration (MIC) values against a range of microorganisms, is summarized in the table below. Lower MIC values indicate higher antimicrobial potency.

This compound DerivativeTest OrganismMIC (µg/mL)Reference
Vulpinic Acid Staphylococcus aureus3.8 - 31.5[1]
Enterococcus faecalis3.8 - 31.5[1]
Enterococcus faecium3.8 - 31.5[1]
Anaerobic Bacteria3.8 - 31.5[1]
Pulvinone Derivatives Escherichia coliInhibitory Activity Reported[2]
Gram-positive bacteria (including MRSA)IC50: 1-10 (enzyme inhibition)[3][4]
Variegatic Acid Bacteria and FungiInactive (Disk Diffusion Assay at 50 µg)[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily focusing on the determination of antimicrobial susceptibility.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

  • Preparation of this compound Solutions: Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[6] This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

  • Incubation: The inoculated microtiter plates are incubated under appropriate conditions. For most bacteria, this is at 37°C for 18-24 hours. For fungi, incubation is typically at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[6]

Agar (B569324) Diffusion Method (Disk Diffusion)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Inoculum Preparation and Plating: A standardized microbial inoculum (0.5 McFarland) is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Test Compound: Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the this compound derivative and placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions for the test microorganism.

  • Zone of Inhibition: The antimicrobial agent diffuses from the disc into the agar. If the compound is effective, it will inhibit microbial growth, resulting in a clear zone around the disc. The diameter of this zone of inhibition is measured to assess the extent of antimicrobial activity.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Current research suggests that pulvinone derivatives, a class of pulvinic acids, exert their antibacterial effect by inhibiting the early stages of bacterial cell wall biosynthesis.[3][4] Specifically, they have been shown to inhibit the MurA-MurD ligases, which are essential enzymes in the peptidoglycan synthesis pathway.[3][4]

antimicrobial_workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Assay cluster_results Data Analysis start Start pulvinic_acid Prepare this compound Solutions start->pulvinic_acid inoculum Prepare Microbial Inoculum (0.5 McFarland) start->inoculum serial_dilution Perform Serial Dilutions in Microtiter Plate pulvinic_acid->serial_dilution inoculate Inoculate Plates with Microbial Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Fig. 1: Experimental workflow for MIC determination.

signaling_pathway cluster_pathway Bacterial Cell Wall Synthesis Pathway UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate MurA->UDP_GlcNAc_enolpyruvate MurB MurB UDP_GlcNAc_enolpyruvate->MurB UDP_MurNAc UDP-N-acetylmuramic acid MurB->UDP_MurNAc MurC MurC UDP_MurNAc->MurC L_Ala L-Alanine L_Ala->MurC UDP_MurNAc_L_Ala UDP-MurNAc-L-alanine MurC->UDP_MurNAc_L_Ala MurD MurD UDP_MurNAc_L_Ala->MurD D_Glu D-Glutamate D_Glu->MurD UDP_MurNAc_L_Ala_D_Glu UDP-MurNAc-L-Ala-D-Glu MurD->UDP_MurNAc_L_Ala_D_Glu MurE MurE UDP_MurNAc_L_Ala_D_Glu->MurE Meso_DAP meso-Diaminopimelic acid Meso_DAP->MurE UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide MurE->UDP_MurNAc_tripeptide MurF MurF UDP_MurNAc_tripeptide->MurF D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->MurF Lipid_I Lipid I MurF->Lipid_I ...to Peptidoglycan Pulvinones Pulvinone Derivatives Pulvinones->MurA Inhibition Pulvinones->MurB Inhibition Pulvinones->MurC Inhibition Pulvinones->MurD Inhibition

Fig. 2: Inhibition of bacterial cell wall synthesis.

Conclusion

This guide provides a snapshot of the current understanding of the antimicrobial properties of this compound derivatives. The available data indicates that certain derivatives, particularly vulpinic acid and some synthetic pulvinones, exhibit promising activity against Gram-positive bacteria. The proposed mechanism of action, involving the inhibition of essential enzymes in the bacterial cell wall synthesis pathway, presents a compelling target for further drug development. However, more extensive research is required to fully elucidate the structure-activity relationships and to evaluate the efficacy of a broader range of this compound derivatives against a wider variety of clinically relevant pathogens.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS for Pulvinic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of natural products, the accurate quantification of bioactive compounds is paramount. Pulvinic acid and its derivatives, known for their antioxidative and cytotoxic properties, are of significant interest. The two primary analytical techniques for their quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.

Data Presentation: A Comparative Analysis of HPLC and LC-MS/MS

The choice between HPLC and LC-MS/MS for this compound analysis is contingent on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and available instrumentation. LC-MS/MS is often favored for its ability to provide more specific and sensitive detection, which is particularly advantageous when dealing with low concentrations of the analyte in complex biological matrices.[1][2]

Below is a summary of typical validation parameters for both HPLC and LC-MS/MS methods for the analysis of organic acids, which can be considered representative for the analysis of this compound.

Validation ParameterHPLC-UV (Representative for Organic Acids)LC-ESI-MS/MS (Representative for Organic Acids)
Linearity (r²) > 0.99> 0.991
Limit of Detection (LOD) 0.04–0.25 mg/L0.2 - 3.0 µg/kg
Limit of Quantification (LOQ) 0.06–0.25 mg/L0.4 - 1.0 µg/kg
Accuracy (% Recovery) 87.5–103.2%[3]87.2 - 102.6%
Precision (% RSD) < 3.09%[3]< 9%
Selectivity ModerateHigh[4]
Cost LowerHigher[4]
Throughput HighModerate[4]

Note: The HPLC data is based on a validated method for the analysis of 42 phenolic compounds and serves as an illustrative example.[3] The LC-ESI-MS/MS data is from a validated method for the analysis of ochratoxin A in various biological matrices.[5] Actual values for this compound may vary depending on the specific compound properties and matrix effects.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a generalized procedure based on common practices for the analysis of organic acids in various matrices.[6][7]

  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[8]

  • Column : A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used for the separation of organic acids.[3][6]

  • Mobile Phase : A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic phase (e.g., acetonitrile (B52724) or methanol). The acidic modifier helps to suppress the ionization of the carboxylic acid group of this compound, leading to better peak shape.[6][8]

  • Flow Rate : A typical flow rate is 1.0 mL/min.[6][7]

  • Column Temperature : The column is usually maintained at a constant temperature, for instance, 30 °C, to ensure reproducible retention times.

  • Detection Wavelength : Detection is performed at a wavelength where this compound exhibits maximum absorbance, which can be determined by a UV scan. For many organic acids, this is around 210 nm.[6][7]

  • Sample Preparation : Samples are typically extracted with a suitable organic solvent, followed by filtration through a 0.45 µm filter before injection.[8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on established methods for the quantification of organic acids in complex matrices.[9][10]

  • Instrumentation : An LC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column : A reversed-phase C18 or similar column is used for chromatographic separation.[10]

  • Mobile Phase : Similar to HPLC, a gradient elution with an acidified aqueous phase and an organic solvent is used. Common mobile phase additives include formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.[1]

  • Flow Rate : A flow rate in the range of 0.2-0.4 mL/min is common.[4]

  • Ionization Mode : ESI can be operated in either positive or negative ion mode, depending on the analyte's properties. For this compound, negative ion mode is often more sensitive due to the presence of the carboxylic acid group.

  • Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.[4]

  • Sample Preparation : Sample preparation may involve liquid-liquid extraction, solid-phase extraction (SPE), or a simple "dilute-and-shoot" approach, depending on the matrix complexity.[2]

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of HPLC and LC-MS/MS methods for this compound analysis.

Cross-Validation Workflow for this compound Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS/MS Analysis cluster_validation Cross-Validation Sample Biological Sample Extraction Extraction of this compound Sample->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup HPLC_inj HPLC Injection Cleanup->HPLC_inj LCMS_inj LC-MS/MS Injection Cleanup->LCMS_inj HPLC_sep C18 Separation HPLC_inj->HPLC_sep HPLC_det UV Detection HPLC_sep->HPLC_det HPLC_quant Quantification HPLC_det->HPLC_quant Compare Comparison of Results HPLC_quant->Compare LCMS_sep C18 Separation LCMS_inj->LCMS_sep LCMS_det MS/MS Detection (MRM) LCMS_sep->LCMS_det LCMS_quant Quantification LCMS_det->LCMS_quant LCMS_quant->Compare Validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) Compare->Validation

References

A Comparative Analysis of Pulvinic Acid Derivatives from Diverse Lichen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pulvinic Acid Sources and Their Biological Activities

Lichen-derived secondary metabolites are a vast and promising source of novel bioactive compounds. Among these, this compound and its derivatives stand out for their notable biological activities, including antimicrobial, antioxidant, and anticancer properties. This guide provides a comparative analysis of this compound derivatives from different lichen species, supported by available data and detailed experimental protocols for their extraction and analysis.

Quantitative Analysis of this compound Derivatives in Lichens

While comprehensive quantitative data comparing the yields of this compound and its derivatives across a wide range of lichen species remains an area requiring further research, the existing literature indicates significant variability in the concentration of these compounds. Secondary metabolites in lichens can constitute a substantial portion of their dry weight, in some cases reaching up to 30%. The table below summarizes the presence of major this compound derivatives in selected lichen species.

Lichen SpeciesMajor this compound Derivative(s)Reference
Letharia vulpinaVulpinic acid[1][2]
Candelaria concolorVulpinic acid, Pulvinic dilactone, Calycin[3][4][5][6]
Rhizocarpon geographicumRhizocarpic acid[7]

Note: The concentrations of these compounds can vary based on geographical location, substrate, and environmental conditions.

Experimental Protocols

A standardized approach to the extraction and quantification of this compound derivatives is crucial for accurate comparative analysis. The following protocols outline a general methodology for the solvent extraction and subsequent High-Performance Liquid Chromatography (HPLC) analysis of these compounds from lichen thalli.

Extraction of this compound Derivatives

This protocol describes a standard maceration technique for the extraction of this compound and its derivatives from dried lichen material.

Materials:

Procedure:

  • Sample Preparation: Thoroughly clean the lichen thalli to remove any substrate or debris. Air-dry the cleaned lichens and then grind them into a fine powder.

  • Extraction: Weigh the powdered lichen material and place it in an Erlenmeyer flask. Add acetone to the flask in a 1:10 solid-to-liquid ratio (e.g., 10 g of lichen powder in 100 mL of acetone).

  • Maceration: Seal the flask and place it on a shaker at room temperature for 24 hours.

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid lichen material.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Sample Storage: Store the dried crude extract at -20°C until further analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of this compound derivatives using reversed-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid or phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm is a common wavelength for the detection of phenolic compounds in lichens.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare stock solutions of analytical standards of the desired this compound derivatives (e.g., vulpinic acid, rhizocarpic acid) in methanol or acetone. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the dried crude lichen extract in the mobile phase or a suitable solvent to a final concentration appropriate for HPLC analysis. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the peaks of the this compound derivatives in the sample chromatograms by comparing their retention times with those of the standards. Quantify the amount of each compound by using the calibration curve generated from the standards.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of vulpinic acid, a prominent this compound derivative, as an anticancer agent. Research on breast cancer cell lines has demonstrated that vulpinic acid can induce apoptosis, or programmed cell death, through the intrinsic pathway.[8][9] This pathway is regulated by the Bcl-2 family of proteins and a cascade of enzymes called caspases. Vulpinic acid has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[8][9] This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, like caspase-3, ultimately leading to cell death.[8][9]

Below is a diagram illustrating the proposed signaling pathway for vulpinic acid-induced apoptosis.

Vulpinic_Acid_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mitochondrion Mitochondrial Regulation Vulpinic Acid Vulpinic Acid Mitochondrion Mitochondrion Vulpinic Acid->Mitochondrion Enters Cell Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrion->Bcl2 Vulpinic Acid Inhibits Bax Bax (Pro-apoptotic) Mitochondrion->Bax Vulpinic Acid Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Bax Inhibits Bax->Mitochondrion Translocates to Mitochondria Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Vulpinic acid-induced intrinsic apoptosis pathway in cancer cells.

This guide provides a foundational understanding of the comparative analysis of this compound from different lichen species. Further research is warranted to expand the quantitative data on a wider array of lichens and to fully elucidate the mechanisms of action of these promising natural products.

References

Evaluating the Cytotoxicity of Vulpinic Acid Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pulvinic acid and its derivatives have garnered interest in oncological research for their potential as cytotoxic agents against cancer cells. While data on this compound itself is limited in the public domain, its close derivative, vulpinic acid, has been the subject of several studies investigating its anti-cancer properties. This guide provides a comparative analysis of the cytotoxic effects of vulpinic acid on various cancer cell lines, supported by experimental data. For comparative purposes, the well-established chemotherapeutic drug, Doxorubicin, is included where data is available for the same cell lines.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of vulpinic acid against a range of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value is indicative of a higher cytotoxic potential.

Cell LineCancer TypeVulpinic Acid IC50 (µM)Doxorubicin IC50 (µM)
A549Lung Adenocarcinoma21.65 - 146.17[1]~1.6[2]
NCI-H1264Lung Adenocarcinoma21.65 - 146.17[1]Not Available
NCI-H1299Lung Adenocarcinoma21.65 - 146.17[1]Not Available
Calu-6Lung Adenocarcinoma21.65 - 146.17[1]Not Available
PANC-1Pancreatic Ductal Adenocarcinoma21.65 - 146.17[1]Not Available
MIA PaCa-2Pancreatic Ductal Adenocarcinoma21.65 - 146.17[1]Not Available
HepG2Hepatocellular Carcinoma21.65 - 146.17[1]Not Available
CaCo2Colorectal AdenocarcinomaData available[3][4]Not Available
Hep2CLaryngeal CarcinomaData available[3][4]Not Available
RDRhabdomyosarcomaData available[3][4]Not Available
WehiMurine LeukemiaData available[3][4]Not Available
MCF-7Breast Adenocarcinoma18.0 ± 0.02[5]Not Available
BT-474Breast AdenocarcinomaData available[5]Not Available
MDA-MB-231Breast AdenocarcinomaData available[5]~1.6[2]
SK-BR-3Breast AdenocarcinomaData available[5][6]Not Available
Normal Cell Lines Cell Type Vulpinic Acid IC50 (µM) Doxorubicin IC50 (µM)
VeroKidney epithelial (non-cancerous)Data available[3][4]Not Available
L929Fibroblast (non-cancerous)Data available[3][4]Not Available
MCF-12ABreast epithelial (non-cancerous)No significant cytotoxicity[5]~2.65[2]

Note: A range of IC50 values for vulpinic acid (21.65 to 146.17 µM) was reported for a panel of seven cancer cell lines, including A549, NCI-H1264, NCI-H1299, Calu-6, PANC-1, MIA PaCa-2, and HepG2, without specifying the individual values for each cell line[1]. For CaCo2, Hep2C, RD, Wehi, BT-474, SK-BR-3, Vero, and L929 cell lines, the referenced studies indicated that cytotoxicity was evaluated and IC50 values were determined, but the specific values were not available in the abstracts[3][4][5]. Interestingly, vulpinic acid did not show significant cytotoxic effects on the non-cancerous breast epithelial cell line, MCF-12A, suggesting a degree of selectivity for cancer cells[5].

Experimental Protocols

The evaluation of the cytotoxic activity of vulpinic acid in the cited studies was primarily conducted using the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of vulpinic acid (or a comparator compound like doxorubicin). A control group receives medium with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compound.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692).

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Culture B Cell Seeding in 96-well Plates A->B C Addition of Vulpinic Acid (Varying Concentrations) B->C D Incubation (e.g., 48 hours) C->D E Addition of MTT Reagent D->E F Incubation & Formazan Crystal Formation E->F G Solubilization of Formazan F->G H Absorbance Measurement G->H I Calculation of Cell Viability (%) H->I J Determination of IC50 Value I->J

Caption: Workflow for determining the cytotoxicity of vulpinic acid using the MTT assay.

Proposed Signaling Pathway for Vulpinic Acid-Induced Apoptosis

Studies suggest that vulpinic acid induces apoptosis in cancer cells, which is associated with alterations in the expression of key regulatory genes.[3][4][7] The upregulation of the pro-apoptotic gene Bax and the tumor suppressor gene p53, coupled with the downregulation of the anti-apoptotic gene Bcl-2, points towards the involvement of the intrinsic (mitochondrial) apoptotic pathway.

G cluster_trigger Initiation cluster_regulation Gene Regulation cluster_execution Mitochondrial Pathway A Vulpinic Acid B p53 Activation A->B C Bax Upregulation B->C promotes D Bcl-2 Downregulation B->D inhibits E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Caspase Activation F->G H Apoptosis G->H

Caption: Proposed intrinsic apoptotic pathway induced by vulpinic acid in cancer cells.

Conclusion

The available evidence suggests that vulpinic acid exhibits cytotoxic effects against a variety of cancer cell lines, with a noteworthy selectivity for some cancer cells over non-cancerous cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key regulatory genes such as p53, Bax, and Bcl-2. Further research is warranted to fully elucidate the therapeutic potential of vulpinic acid and its derivatives in cancer treatment. The data presented in this guide provides a foundation for researchers and drug development professionals to compare the cytotoxic profile of vulpinic acid with other anti-cancer agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Pulvinic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information

Given the absence of specific data for pulvinic acid, it is prudent to handle it with the same level of care as other potentially hazardous chemicals. The following table summarizes key safety considerations and disposal procedures based on general guidelines for chemical waste management.

CategoryGuideline
Personal Protective Equipment (PPE) Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles when handling this compound.
Waste Collection Collect waste this compound in a designated, clearly labeled, and sealed hazardous waste container. Ensure the container is compatible with the chemical.
Waste Segregation Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Avoid mixing with strong oxidizing agents, acids, or bases to prevent potentially violent reactions.[1]
Storage Store the hazardous waste container in a cool, dry, and well-ventilated designated satellite accumulation area, away from heat and ignition sources.[1]
Disposal Method The recommended disposal route for chemical waste of this nature is through a licensed hazardous waste disposal facility.[2] Incineration is a common method for such compounds.[1]
Spill & Emergency Procedures In case of a spill, evacuate the area and prevent the spread of the material. Use appropriate absorbent materials for containment and follow your institution's established emergency protocols.

Detailed Experimental Protocol for Disposal

The following step-by-step protocol outlines the methodology for the safe handling and disposal of this compound waste.

1. Preparation:

  • Ensure all necessary Personal Protective Equipment (PPE) is worn correctly before handling the waste.

  • Prepare a designated hazardous waste container by ensuring it is clean, dry, and properly labeled with "Hazardous Waste" and the full chemical name "this compound."

2. Waste Transfer:

  • Carefully transfer the waste this compound into the prepared container.

  • If the this compound is in solid form, avoid creating dust during the transfer.

3. Container Sealing and Storage:

  • Securely seal the container lid to prevent any leakage or release of vapors.

  • Place the sealed container in the designated satellite accumulation area.

4. Documentation and Pickup:

  • Maintain a log of the waste generated, including the quantity and date of accumulation.

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management service.[2]

Neutralization of Acidic Waste (General Procedure):

For acidic waste, neutralization is a common practice to reduce its hazardous properties before disposal.[2][3] This procedure should be performed with caution in a well-ventilated fume hood.[4]

  • Slowly add a suitable base, such as a dilute solution of sodium bicarbonate or sodium hydroxide, to the aqueous this compound waste while stirring.[2][3]

  • Monitor the pH of the solution using a pH meter or pH strips.

  • Continue adding the base incrementally until the pH reaches a neutral range (typically between 6.0 and 8.0).[2]

  • Once neutralized, the solution should still be collected in a labeled hazardous waste container for disposal, as it may contain other hazardous components.[2] Do not pour down the drain unless explicitly permitted by your institution's EHS guidelines for fully characterized and neutralized solutions. [4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

PulvinicAcidDisposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form (Solid or Liquid) solid_waste Solid this compound Waste assess_form->solid_waste Solid liquid_waste Liquid this compound Waste assess_form->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid check_acidity Is the waste acidic? liquid_waste->check_acidity ppe->assess_form store Store Sealed Container in Designated Accumulation Area collect_solid->store collect_liquid Collect in Labeled Hazardous Waste Container collect_liquid->store check_acidity->collect_liquid No neutralize Neutralize with Base in Fume Hood to pH 6-8 check_acidity->neutralize Yes neutralize->collect_liquid document Document Waste (Quantity, Date) store->document contact_ehs Contact EHS for Pickup and Disposal document->contact_ehs

References

Essential Safety and Operational Protocols for Handling Pulvinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. Based on general guidelines for handling acids and powdered chemicals, the following PPE is recommended when working with Pulvinic acid.

PPE CategoryRecommended Equipment
Eye and Face Protection Splash-proof chemical goggles or safety glasses with side shields are mandatory. A face shield should be worn when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Ensure gloves are inspected for any signs of degradation or puncture before use.[1][2]
Body Protection A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should also be worn.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Always handle this compound in a designated, well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid generating dust when handling the solid form of the acid.

  • When preparing solutions, always add the acid to the solvent, never the other way around, to prevent splashing and an uncontrolled exothermic reaction.

  • Ensure all containers are clearly labeled with the chemical name and any associated hazards.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

  • Keep containers tightly sealed to prevent contamination and absorption of moisture.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial to mitigate harm.

Spill Response:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an appropriate absorbent material to contain the spill.

  • Neutralization: For acidic spills, a neutralizing agent like sodium bicarbonate can be carefully applied.[3]

  • Cleanup: Collect all contaminated materials into a sealed, properly labeled hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with soap and water.

First Aid:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Have the person rinse their mouth with water and drink one to two glasses of water. Seek immediate medical attention.[5][6][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.

  • Waste Collection: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers.[1]

  • Neutralization of Aqueous Waste: Before disposal, aqueous waste containing this compound should be neutralized. This can be achieved by slowly adding a weak base, such as sodium bicarbonate, until the pH is neutral (pH 7).[3][8][9]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour this compound or its solutions down the drain.[8]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure cluster_disposal Waste Disposal cluster_emergency Emergency prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_setup Prepare Well-Ventilated Workspace (Chemical Fume Hood) prep_ppe->prep_setup em_exposure Personal Exposure prep_ppe->em_exposure Mitigates handle_weigh Weigh Solid this compound (Avoid Dust Generation) prep_setup->handle_weigh Proceed to Handling handle_dissolve Prepare Solution (Add Acid to Solvent) handle_weigh->handle_dissolve em_spill Spill handle_weigh->em_spill post_clean Clean Work Area handle_dissolve->post_clean Procedure Complete handle_dissolve->em_spill post_store Store this compound Properly post_clean->post_store disp_collect Collect Waste in Labeled Container post_store->disp_collect Generate Waste disp_neutralize Neutralize Aqueous Waste (if applicable) disp_collect->disp_neutralize disp_contact Contact EHS for Disposal disp_neutralize->disp_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.